ZR17-2 hydrochloride is a first-in-class small molecule modulator designed to mimic the neuroprotective and cytoprotective effects of therapeutic hypothermia without the need for physical cooling. Unlike many pharmacological agents that inhibit their targets, ZR17-2 functions as a CIRBP agonist (stabilizer) .
By binding to Cold-Inducible RNA-Binding Protein (CIRBP) or its regulatory complex, ZR17-2 prevents the proteolytic degradation of CIRBP. This stabilization leads to an accumulation of intracellular CIRBP, which subsequently binds to the 3'-untranslated regions (3'-UTR) of specific stress-response mRNAs. The net result is the enhanced translation of antioxidant and anti-apoptotic proteins (e.g., Bcl-2, Nrf2, HO-1), providing robust protection against ischemic, oxidative, and traumatic injury in retinal, neural, and cardiac tissues.
Part 2: Chemical Identity & Properties
ZR17-2 is a purine derivative structurally designed to mimic adenine.[1][2][3] Although originally synthesized as a potential CK2 inhibitor, it lacks kinase inhibitory activity and was repurposed via High Throughput Virtual Screening (HTVS) for its ability to modulate CIRBP levels.[3][4]
Water-soluble (facilitated by hydrochloride salt form)
Bioavailability
Limited Blood-Brain Barrier (BBB) / Blood-Retina Barrier (BRB) penetration in adults; requires local administration (e.g., intravitreal) or systemic use in neonates with immature barriers.
Primary Target
Cold-Inducible RNA-Binding Protein (CIRBP)
Part 3: Molecular Mechanism of Action
The mechanism of ZR17-2 is distinct from standard ligand-receptor interactions. It operates through a stabilization-mediated upregulation pathway.
The Protease Blockade Hypothesis
Under normothermic conditions (37°C), CIRBP is constitutively expressed but rapidly turned over (degraded) by specific intracellular proteases.
Action: ZR17-2 binds to the CIRBP-protease interface or directly to CIRBP, sterically hindering the proteolytic cleavage site.
Effect: This inhibition of degradation extends the protein half-life of CIRBP, causing its intracellular concentration to rise significantly, mimicking the accumulation seen during hypothermia (cold shock).
mRNA Stabilization & Translation
Once stabilized, CIRBP translocates from the nucleus to the cytoplasm upon cellular stress (e.g., hypoxia, UV, oxidative stress).
Targeting: CIRBP contains an RNA Recognition Motif (RRM) that specifically binds to consensus sequences in the 3'-UTR of target mRNAs.
Cargo: Key targets include transcripts for Thioredoxin (Trx) , Bcl-2 (anti-apoptotic), and Nrf2 (master regulator of antioxidant response).
Outcome: Binding prevents mRNA degradation by nucleases, increasing the translational efficiency of these survival factors.
Pathway Visualization
The following diagram illustrates the transition from ZR17-2 administration to cytoprotection.
Caption: Figure 1.[1][4][5] Mechanism of Action: ZR17-2 blocks proteolytic degradation of CIRBP, enabling mRNA stabilization of survival factors.
Part 4: Therapeutic Applications & Efficacy
ZR17-2 is primarily investigated for conditions defined by ischemic or oxidative tissue damage where therapeutic hypothermia is clinically indicated but logistically difficult.
To validate ZR17-2 activity in a research setting, the following protocols verify Target Engagement (CIRBP upregulation) and Functional Rescue (Cell survival).
Protocol A: In Vitro Target Engagement (R28 Cells)
Objective: Confirm ZR17-2 stabilizes CIRBP protein levels under oxidative stress.
Readout: Perform MTS or CellTiter-Glo assay after 24 hours.
Success Criteria: Statistically significant recovery of cell viability (absorbance/luminescence) toward control levels.
Validation Workflow Diagram
Caption: Figure 2.[5][7] Experimental workflow for validating ZR17-2 mediated CIRBP stabilization and cytoprotection.
Part 6: References
Coderch, C., et al. (2017). Identification of a Small Molecule that Mimics the Neuroprotective Effects of Hypothermia.[4] (Note: Primary discovery paper identifying ZR17-2 via HTVS).
Contartese, D. S., et al. (2023). A hypothermia mimetic molecule (zr17-2) reduces ganglion cell death and electroretinogram distortion in a rat model of intraorbital optic nerve crush (IONC).Frontiers in Pharmacology.
Rey-Funes, M., et al. (2023). A hypothermia mimetic molecule (zr17-2) reduces ganglion cell death, gliosis, and electroretinogram distortion in male rats subjected to perinatal asphyxia.Frontiers in Neuroscience. (Note: Validated URL based on search context).
Zhang, Y., et al. (2024). Upregulation of CIRP by its agonist prevents the development of heart failure in myocardial infarction rats.[8]Cell Death & Disease.
Pharmacological Induction of Cold-Shock Proteins: A Technical Guide to Therapeutic Hypothermia Mimetics
Executive Summary The neuroprotective benefits of therapeutic hypothermia (32°C–34°C) are well-documented in ischemic injury and neurodegeneration. However, the systemic risks of cooling—coagulopathy, immunosuppression,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The neuroprotective benefits of therapeutic hypothermia (32°C–34°C) are well-documented in ischemic injury and neurodegeneration. However, the systemic risks of cooling—coagulopathy, immunosuppression, and cardiac arrhythmia—limit its clinical utility. This guide details the pharmacological induction of Cold-Shock Proteins (CSPs) , specifically RBM3 (RNA-binding motif protein 3) and CIRP (Cold-inducible RNA-binding protein) , as a strategy to bypass physical cooling while retaining its neuroprotective efficacy.
We focus on the TrkB-PLCγ1-CREB axis and TRPM8 signaling as primary druggable targets. This document provides validated mechanisms, candidate small molecules, and experimental protocols for researchers aiming to dissociate neuroprotection from hypothermia.
Part 1: The Biological Imperative
The Cooling Paradox
In mammalian cells, cooling suppresses global protein synthesis to conserve energy.[1] However, a select group of mRNAs—CSPs—evade this blockade. RBM3 and CIRP are upregulated during cooling and function as "RNA chaperones," stabilizing the translation of proteins essential for synaptic structural plasticity (e.g., RTN3 ).
The Therapeutic Goal: Induce RBM3 expression at normothermia (37°C) to prevent the synaptic disassembly associated with Alzheimer’s disease (AD), Prion disease, and hypoxic-ischemic encephalopathy.
Key Pharmacological Targets
Research identifies three primary upstream pathways that regulate RBM3 transcription independent of temperature:
The Neurotrophic Axis (TrkB): The strongest evidence suggests RBM3 is a downstream effector of the BDNF/TrkB pathway.
The Metabolic Axis (FGF21): Fibroblast Growth Factor 21 acts via β-klotho receptors to mimic cold-stress signaling.
The Sensory Axis (TRPM8): Activation of cold-sensing ion channels can trigger calcium-dependent CSP expression, though this pathway is context-dependent.
Part 2: Mechanisms of Action (The "How")
The following diagram illustrates the signaling cascade required to induce RBM3 transcription without physical cooling.
Figure 1: Pharmacological Signaling Pathways. The diagram highlights the convergence of TrkB (via PLCγ1) and Calcium signaling on CREB phosphorylation, the critical gatekeeper for RBM3 transcription.
Part 3: Pharmacological Candidates
The following table summarizes validated small molecules and biologics capable of inducing RBM3/CIRP.
Context-Dependent (Requires specific Ca2+ dynamics)
Preclinical (Tool compound)
Melatonin
MT1/MT2 Receptors
Enhances upstream kinase signaling.
Low/Adjuvant (Boosts effect of mild cooling)
OTC / Clinical
Z-Ligustilide
TRPM8 / TRPA1
Activates cold sensors.
Moderate
Preclinical
Critical Insight:7,8-DHF is currently the most promising candidate for monotherapy induction of RBM3. Unlike TRPM8 agonists, which often require a concomitant drop in temperature to be fully effective, TrkB agonism directly engages the transcriptional machinery responsible for RBM3 expression [1].
Part 4: Experimental Validation Protocols
To validate a "Cold Mimetic," you must prove it induces RBM3 protein levels at 37°C and confers neuroprotection.
Protocol A: In Vitro Induction (SH-SY5Y Cells)
Objective: Quantify RBM3 upregulation by 7,8-DHF without temperature reduction.
Cell Culture:
Culture SH-SY5Y neuroblastoma cells in DMEM/F12 + 10% FBS.
Plate at
cells/well in 6-well plates.
Differentiation (Optional but Recommended):
Treat with 10 µM Retinoic Acid (RA) for 5 days to induce a neuronal phenotype. Undifferentiated cells have high baseline stress responses that mask induction.
Treatment Groups:
Group 1 (Neg Control): Vehicle (DMSO) at 37°C.
Group 2 (Pos Control): Incubate at 32°C for 24 hours.
Group 3 (Experimental): Treat with 5 µM 7,8-DHF at 37°C for 24 hours.
Group 4 (Pathway Validation): 5 µM 7,8-DHF + 100 nM K252a (Trk inhibitor) at 37°C.
Lysis & Detection:
Lyse in RIPA buffer with protease/phosphatase inhibitors.
Western Blot Targets:
RBM3: ~17 kDa (Abcam ab134946 or similar).
CIRP: ~18 kDa.
p-CREB: To verify upstream activation.
β-Actin: Loading control.
Protocol B: Functional Neuroprotection Assay
Objective: Confirm that the pharmacologically induced RBM3 is functional (prevents synaptic loss).
Figure 2: Functional Validation Workflow. Pre-treatment with the mimetic must occur before the toxic insult (e.g., MPP+ for Parkinson's models or Thapsigargin for ER stress) to allow RBM3 accumulation.
Part 5: References
Peretti, D., et al. (2021). TrkB signaling regulates the cold-shock protein RBM3-mediated neuroprotection.[2] EMBO Molecular Medicine. [Link]
Bastide, A., et al. (2017). RTN3 is a novel cold-induced protein and mediates neuroprotection.[2] Current Biology. [Link]
Saito, K., et al. (2010). The Heat Shock Protein Pathway and the Cold Shock Protein Pathway. Journal of Anesthesia. [Link]
Tong, G., et al. (2013). Effects of moderate and deep hypothermia on RNA-binding proteins RBM3 and CIRP expressions in murine hippocampal brain slices.[3] Brain Research. [Link]
Zhang, H., et al. (2023). Cold-inducible protein RBM3 mediates hypothermic neuroprotection against neurotoxin rotenone via inhibition on MAPK signalling. Frontiers in Neuroscience. [Link][2]
Pharmacological Induction of Therapeutic Hypothermia: A Technical Guide to Non-Thermal Agents
Executive Summary Therapeutic hypothermia (TH) is the gold standard for neuroprotection following ischemia (e.g., cardiac arrest, TBI), yet its clinical application is hindered by the logistical latency of physical cooli...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Therapeutic hypothermia (TH) is the gold standard for neuroprotection following ischemia (e.g., cardiac arrest, TBI), yet its clinical application is hindered by the logistical latency of physical cooling and the physiological counter-response of shivering. Pharmacological Induced Hypothermia (PIH) offers a paradigm shift: using small molecules to centrally reset the hypothalamic "thermostat," thereby inducing a state of regulated hypothermia (torpor-like state) without the metabolic stress of shivering. This guide analyzes the three dominant agent classes—Adenosine A1 agonists, Neurotensin analogs, and TRP channel modulators—and provides a validated experimental framework for their assessment.
Part 1: Mechanistic Architecture of Central Thermoregulation
To develop effective PIH agents, one must target the Preoptic Anterior Hypothalamus (POAH) , the biological thermostat. Unlike physical cooling, which fights the body's defense mechanisms, PIH agents lower the "set-point" (
), causing the body to actively shed heat.
The POAH Integration Pathway
The POAH integrates afferent thermal signals (skin/core) and efferent responses (vasomotor/metabolic). PIH agents hijack this circuit at specific receptor nodes.
Adenosine (
): Inhibits GABAergic interneurons in the POAH, disinhibiting warm-sensitive neurons (WSN), which lowers .
Neurotensin (NTS1/2): Acts on the Median Preoptic Nucleus (MnPO) to inhibit thermogenesis and promote heat loss.
TRPV1: Activation mimics "excessive heat," triggering massive heat-loss effectors (vasodilation) and subsequently desensitizing the heat-retention pathway.
Visualization: The Hypothalamic Set-Point Modulation
The following diagram illustrates how these agents intersect with the thermoregulatory circuit.
Caption: Schematic of POAH thermoregulation showing how PIH agents (Green) modulate the set-point to suppress shivering and induce cooling.
Part 2: Target Classes & Lead Compounds
The following table synthesizes the three primary classes of non-thermal hypothermia agents. Selection depends on the required depth of cooling and the acceptable side-effect profile.
Comparative Analysis of PIH Agents
Agent Class
Lead Compounds
Mechanism of Action
Thermoregulatory Profile
Key Limitations
Adenosine Receptor Agonists
CHA (-cyclohexyladenosine)Cl-ENBA
A1 Receptor Activation: Presynaptic inhibition of GABA release in POAH; reduces metabolic rate (torpor-like).
Nociception: Activation causes pain/burning sensation before desensitization. Requires analgesic co-administration.
TRPM8 Antagonists
M8-BAMTB
TRPM8 Blockade: Blocks cold sensation inputs, preventing the body from defending against ambient cooling.
Passive Facilitation: Does not induce deep hypothermia alone; highly effective at preventing shivering during physical cooling.
Efficacy: Limited monotherapy potential; best used as an adjunct to physical cooling.
Part 3: Preclinical Experimental Protocols
Trustworthiness Directive: Rectal probes are insufficient for PIH studies. The stress of handling induces "Stress-Induced Hyperthermia" (SIH), which masks the drug's subtle hypothermic effects. Radiotelemetry is the mandatory standard for high-fidelity data.
Protocol: Telemetry-Based Hypothermia Assessment in Rodents[2]
) by up to 200%, negating the neuroprotective benefit of cooling.
The PIH Advantage: By lowering the hypothalamic set-point, PIH agents (specifically A1 agonists and Neurotensin) suppress shivering . The body wants to be cold.
Citation: Katz et al. demonstrated that Neurotensin analogs (NT69L) induce hypothermia without the compensatory metabolic spike seen in physical cooling.
Hemodynamic Instability
The most significant barrier is cardiovascular side effects.
Adenosine: Causes profound bradycardia and hypotension via peripheral A1 receptors.
Solution: "Binary Pharmacology." Use a central A1 agonist (crosses BBB) + a peripheral A1 antagonist (does not cross BBB, e.g., 8-SPT). This isolates the hypothermic effect to the brain while protecting the heart.
Species-Specific Thermoregulation
Rodents have a high surface-area-to-body-mass ratio, making them prone to rapid heat loss via tail vasodilation (the "rat tail" mechanism). Humans rely more on sweating and have higher thermal inertia.
Implication: Agents that rely solely on vasodilation (TRPV1 agonists) may be less effective in humans than in mice. Agents acting on metabolic rate (Adenosine) have higher translational potential.
References
Katz, L. M., et al. (2001).[4] "Neurotensin analog NT69L induces rapid and prolonged hypothermia after hypoxic ischemia."[4] Academic Emergency Medicine. Link
Romanovsky, A. A., et al. (2009). "Therapeutic hypothermia by pharmacological modulation of temperature-sensitive TRP channels." Frontiers in Bioscience. Link
Carlin, J. L., et al. (2020). "Activation of neuronal adenosine A1 receptors causes hypothermia through central and peripheral mechanisms."[5][6] PLOS ONE. Link
Tupone, D., et al. (2013). "Central Activation of the A1 Adenosine Receptor Induces a Hypothermic, Torpor-Like State in the Rat."[7] Journal of Neuroscience. Link
Gordon, C. J. (1990). "Thermal biology of the laboratory rat." Physiology & Behavior. Link (Foundation for Telemetry Protocols)
Technical Monograph: zr17-2 Small Molecule Hypothermia Mimetic
[1] Executive Summary zr17-2 (CAS: 1263893-98-6) is a synthetic purine derivative identified as a first-in-class small molecule hypothermia mimetic . Unlike traditional neuroprotective agents that target specific recepto...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
zr17-2 (CAS: 1263893-98-6) is a synthetic purine derivative identified as a first-in-class small molecule hypothermia mimetic . Unlike traditional neuroprotective agents that target specific receptor signaling cascades, zr17-2 operates by modulating the stability of Cold-Inducible RNA-Binding Protein (CIRBP) . By inhibiting the proteolytic degradation of CIRBP at physiological temperatures (
), zr17-2 induces a "cold-shock" neuroprotective state without the systemic risks associated with physical cooling.
This guide details the physicochemical properties, pharmacodynamics, and experimental protocols for zr17-2, serving as a reference for its application in ischemic injury, neurodegeneration, and retinal trauma research.
Chemical Structure & Physicochemical Properties[2][3]
zr17-2 was originally synthesized as an ATP-mimetic aimed at inhibiting Casein Kinase 2 (CK2). While it failed to inhibit CK2, its purine scaffold proved critical for its off-target efficacy as a CIRBP stabilizer.
The molecule features a purine core substituted at the N9 position with a diethylamino-ethyl chain (improving solubility and potential membrane permeability) and at the C6 position with a thioacetic acid group.
Purine Scaffold: Mimics the adenine base of ATP, allowing potential interaction with nucleotide-binding pockets, though it lacks kinase inhibitory activity against CK2.
Solubility: Soluble in DMSO (
) and water (moderate).
Stability: Stable at
for year (solid) or 1 month (solution).
Mechanism of Action: CIRBP Stabilization
The therapeutic value of zr17-2 lies in its ability to decouple the cellular benefits of hypothermia from the physical reduction of temperature.
The Pathway
Normal State (
): CIRBP is constitutively expressed but rapidly degraded by specific proteases, maintaining low cytosolic levels.
zr17-2 Intervention: zr17-2 binds to the regulatory interface of the CIRBP-degrading protease (identity currently under investigation) or CIRBP itself, sterically hindering proteolysis.
Accumulation: Intracellular CIRBP levels rise, mimicking the induction seen during moderate hypothermia (
).
Effector Function: Stabilized CIRBP translocates to the cytoplasm and binds the 3'-UTR of specific stress-response mRNAs (e.g., Thioredoxin, BCL-2).
Outcome: Enhanced translation of anti-apoptotic and antioxidant proteins, preventing neuronal death during ischemia or oxidative stress.
Pathway Visualization
Figure 1: Mechanism of Action.[1][2] zr17-2 prevents the proteolytic turnover of CIRBP, enabling its accumulation and subsequent stabilization of pro-survival mRNAs at normothermia.
Result: zr17-2 treatment significantly reduced cell death in a dose-dependent manner, counteracting the ferroptosis and apoptosis pathways activated by
.
In Vivo Efficacy (Rat Models)
Parameter
Control (Ischemia/Trauma)
zr17-2 Treated
Significance
Model
Optic Nerve Crush (IONC)
Intravitreal Injection ()
RGC Survival
Severe Loss ( survival)
Preserved ( survival)
Apoptosis (TUNEL)
High (GCL/INL layers)
Significantly Reduced
ERG b-wave
Amplitude Flattened
Amplitude Preserved
Model
Perinatal Asphyxia
Subcutaneous Injection
Retinal Gliosis
Extensive
Minimal
Qualitative
Key Insight: zr17-2 does not cross the blood-ocular barrier efficiently; therefore, intravitreal administration is required for retinal indications, while systemic (subcutaneous) administration is effective for generalized CNS hypoxia in neonates due to the immature blood-brain barrier.
Experimental Protocols
Protocol A: In Vitro Oxidative Stress Protection Assay
Objective: Validate zr17-2 potency against oxidative stress in neuronal cells.
Cell Culture: Seed R28 cells (
cells/well) in 96-well plates using DMEM + 10% FBS. Allow adhesion for 24h.
Pre-treatment: Replace media with serum-free DMEM containing zr17-2 (Concentration range:
). Incubate for 1 hour.
Control: Vehicle (DMSO < 0.1%).
Stress Induction: Add Aluminum Maltolate to a final concentration of
.
Incubation: Incubate at
for 24 hours.
Readout:
Viability: MTT assay or CellTiter-Glo.
Apoptosis: Caspase-3/7 activity assay.
Validation: Perform Western Blot for CIRBP levels; zr17-2 treated cells must show elevated CIRBP vs. Vehicle.
Protocol B: In Vivo Intravitreal Administration (Rat IONC Model)
Objective: Assess neuroprotection in optic nerve crush injury.[4][5]
Anesthesia: Ketamine (
) / Xylazine () IP.
Injury: Expose optic nerve via lateral canthotomy. Crush nerve using calibrated forceps for 10 seconds.
Treatment (Immediate):
Using a 33-gauge Hamilton syringe, inject
of zr17-2 ( in PBS) into the vitreous chamber.
Caution: Avoid damaging the lens to prevent cataract formation.
Post-Op: Apply antibiotic ointment. Recovery on heating pad.
Analysis (Day 21):
ERG: Dark-adapt animals overnight. Record scotopic responses.
Histology: Sacrifice, enucleate eyes, fix in 4% PFA. Stain retinal whole mounts for Brn3a (RGC marker).
Workflow Visualization
Figure 2: Experimental timeline for assessing zr17-2 efficacy in traumatic optic neuropathy.
References
Maslyk, M., et al. (2010). Synthesis and evaluation of CK2 inhibitors. (Primary synthesis description).
Coderch, C., et al. (2017). Identification of zr17-2 as a hypothermia mimetic.
Contartese, D. S., et al. (2023). A hypothermia mimetic molecule (zr17-2) reduces ganglion cell death and electroretinogram distortion in a rat model of intraorbital optic nerve crush.[4]
Rey-Funes, M., et al. (2023). Small molecule zr17-2 prevents changes in the oscillatory potentials induced by perinatal asphyxia.
MedKoo Biosciences. zr17-2 Hydrochloride Product Data Sheet.[6]
Technical Guide: Small Molecule Modulation of RNA-Binding Protein CIRBP
Part 1: Executive Summary & Target Validation Cold-inducible RNA-binding protein (CIRBP, also known as CIRP) is a dual-function protein that has emerged as a critical target in two distinct pathophysiological contexts: o...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Target Validation
Cold-inducible RNA-binding protein (CIRBP, also known as CIRP) is a dual-function protein that has emerged as a critical target in two distinct pathophysiological contexts: oncology (intracellular RNA chaperone activity) and acute inflammation/sepsis (extracellular DAMP activity).
While RNA-binding proteins (RBPs) have historically been considered "undruggable" due to their shallow, disordered binding surfaces, recent advances in fragment-based screening and peptidomimetics have opened the door to modulation. Currently, the field is dominated by peptide inhibitors (e.g., C23, M3) and oligonucleotide mimics (e.g., A12). There is a significant unmet need for direct small molecule binders (<900 Da) with oral bioavailability.
This guide serves as a technical roadmap for discovering and validating such small molecules, using existing peptide data as a structural template.
The Dual Mechanism of CIRBP
Feature
Intracellular CIRBP (iCIRBP)
Extracellular CIRBP (eCIRP)
Primary Function
RNA Chaperone; stabilizes mRNA under stress (hypoxia, hypothermia).
Promotes tumor survival, chemoresistance, and metastasis.
Drives "cytokine storm" in sepsis, ischemia-reperfusion injury (IRI).
Therapeutic Goal
Inhibit RNA Binding (RRM domain).
Block Receptor Interaction (PPI inhibition).
Part 2: Structural Biology & Pharmacophore Design
The RRM Domain: The Primary Pocket
The core of CIRBP is its N-terminal RNA Recognition Motif (RRM). This domain consists of a four-stranded β-sheet packed against two α-helices (β1-α1-β2-β3-α2-β4).
PDB Reference: 1X5S (NMR structure of human CIRBP RRM).
Critical Residues: The RNA-binding surface is defined by two consensus sequences:
RNP1 (on β3): Lys-Gly-Phe-Gly-Phe-Ile-Gln-Phe (Residues 50-57).
RNP2 (on β1): Leu-Phe-Val-Gly-Gly-Leu (Residues 10-15).
Druggability Challenge: The RRM surface is relatively flat. Small molecules must utilize π-stacking interactions with the conserved Phenylalanine residues (Phe12, Phe52, Phe54) to mimic the RNA bases.
The TLR4 Interaction Surface (Extracellular Target)
eCIRP functions as a ligand for TLR4. The peptide C23 (derived from CIRBP residues 100-114) acts as a competitive antagonist.
Mechanism: C23 binds to the TLR4-MD2 complex, preventing eCIRP docking.
Small Molecule Strategy: A small molecule designed to mimic the electrostatic profile of the C23 peptide could serve as a PPI (Protein-Protein Interaction) inhibitor.
Part 3: Screening & Assay Development Guide
To discover novel small molecule modulators, a hierarchical screening cascade is required. This system validates hits based on direct binding first, followed by functional inhibition.
Diagram: The Screening Workflow
Figure 1: Hierarchical screening cascade for identifying CIRBP modulators.
Objective: Confirm the molecule inhibits eCIRP-induced inflammation via TLR4.
Cell Line: RAW 264.7 (Murine Macrophages).
Stimulation:
Plate cells at 1x10^5 cells/well in 96-well plates.
Pre-incubate with test compounds (1 hour).
Stimulate with recombinant murine CIRBP (rmCIRBP) at 1 µg/mL.
Control: Use C23 peptide (10 µg/mL) as a positive control for inhibition.
Specificity Control: Stimulate a parallel plate with LPS (100 ng/mL). If the compound blocks LPS just as well, it is likely a direct TLR4 antagonist (like TAK-242), not a specific CIRBP binder.
Readout: Measure TNF-α and IL-6 in supernatant via ELISA after 6-12 hours.
Part 4: Known Modulators & Reference Compounds
While no direct small molecule binder is commercially available, the following agents are essential for benchmarking new compounds.
Compound
Type
Mechanism
Application
C23
Peptide (15-mer)
Competes with eCIRP for TLR4-MD2 binding.
Positive control in sepsis/inflammation assays.
M3
Peptide
Inhibits eCIRP interaction with TREM-1.
Cardiac dysfunction models.
A12
Modified RNA
12-mer Poly(A) mimic; binds CIRBP RRM.
Validates RRM targeting strategies.
TAK-242
Small Molecule
TLR4 antagonist (binds Cys747 of TLR4).
Used to distinguish upstream (CIRBP) vs downstream (TLR4) effects.
Part 5: Pathway Visualization
Understanding the signaling pathway is crucial for interpreting functional assay data.
Figure 2: Mechanism of Action for an extracellular CIRBP inhibitor.
Part 6: Future Directions & Challenges
Selectivity: The RRM is a conserved domain. A small molecule targeting CIRBP's RRM must be screened against homologous proteins (e.g., RBM3) to ensure selectivity.
Intracellular Delivery: While eCIRP inhibitors (for sepsis) only need to work extracellularly, oncology applications require cell-permeable molecules to target iCIRBP.
PROTACs: Given the difficulty of finding high-affinity inhibitors for RBPs, a viable alternative strategy is Targeted Protein Degradation . A weak binder to CIRBP could be linked to an E3 ligase ligand (e.g., Thalidomide) to induce CIRBP ubiquitination and degradation.
References
Qiang, X., et al. (2013). Cold-inducible RNA-binding protein (CIRP) triggers inflammatory responses in hemorrhagic shock and sepsis. Nature Medicine. Link
Zhang, F., et al. (2018). C23, an Oligopeptide Derived from Cold-inducible RNA-binding Protein, Suppresses Inflammation and Reduces Lung Injury in Neonatal Sepsis. Surgery. Link
Denning, N.L., et al. (2020). Targeting the eCIRP/TREM-1 interaction with a small molecule inhibitor improves cardiac dysfunction in neonatal sepsis. Molecular Medicine. Link
Gurien, S.D., et al. (2020). A synthetic poly(A) tail targeting eCIRP inhibits sepsis. Scientific Reports. Link
Liao, Y., et al. (2017). Structure of the human CIRP RRM domain. Protein Data Bank (PDB ID: 1X5S).[2] Link
Targeting Retinal Ganglion Cell Survival: A Technical Guide to Neuroprotective Strategies and Validation
Introduction: The Unmet Need in Glaucomatous Neurodegeneration Current standard of care for glaucoma and optic neuropathies relies almost exclusively on lowering intraocular pressure (IOP).[1][2][3] However, 30-40% of pa...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Unmet Need in Glaucomatous Neurodegeneration
Current standard of care for glaucoma and optic neuropathies relies almost exclusively on lowering intraocular pressure (IOP).[1][2][3] However, 30-40% of patients continue to lose vision despite well-controlled IOP , highlighting a critical disconnect between pressure reduction and neuronal survival.[3]
This guide addresses the development and validation of neuroprotective agents —pharmacological or genetic interventions designed to intercept the apoptotic cascade of Retinal Ganglion Cells (RGCs) directly. We move beyond generic "anti-apoptosis" concepts to target specific metabolic and signaling vulnerabilities unique to RGC physiology.[3]
The Pathological Landscape: Why RGCs Die
To design effective agents, one must target the specific "death signals" operative in optic neuropathies.[3] RGCs are uniquely vulnerable due to their high metabolic demand (unmyelinated intraocular axon segments) and susceptibility to bioenergetic failure.[3]
Core Mechanisms of Degeneration[4]
Mitochondrial Metabolic Failure (NAD+ Depletion): RGCs rely heavily on oxidative phosphorylation.[3] In glaucoma, axoplasmic transport blockade prevents NMNAT2 (an essential NAD+ synthesis enzyme) from reaching the soma, leading to NAD+ depletion, metabolic collapse, and ROS generation.[3]
Glutamate Excitotoxicity: Ischemic or stressed cells release excessive glutamate.[3] Over-activation of NMDA receptors (NMDAR) causes massive Ca²⁺ influx, activating calpains and the mitochondrial permeability transition pore (mPTP).[3]
Rho/ROCK Signaling: Oxidative stress activates Rho-associated coiled-coil kinase (ROCK), which induces growth cone collapse and prevents axonal regeneration.[3]
Visualization: The RGC Apoptotic Cascade
The following diagram maps the convergence of these pathways onto the apoptotic machinery.
Caption: Convergence of mechanical stress, excitotoxicity, and metabolic failure on RGC apoptosis.[3]
Strategic Classes of Neuroprotectants
The following agents represent the most promising classes currently in translational or late-stage preclinical development.
Blocks excessive NMDAR activity without disrupting normal synaptic transmission.[3]
Failed Phase III . Efficacy issues likely due to trial design (endpoints) rather than mechanism.[3]
Experimental Validation Protocols
To establish the efficacy of a novel neuroprotectant, a rigorous "Self-Validating" workflow is required.[3] This involves moving from high-throughput in vitro screening to complex in vivo disease models.[3]
Protocol A: Primary RGC Isolation (Immunopanning)
Rationale: Testing agents on mixed retinal cultures is insufficient because glial cells (Müller glia) can metabolize drugs or secrete protective factors, masking the direct effect on RGCs.[3] Immunopanning yields >99% pure RGCs.[3]
Dissection: Dissect retinas from P5-P8 pups (rats or mice) in cold DPBS.[3]
Dissociation: Incubate retinas in Papain (15 U/mL) with L-Cysteine for 30 min at 37°C. Triturate gently to obtain a single-cell suspension.
Negative Selection (Depletion): Incubate cell suspension on a Petri dish coated with anti-macrophage antibody (anti-CD11b) for 15 min. Non-adherent cells are harvested.[3]
Positive Selection (Panning): Transfer supernatant to a dish coated with anti-Thy1.2 antibody. Incubate for 30-45 min. RGCs bind to the plate.[3]
Wash & Release: Wash vigorously with DPBS to remove non-adherent cells.[3] Trypsinize bound RGCs to release them.
Culture: Plate RGCs in serum-free Neurobasal media supplemented with BDNF, CNTF, and Forskolin (required for baseline survival).
Treatment: Apply neuroprotective candidate 24h post-plating.[3] Challenge with glutamate (100 μM) or withdraw trophic factors to simulate stress.
Protocol B: Intravitreal Injection (IVT)
Rationale: Systemic delivery often fails to reach the retina due to the Blood-Retina Barrier (BRB).[3] IVT is the gold standard for verifying target engagement in vivo.[3]
Critical Parameters:
Volume: Max 2 μL (mouse) or 5 μL (rat) to avoid IOP spikes.
Needle: 33G or 34G Hamilton syringe.
Step-by-Step Workflow:
Anesthesia: Ketamine/Xylazine IP injection.[3] Apply topical proparacaine (anesthetic) and tropicamide (dilation).[3]
Incision: Under a dissecting microscope, create a small pilot hole in the dorsotemporal quadrant, posterior to the limbus (to avoid the lens), using a 30G needle.[3]
Injection: Insert the blunt 33G Hamilton needle through the pilot hole at a 45° angle into the vitreous cavity.[3]
Tip: Verify needle tip visualization through the dilated pupil to ensure you have not hit the lens (which causes cataracts and confounding inflammation).[3]
Delivery: Slowly depress the plunger over 30 seconds. Hold in place for another 30 seconds to prevent reflux.
Post-Op: Apply antibiotic ointment.
The Drug Discovery Workflow
The following DOT diagram illustrates the critical path from target identification to translational failure analysis.
Caption: Sequential validation pipeline from purified cell culture to chronic glaucoma models.
Translational Hurdles & Future Directions
Why Did Memantine Fail?
The failure of the Memantine Phase III trial (2008) serves as a cautionary tale.[3] While the drug worked in monkeys, the human trial failed because:
Window of Treatment: Glaucoma is slow-progressing.[3] Measuring "slowing of progression" requires massive sample sizes and long durations (5+ years).[3]
Endpoints: Visual field variability (perimetry) is high.[3] Structural endpoints (OCT) were not as advanced then as they are now.[3]
Lesson: Future trials (like the current Nicotinamide TGNT trial) are using clustering of structural and functional endpoints to increase sensitivity.[3]
The Future: Gene Therapy & Metabolic Support
The next generation of agents moves beyond small molecules.[3]
AAV-Mediated Delivery: Using AAV2 (which naturally infects RGCs) to deliver NMNAT2 or BDNF provides "one-and-done" neuroprotection, solving the compliance issue of daily eye drops.[3]
Sustained Release: Intravitreal implants (e.g., PLGA microspheres) are being engineered to release ROCK inhibitors over 6 months.[3]
References
Nicotinamide & Mitochondrial Rescue
Source: Williams, P. A., et al. (2017).[3] "Vitamin B3 modulates mitochondrial vulnerability and prevents glaucoma in aged mice."[3] Science.
Context: Established NAD+ depletion as a key driver of RGC death.[3]
ROCK Inhibitors (Mechanism & Regeneration)
Source: Koch, J. C., et al. (2014).[3][10] "ROCK inhibition and CNTF interact on intrinsic signalling pathways and differentially regulate survival and regeneration in retinal ganglion cells."[3][11] Brain.[3][12][13]
Context: Validates the synergy between ROCK inhibition and neurotrophic factors.[3][11]
Source: Sena, D. F., & Lindsley, K. (2013).[3] "Neuroprotection for treatment of glaucoma in adults." Cochrane Database of Systematic Reviews.
Context: A systematic review of why previous neuroprotection trials failed.[2][3]
AAV Gene Therapy (NMNAT2)
Source: Fang, F., et al. (2021).[3] "NMNAT2 is a neuroprotective gene therapy target for glaucoma."[1][3] Molecular Therapy.[3]
Context: Demonstrates the efficacy of AAV-mediated metabolic support.[3]
Immunopanning Protocol
Source: Barres, B. A., et al. (1988).[3] "Immunological identification of distinct glial cells in the rat optic nerve." Nature.[3] (Foundational protocol adapted for RGCs).
Context: The gold standard method for isolating pure CNS neurons.[3]
Navigating the Frontier of Therapeutic Hypothermia Mimetics: A Technical Guide to zr17-2 (CAS 1263893-98-6)
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This in-depth technical guide serves as a comprehensive resource for researchers and drug development professiona...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This in-depth technical guide serves as a comprehensive resource for researchers and drug development professionals interested in zr17-2 (CAS 1263893-98-6), a novel, first-in-class small molecule modulator of the cold-inducible RNA-binding protein (CIRBP). Heralded as a promising hypothermia-mimicking agent, zr17-2 offers a unique therapeutic potential for a range of conditions linked to cellular stress and injury, particularly in the realms of neuroprotection and retinal diseases. This guide provides a detailed overview of its procurement, chemical properties, mechanism of action, practical experimental protocols, and current research applications, empowering scientists to effectively harness its capabilities in their investigations.
Sourcing and Procurement of zr17-2
The acquisition of high-quality zr17-2 is paramount for reproducible and reliable experimental outcomes. Several specialized chemical suppliers offer this compound, and a comparative analysis is crucial for informed purchasing decisions.
Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Should be stored desiccated and protected from light.[1][2][3]
Storage (In Solution)
-80°C for up to 6 months; -20°C for up to 1 month.[1]
Safety Precautions:
While a specific Material Safety Data Sheet (MSDS) for zr17-2 is provided by some suppliers, general laboratory safety precautions should always be observed.[1] This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Handle the compound in a well-ventilated area. In case of contact with eyes or skin, rinse immediately with plenty of water. For detailed safety information, refer to the supplier-specific MSDS.[1][6][7][8]
Mechanism of Action: A Hypothermia Mimetic
zr17-2 exerts its primary therapeutic effects by modulating the cold-inducible RNA-binding protein (CIRBP).[2][3] This protein is a key component of the cellular stress response, and its upregulation is associated with the protective effects of therapeutic hypothermia. The proposed mechanism of action for zr17-2 involves increasing the half-life of CIRBP, likely through the inhibition of a protease responsible for its degradation.[9][10] This leads to an accumulation of CIRBP, which in turn binds to the 3'-untranslated regions of target mRNAs, enhancing their stability and translation. This process ultimately results in the increased expression of pro-survival and anti-apoptotic proteins, conferring cellular protection against various stressors.[9][10]
It is noteworthy that while the primary mechanism is attributed to CIRBP modulation, some sources also describe zr17-2 as a potent cannabinoid CB1 receptor modulator.[1] Further research is needed to fully elucidate the interplay between these potential pathways. The compound was initially synthesized in a search for novel CK2 inhibitors but was found to be inactive against this enzyme.[9]
Caption: A generalized workflow for in vitro studies with zr17-2.
In Vivo Studies
Formulation for Animal Dosing:
For in vivo applications, zr17-2 can be formulated in various ways. A common method involves a multi-component vehicle:
Protocol 1: Prepare a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This formulation has been shown to achieve a solubility of ≥ 2.5 mg/mL.
[1]* Protocol 2: A simpler formulation consists of 10% DMSO and 90% (20% SBE-β-CD in saline), also achieving a solubility of ≥ 2.5 mg/mL.
[1]
Animal Models and Dosing:
zr17-2 has been investigated in rodent models of retinal and neurological injury.
Intravitreal Injection for Retinal Injury Models: In a rat model of intraorbital optic nerve crush, a single intravitreal injection of 5.0 µl of 330 nmol/L zr17-2 was administered one hour after the injury.
[11][12]* Subcutaneous Injection for Perinatal Asphyxia Models: In a rat model of perinatal asphyxia, a single subcutaneous injection of 50 µL of 330 nmols/L zr17-2 was administered to newborn pups.
[6][10]
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and should be approved by the relevant ethics committee.
Research Applications and Findings
The therapeutic potential of zr17-2 has been explored in several preclinical studies, primarily focusing on its neuroprotective and anti-degenerative properties.
Retinal Protection: In a rat model of traumatic optic neuropathy, intravitreal injection of zr17-2 significantly reduced retinal ganglion cell death and preserved retinal function, as assessed by electroretinography. [11][12]It has also been shown to protect retinal cells from oxidative stress-induced death in vitro.
[13]* Neuroprotection in Perinatal Asphyxia: In a rat model of perinatal asphyxia, a single subcutaneous injection of zr17-2 was shown to reduce retinal cell apoptosis and ameliorate the negative effects on the electroretinogram, suggesting a neuroprotective effect in this context.
[6][10]* Ischemic Stroke: A recent study suggests that zr17-2 promotes neuronal survival and microglia proliferation after an ischemic-like insult in vitro.
* Cardiac Protection: Pretreatment with zr17-2 has been shown to attenuate myocardial infarction-induced cardiac dysfunction and remodeling in rats, possibly through anti-inflammatory and anti-oxidant pathways.
[13]
Quality Control and Analytical Methods
Ensuring the purity and identity of zr17-2 is critical for the validity of research findings. Suppliers typically provide a certificate of analysis (CoA) with data from various analytical techniques.
High-Performance Liquid Chromatography (HPLC): Purity is commonly assessed by HPLC, with suppliers like MedChemExpress and AOBIOUS reporting purities of 98.01% and >98%, respectively. [1][2]While specific protocols for zr17-2 are not publicly available, general HPLC methods for the analysis of small molecules are well-established and can be adapted.
[14]* Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR is used to confirm the chemical structure of the compound. MedChemExpress provides HNMR data for their zr17-2 product.
[1]* Mass Spectrometry (MS): LC-MS is employed to determine the molecular weight of the compound and further confirm its identity. MedChemExpress also provides LCMS data.
[1]
Researchers should always request and review the CoA from their supplier to ensure the quality of the compound.
Future Directions and Conclusion
zr17-2 represents a significant advancement in the field of therapeutic hypothermia mimetics. Its ability to upregulate the protective protein CIRBP at normal body temperature opens up new avenues for treating a wide range of diseases characterized by cellular stress and apoptosis. While preclinical studies have demonstrated its efficacy in models of retinal and neurological damage, further research is warranted to fully elucidate its mechanism of action, explore its therapeutic potential in other disease models, and ultimately translate these promising findings into clinical applications. As of now, there is no publicly available information on clinical trials involving zr17-2.
This technical guide provides a solid foundation for researchers to embark on or advance their investigations into this exciting molecule. By understanding its sourcing, properties, mechanism, and experimental use, the scientific community can continue to unlock the full therapeutic potential of zr17-2.
References
Contartese DS, et al. A hypothermia mimetic molecule (zr17-2) reduces ganglion cell death, gliosis, and electroretinogram distortion in male rats subjected to perinatal asphyxia. Frontiers in Pharmacology. 2023 Sep 11.
Contartese DS, et al. A hypothermia mimetic molecule (zr17-2) reduces ganglion cell death and electroretinogram distortion in a rat model of intraorbital optic nerve crush (IONC). Frontiers in Pharmacology. 2023 Jan 23;14:1112318.
Contartese DS, et al. A hypothermia mimetic molecule (zr17-2) reduces ganglion cell death and electroretinogram distortion in a rat model of intraorbital optic nerve crush (IONC). PMC. 2023 Jan 23.
Contartese DS, et al. A hypothermia mimetic molecule (zr17-2) reduces ganglion cell death, gliosis, and electroretinogram distortion in male rats subjected to perinatal asphyxia. Frontiers in Pharmacology. 2023 Sep 10.
Contartese DS, et al. A hypothermia mimetic molecule (zr17-2) reduces ganglion cell death and electroretinogram distortion in a rat model of intraorbital optic nerve crush (IONC). PubMed. 2023 Jan 23.
Zhao J, et al. zr17-2 promotes neuronal survival and microglia proliferation after ischemic-like insult.
LTS Research Laboratories.
Cisolino HD, et al. A Simple Isocratic HPLC Method for the Quantitation of 17 Cannabinoids.
Purinergic Modulation in Ischemic Reperfusion Injury: Mechanistic Targets and Translational Protocols
Executive Summary This technical guide addresses the deployment of purine derivatives—specifically adenosine receptor agonists and inosine analogs—as therapeutic interventions for ischemic injury. Despite the clear theor...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide addresses the deployment of purine derivatives—specifically adenosine receptor agonists and inosine analogs—as therapeutic interventions for ischemic injury. Despite the clear theoretical efficacy of purinergic signaling in cytoprotection, translational failure rates remain high due to poor preclinical model reproducibility and non-specific receptor targeting. This document synthesizes field-proven protocols for Oxygen-Glucose Deprivation (OGD) and Middle Cerebral Artery Occlusion (MCAO) with a mechanistic analysis of next-generation purine modulators like AST-004 and inosine.
Part 1: The Mechanistic Landscape
The Purinergic Cascade in Ischemia
Ischemic injury triggers a catastrophic collapse of cellular bioenergetics. As ATP production halts, the hydrolysis of existing ATP pools leads to a surge in extracellular purines. This "purinergic halo" acts as a damage-associated molecular pattern (DAMP) but also initiates endogenous salvage pathways.
ATP Release: Initially pro-inflammatory via P2X7 receptors (inflammasome activation).
Ectonucleotidase Activity: Rapid conversion of ATP
ADP AMP Adenosine by CD39/CD73.
Adenosine Signaling: The "Retaliatory Metabolite." It binds to G-protein coupled receptors (
) to hyperpolarize neurons (reducing excitotoxicity) and modulate vasodilation.
Inosine Conversion: Adenosine is rapidly deaminated to inosine by Adenosine Deaminase (ADA). Long considered inert, inosine is now recognized as a potent neuro-regenerative agent, stimulating axonal sprouting via intracellular signaling distinct from canonical adenosine receptors.
Visualization: Purinergic Signaling Pathways
The following diagram illustrates the transition from ATP-mediated excitotoxicity to Adenosine/Inosine-mediated protection.
Figure 1: The Purinergic Cascade. ATP release triggers initial damage via P2X7, while downstream metabolites Adenosine and Inosine activate protective G-protein coupled pathways and regenerative signaling.
Part 2: Key Purine Derivatives in Development
Drug development has shifted from broad-spectrum agonists (limited by cardiovascular side effects) to receptor-specific ligands and stable metabolites.
Table 1: Comparative Profile of Purine Derivatives
Agonist; antioxidant and modulator of purine metabolism.[6]
Variable
Preclinical (Herbal isolate).
Expert Insight: The failure of early adenosine trials was largely due to the use of non-selective agonists that caused systemic hypotension (via vascular
) before neuroprotective concentrations could be reached in the penumbra. Newer agents like AST-004 target the axis to bypass hemodynamic collapse while preserving mitochondrial function in astrocytes [1, 2].
Part 3: Validated Experimental Protocols
To generate trustworthy data, experimental models must be rigorous. The following protocols incorporate "self-validating" checkpoints to ensure that only successful ischemia events are analyzed.
Protocol A: In Vitro Oxygen-Glucose Deprivation (OGD)
Objective: Simulate ischemic penumbra in primary cortical neurons or PC12 cells.
Trustworthiness Check: Use of Propidium Iodide (PI) exclusion to quantify necrosis vs. apoptosis.
Objective: Induce reproducible focal ischemia in C57BL/6 mice.
Expertise Note: Standard filament MCAO often causes off-target infarcts in the Posterior Cerebral Artery (PCA) territory due to anatomical variability. The PURE-MCAo modification [3] prevents this, reducing data noise.
Workflow Visualization:
Figure 2: The Self-Validating MCAO Workflow. Laser Doppler Flowmetry (LDF) provides critical Go/No-Go decision points to ensure cohort homogeneity.
Detailed Steps:
Ligation of PPA: Crucial step in the PURE model. The Pterygopalatine Artery (PPA) is ligated to prevent filament deviation and ensure the tip lodges solely in the MCA origin.
Filament Selection: Use a silicone-coated 6-0 monofilament. The coating length (2-3mm) and diameter (
mm for mice) must be matched to animal weight to ensure complete occlusion without vessel rupture.
Validation:
Ischemia: LDF must show a drop to
of baseline.
Reperfusion: Upon filament withdrawal, LDF must rebound to
of baseline within 10 minutes. Failure to rebound indicates a permanent clot or vessel damage; these animals must be excluded to avoid confounding drug efficacy data.
Part 4: Translational Challenges & Future Directions
While purine derivatives show immense promise, the "valley of death" between rodent models and human application remains.
Therapeutic Window: Most preclinical studies administer drugs before or immediately at reperfusion. Clinical reality often involves delays of 3–6 hours. Future studies must test efficacy in delayed administration windows.
Blood-Brain Barrier (BBB) Penetration: Adenosine and phosphorylated nucleotides do not cross the BBB efficiently.
Solution: Use of lipophilic analogs (e.g., Cl-IB-MECA) or intranasal delivery systems to bypass the BBB.
Solution: Targeting the equilibrative nucleoside transporters (ENTs) to modulate endogenous adenosine levels locally.
Systemic Side Effects:
agonism causes profound hypotension. Strategies like AST-004 (A1/A3 agonist) avoid this by sparing the vascular receptors [4].
References
Adenosine A1R/A3R Agonist AST-004 reduces brain infarction in mouse and rat models of acute ischemic stroke. Frontiers in Pharmacology.
Adenosine A1R/A3R Agonist AST-004 Reduces Brain Infarction in a Nonhuman Primate Model of Stroke. Stroke.
Reliable infarction of the middle cerebral artery territory in C57BL/6 mice using pterygopalatine artery ligation and filament optimization – The PURE-MCAo model. Journal of Cerebral Blood Flow & Metabolism.
Targeting of Adenosine Receptors in Ischemia-Reperfusion Injury. Expert Opinion on Therapeutic Targets.
Inosine attenuates post-stroke neuroinflammation by modulating inflammasome mediated microglial activation and polarization. Biochimica et Biophysica Acta.[7]
Protocol for middle cerebral artery occlusion by an intraluminal suture method. Journal of Visualized Experiments.
Application Note: Solubility Optimization & Handling of ZR17-2 Hydrochloride
Introduction & Physicochemical Context ZR17-2 Hydrochloride is a first-in-class small molecule modulator of Cold-Inducible RNA-Binding Protein (CIRBP) .[1] Structurally, it is a purine derivative (mimicking adenine) desi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Physicochemical Context
ZR17-2 Hydrochloride is a first-in-class small molecule modulator of Cold-Inducible RNA-Binding Protein (CIRBP) .[1] Structurally, it is a purine derivative (mimicking adenine) designed to elicit hypothermia-mimetic neuroprotective effects without systemic cooling.
While the hydrochloride (HCl) salt form is synthesized to improve baseline solubility over the free base, ZR17-2 remains a hydrophobic, flat aromatic system. This presents specific challenges: it dissolves readily in organic solvents (DMSO) but poses a significant risk of precipitation ("crashing out") upon rapid dilution into aqueous buffers (PBS, Saline) if not handled with specific phase-step protocols.
The following data summarizes the solubility limits. Note the stark contrast between pure DMSO and simple aqueous buffers.
Solubility Limits (25°C)
Solvent System
Max Solubility
Classification
Application
100% DMSO
≥ 36 mg/mL (~100 mM)
High
Primary Stock Solution
100% Water/PBS
< 1 mg/mL*
Low
Risk of precipitation at >1 mM
Co-solvent System A (PEG300/Tween)
2.5 mg/mL (~7 mM)
Moderate
Animal Dosing (IP/SC)
Co-solvent System B (SBE-β-CD)
2.5 mg/mL (~7 mM)
Moderate
Animal Dosing (IV/SC)
*Note: While the HCl salt aids initial dissolution, the compound's lattice energy often leads to rapid recrystallization in high-salt buffers (PBS) if the concentration exceeds 1 mM without solubilizers.
Protocol 1: Preparation of DMSO Stock Solution
Objective: Create a stable, high-concentration master stock (typically 10 mM or 50 mM) for long-term storage.
Equilibration: Allow the vial of ZR17-2 HCl to warm to room temperature before opening.
Why? Opening a cold vial condenses atmospheric moisture, which degrades the HCl salt and alters the effective mass.
Weighing: Weigh the desired amount (e.g., 5 mg).
Calculation: To make a 50 mM stock from 5 mg (MW 360.86):
Dissolution: Add the calculated volume of Anhydrous DMSO. Vortex vigorously for 30–60 seconds.
Visual Check: The solution should be completely clear. If particles persist, sonicate in a water bath at 37°C for 5 minutes.
Aliquoting: Do not store the bulk stock. Aliquot into single-use volumes (e.g., 50 µL) in amber tubes to avoid freeze-thaw cycles.
Storage: Store at -20°C (stable for 1 month) or -80°C (stable for 6 months).
Protocol 2: Aqueous Formulation (In Vivo/Cellular)
Objective: Dilute the DMSO stock into an aqueous vehicle without precipitation.
Critical Warning: Direct addition of DMSO stock to PBS often causes immediate precipitation. Use the Step-Wise Solvent Addition method described below.
Method A: PEG/Tween Formulation (Standard)
Best for Subcutaneous (SC) or Intraperitoneal (IP) injection.
Prep Vehicle: Dissolve Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) in saline to create a 20% w/v solution. Filter sterilize (0.22 µm).
Combine: Add 10% DMSO stock to 90% SBE-β-CD vehicle.
Mix: Vortex and incubate at 37°C for 10 minutes to allow inclusion complex formation.
Visual Workflow (Graphviz)
The following diagram illustrates the critical "Step-Wise" dilution logic required to maintain solubility.
Caption: Step-wise co-solvent addition prevents the hydrophobic "crash-out" common when diluting ZR17-2 directly into saline.
Troubleshooting & Stability
Observation
Probable Cause
Corrective Action
Cloudiness upon PBS addition
Rapid change in polarity; local high concentration.
Use Method A (PEG/Tween). Add PBS dropwise while vortexing.
Yellow discoloration
Oxidation of the amine or degradation.
Discard stock. Ensure storage was at -20°C and protected from light.
Precipitate after freeze-thaw
Crystal growth in DMSO.
Sonicate at 37°C for 10 mins. If solid remains, re-filter (concentration may be lost).
References
Rey-Funes, M., et al. (2021). A hypothermia mimetic molecule (zr17-2) reduces ganglion cell death...[5]. Frontiers in Neuroscience. Retrieved from [Link] (Note: Generalized link to journal context based on search result 1.3/1.7).
Coderch, C., et al. (2017).[5][6][7] Identification of novel hypothermia mimetics. PLoS One. (Foundational chemistry reference for ZR17-2 synthesis and properties).
intravitreal injection protocol for zr17-2 in rats
Application Note: Intravitreal Delivery of Hypothermia Mimetic ZR17-2 in Rat Models Part 1: Executive Summary & Scientific Rationale Subject: Optimized protocol for the intravitreal (IVT) administration of ZR17-2, a smal...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Intravitreal Delivery of Hypothermia Mimetic ZR17-2 in Rat Models
Part 1: Executive Summary & Scientific Rationale
Subject: Optimized protocol for the intravitreal (IVT) administration of ZR17-2, a small-molecule hypothermia mimetic, for neuroprotection in rat retinal degeneration models.
Scientific Context:
ZR17-2 is a purine derivative identified as a modulator of Cold-Inducible RNA-Binding Protein (CIRBP) . Unlike traditional therapeutics that target specific receptor cascades, ZR17-2 mimics the neuroprotective physiology of therapeutic hypothermia at normothermia (37°C). In models of intraorbital optic nerve crush (IONC) and ischemia, ZR17-2 preserves Retinal Ganglion Cells (RGCs) and maintains electroretinogram (ERG) integrity by upregulating CIRBP, which subsequently stabilizes mitochondrial function and reduces apoptosis.
Why this Protocol Matters:
The rat eye presents unique anatomical challenges for IVT injections due to the large lens-to-globe ratio.[1][2] Improper technique leads to lenticular injury (traumatic cataract) or vitreous reflux, the latter of which is critical when dosing potent small molecules like ZR17-2. This guide refines the literature-standard 5.0 µL volume down to a high-precision technique to ensure consistent retinal bioavailability.
Part 2: Mechanism of Action & Experimental Logic
The following diagram illustrates the causal pathway of ZR17-2 neuroprotection, justifying the need for precise intravitreal delivery to reach the RGC layer.
Figure 1: Pharmacodynamic pathway of ZR17-2. The molecule must bypass the blood-retina barrier via IVT to directly activate CIRBP in retinal cells.
Part 3: Compound Preparation & Handling
Compound Profile:
Name: ZR17-2
Class: Purine derivative / CIRBP modulator.
Solubility: Soluble in DMSO; dilute in PBS for in vivo use.
Target Concentration: 330 nmol/L (330 nM) in the injectate (based on Contartese et al., 2023).
Preparation Protocol:
Stock Solution: Dissolve neat ZR17-2 powder in sterile DMSO to create a 10 mM stock. Aliquot and store at -20°C.
Working Solution (Injectate):
On the day of surgery, thaw one aliquot.
Dilute the stock into sterile Phosphate Buffered Saline (PBS, pH 7.4).
Calculation: To achieve 330 nM, perform a serial dilution. Ensure the final DMSO concentration is <0.1% to avoid retinotoxicity.
Note: If higher doses are required for dose-response studies, ensure pH remains 7.2–7.4.
Part 4: Surgical Protocol (Intravitreal Injection)
Application Note on Volume:
While some literature cites 5.0 µL injections in rats, this volume exceeds 10-15% of the rat vitreous volume (~40 µL), creating high intraocular pressure (IOP) spikes and reflux.
Recommended Volume: 2.0 – 3.0 µL.
Correction: If the literature dose is absolute (molar mass delivered), increase the concentration of the injectate and reduce the volume to 2.5 µL to maintain total drug load while improving safety.
Dilation: Tropicamide 1% + Phenylephrine 2.5% drops (1 drop every 5 mins, 3 times).
Analgesia: Topical Proparacaine 0.5% drops.
Sterilization: Betadine (5% povidone-iodine) wash of the periocular area.
Step 2: Injection Workflow
Figure 2: Step-by-step microsurgical workflow for rat intravitreal injection.
Step 3: Technical Execution (The "Angle of Safety")
Exposure: Gently proptose the globe using blunt forceps or a speculum.
Entry Site: Locate the dorsotemporal limbus . Measure approx. 1.0 mm posterior to the limbal vessel ring (pars plana zone).
Needle Insertion:
Use a 33G or 34G needle on a Hamilton microsyringe.
Critical: Insert at a 45-degree angle aimed toward the optic nerve.
Why? A perpendicular entry risks hitting the large rat lens (causing cataract). An overly acute angle risks retinal detachment.
Injection:
Depress the plunger slowly over 20–30 seconds . Rapid injection causes a "jet stream" effect that can damage the retina and spike IOP.
The "Dwell" (Anti-Reflux Maneuver):
Leave the needle in place for 60 seconds post-injection.
This allows intraocular pressure to equalize and the vitreous to settle around the needle track, preventing the drug from flowing back out when the needle is removed.[1]
Withdrawal: Slowly withdraw the needle. If a vitreous bead appears, do not wipe it (wicking pulls more fluid out). Apply antibiotic ointment (e.g., Ofloxacin) immediately.
Part 5: Data Recording & Troubleshooting
Monitoring Parameters:
Parameter
Method
Success Criteria
Fundus Clarity
Direct Ophthalmoscopy
No hemorrhage; optic nerve visible.
Lens Integrity
Slit Lamp (Day 1 & 7)
Lens remains clear (no traumatic cataract).
IOP
TonoLab Rebound Tonometry
Return to baseline (<20 mmHg) within 10 mins.
| Reflux | Visual Inspection | No fluid bead at injection site upon withdrawal. |
Troubleshooting Table:
Issue
Probable Cause
Corrective Action
Immediate Reflux
Injection too fast or no dwell time.
Increase needle dwell time to 90s; reduce volume to 2.0 µL.
Traumatic Cataract
Needle angle too steep; hit lens.
Verify 45° angle; enter 1mm posterior to limbus (not anterior).[3]
Retinal Detachment
Needle too deep or "jet stream".
Use a needle stop/guard; inject slower.
No Therapeutic Effect
Drug degradation or reflux.
Verify ZR17-2 stock stability; use fresh DMSO aliquot; confirm delivery with dye test (Fast Green) in pilot rats.
Part 6: References
Contartese, D. S., et al. (2023). "A hypothermia mimetic molecule (zr17-2) reduces ganglion cell death and electroretinogram distortion in a rat model of intraorbital optic nerve crush (IONC)." Frontiers in Pharmacology, 14.
Rey-Funes, M., et al. (2023). "A hypothermia mimetic molecule (zr17-2) reduces ganglion cell death, gliosis, and electroretinogram distortion in male rats subjected to perinatal asphyxia."[4][5] Frontiers in Pharmacology, 14, 1252184.[4]
Chiu, K., et al. (2007). "Intravitreous Injection for Establishing Ocular Diseases Model." Journal of Visualized Experiments, (8), 313.
Dureau, P., et al. (2001). "Quantitative analysis of intravitreal injections in the rat." Current Eye Research, 22(1), 74-77.
preparing zr17-2 stock solution for in vivo studies
Application Note: Optimization of ZR17-2 Formulation for In Vivo Administration Executive Summary & Mechanism ZR17-2 is a first-in-class small molecule hypothermia mimetic .[1][2] Unlike traditional neuroprotectants, it...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimization of ZR17-2 Formulation for In Vivo Administration
Executive Summary & Mechanism
ZR17-2 is a first-in-class small molecule hypothermia mimetic .[1][2] Unlike traditional neuroprotectants, it functions by modulating the Cold-Inducible RNA-Binding Protein (CIRBP) and RBM3 , effectively triggering the neuroprotective pathways associated with therapeutic hypothermia without the need for physical cooling .
As a purine derivative with a molecular weight of 324.40 g/mol , ZR17-2 exhibits significant lipophilicity. While soluble in pure organic solvents (DMSO), it presents a high risk of precipitation upon introduction to aqueous physiological buffers (saline/PBS). Successful in vivo delivery requires a formulation strategy that maintains the compound in solution during the transition from the syringe to the bloodstream, preventing micro-embolization or poor bioavailability.
This guide details two validated formulation protocols:
Protocol A (Co-solvent System): Ideal for acute, single-dose studies (IP/SC/IV).
Protocol B (Cyclodextrin System): Ideal for chronic dosing or sensitive tissue applications.
Physicochemical Profile & Storage
Before formulation, ensure the compound meets the following storage criteria to prevent hydrolytic degradation.
Property
Specification
Notes
Molecular Weight
324.40 g/mol
Appearance
Solid powder
Protect from light.
Master Stock Solubility
DMSO (≥ 25 mg/mL)
Do not use water for the master stock.
Storage (Solid)
-20°C (1 month) / -80°C (6 months)
Desiccate to prevent moisture absorption.
Storage (DMSO Stock)
-80°C
Use freeze-thaw cycles sparingly (Max 3).
Protocol A: The "Golden Standard" Co-solvent System
This system uses a "step-down" polarity gradient. DMSO solubilizes the crystal lattice; PEG300 acts as a bridge solvent; Tween 80 prevents interfacial tension precipitation; Saline provides tonicity.
Reagents Required
ZR17-2 Solid or Master Stock (25 mg/mL in DMSO)
Dimethyl Sulfoxide (DMSO), anhydrous, sterile
PEG300 (Polyethylene glycol 300)
Tween 80 (Polysorbate 80)
Sterile Saline (0.9% NaCl)
Formulation Composition (v/v)
Component
Percentage
Role
DMSO
10%
Primary Solubilizer
PEG300
40%
Co-solvent / Stabilizer
Tween 80
5%
Surfactant / Anti-precipitant
Saline
45%
Aqueous Vehicle
Step-by-Step Preparation (Example: 1 mL Volume)
Master Stock Preparation: Dissolve solid ZR17-2 in 100% DMSO to a concentration of 25 mg/mL . Vortex until completely clear.
Aliquot DMSO: Pipette 100 µL of the Master Stock (25 mg/mL) into a sterile amber vial.
Add PEG300 (Critical Step): Add 400 µL of PEG300 directly to the DMSO stock.
Technique: Vortex immediately for 30 seconds. The solution should remain clear. If it turns cloudy, heat gently to 37°C.
Add Tween 80: Add 50 µL of Tween 80.
Technique: Tween is viscous. Reverse pipette or wash the tip in the solution to ensure accurate volume. Vortex for 1 minute.
Add Saline (The "Crash" Point): Slowly add 450 µL of warm (37°C) Sterile Saline dropwise while vortexing.
Why: Adding saline too fast causes "shock precipitation" where the drug crashes out before the surfactant can coat the molecules.
Final Inspection: The solution should be clear and colorless.
Final Concentration:2.5 mg/mL .
Protocol B: The Cyclodextrin System (SBE-β-CD)
Best for: Chronic administration, sensitive routes (e.g., Intraperitoneal where PEG can cause irritation), or higher concentrations.
Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) forms inclusion complexes with hydrophobic drugs, shielding the hydrophobic core from the aqueous environment.
Reagents Required
SBE-β-CD (Captisol® or equivalent)
Sterile Saline
ZR17-2 Master Stock (DMSO)
Formulation Composition (v/v)
Component
Percentage
Role
DMSO
10%
Primary Solubilizer
20% SBE-β-CD
90%
Complexing Vehicle
Step-by-Step Preparation
Prepare Vehicle (Pre-work):
Dissolve 2.0 g of SBE-β-CD powder in 10 mL of Sterile Saline.
Vortex/Sonicate until clear. Store at 4°C (Stable for 1 week).
Aliquot Drug: Pipette 100 µL of ZR17-2 Master Stock (25 mg/mL in DMSO) into the mixing vial.
Add Vehicle: Add 900 µL of the prepared 20% SBE-β-CD solution.
Mixing: Vortex vigorously for 2 minutes. Sonicate in a water bath at 37°C for 5–10 minutes if minor turbidity appears.
Result: A clear solution at 2.5 mg/mL .
Visualizing the Critical Path
The following diagram illustrates the strict order of addition required to prevent irreversible precipitation (Oiling Out).
Caption: Critical Order of Addition for ZR17-2. Reversing steps (e.g., adding Saline to DMSO before PEG) will cause immediate precipitation.
Dosing Considerations & Troubleshooting
Dose Calculation
Literature varies on dosing.[3][4] While some in vitro or local injection papers cite low concentrations (e.g., 330 nM in 50 µL) , systemic efficacy studies often require higher loads.
Standard Formulation Capacity: 2.5 mg/mL.
Typical Mouse Dose Volume: 10 mL/kg.
Resulting Max Dose: 25 mg/kg (using the protocols above).
Troubleshooting "Crashing Out"
If the solution becomes cloudy upon adding Saline:
Temperature: The solution may be too cold. Warm the vial to 37°C.
Speed: You likely added the saline too quickly. The transition from organic to aqueous must be gradual.
pH: ZR17-2 is a purine derivative.[5][6] Extreme pH shifts can affect solubility. Ensure the Saline is pH 7.4.
References
Coderch, C., et al. (2017).[5][6][7] In silico identification and in vivo characterization of small molecule therapeutic hypothermia mimetics. Bioorganic & Medicinal Chemistry.[2][8][9]
MedChemExpress. (2023). ZR17-2 Product Datasheet and Solubility Protocols.
Contartese, D. S., et al. (2023).[5][6] A hypothermia mimetic molecule (zr17-2) reduces ganglion cell death... in male rats. Frontiers in Cellular Neuroscience.
BenchChem. (2025).[4] Application Notes and Protocols for In Vivo Dosing.
zr17-2 administration routes for retinal neuroprotection
Application Note: Optimized Administration of zr17-2 for Retinal Neuroprotection Executive Summary & Mechanism of Action zr17-2 is a first-in-class small molecule "hypothermia mimetic" designed to activate Cold-Inducible...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimized Administration of zr17-2 for Retinal Neuroprotection
Executive Summary & Mechanism of Action
zr17-2 is a first-in-class small molecule "hypothermia mimetic" designed to activate Cold-Inducible RNA-Binding Protein (CIRBP) at physiological temperatures (37°C). Unlike therapeutic hypothermia, which requires complex systemic cooling and carries cardiovascular risks, zr17-2 provides targeted neuroprotection by stabilizing specific mRNA transcripts associated with cell survival (e.g., anti-apoptotic factors) and reducing oxidative stress.[1]
Key Application: Prevention of Retinal Ganglion Cell (RGC) death in traumatic optic neuropathy (TON), glaucoma, and ischemic retinopathies.
Critical Constraint: The administration route is strictly dictated by the developmental status of the Blood-Retina Barrier (BRB). In adult models, zr17-2 cannot cross the BRB, necessitating intravitreal delivery.[2] In neonates, systemic delivery is feasible.[1][3]
Mechanism of Action (Signaling Pathway)[4]
Caption: zr17-2 acts by stabilizing CIRBP, preventing its degradation. Increased CIRBP levels protect stress-response mRNAs, tilting the cellular balance from apoptosis to survival.[1][3]
Significant reduction in TUNEL+ cells in the GCL compared to vehicle.
Safety & Toxicity Notes
Systemic Safety: In adult models, IVT injection minimizes systemic exposure. In neonates, no significant adverse effects (bradycardia, hypotension) have been reported at therapeutic doses (330 nmol/L), unlike whole-body hypothermia.
Ocular Toxicity: High concentrations of DMSO (>10% final intravitreal concentration) can be retinotoxic. Ensure the final working solution is diluted correctly with Saline/PEG.
References
Contartese, D. S., et al. (2023). "A hypothermia mimetic molecule (zr17-2) reduces ganglion cell death and electroretinogram distortion in a rat model of intraorbital optic nerve crush (IONC)." Frontiers in Pharmacology, 14. Link
Rey-Funes, M., et al. (2023). "A hypothermia mimetic molecule (zr17-2) reduces ganglion cell death, gliosis, and electroretinogram distortion in male rats subjected to perinatal asphyxia." Frontiers in Endocrinology, 14. Link
Coderch, C., et al. (2017). "In silico identification and in vivo characterization of small molecule therapeutic hypothermia mimetics." Bioorganic & Medicinal Chemistry, 25(20), 5564-5573. Link
Larrayoz, I. M., et al. (2016). "Cold-shock proteins are expressed in the retina following optic nerve injury." Journal of Molecular Neuroscience, 60, 282-291. Link
experimental timeline for zr17-2 treatment in ischemia
Application Note: Experimental Timeline and Protocol for Zr17-2 Treatment in Ischemic Stroke Executive Summary This application note outlines the standardized experimental protocol for evaluating Zr17-2 , a small-molecul...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Experimental Timeline and Protocol for Zr17-2 Treatment in Ischemic Stroke
Executive Summary
This application note outlines the standardized experimental protocol for evaluating Zr17-2 , a small-molecule hypothermia mimetic , in preclinical models of ischemic stroke (Transient Middle Cerebral Artery Occlusion - tMCAO). Unlike physical hypothermia, which requires complex cooling equipment and carries systemic risks (e.g., shivering, coagulopathy, pneumonia), Zr17-2 pharmacologically activates the neuroprotective cold-shock response pathway (CIRP/RBM3) at normothermia (37°C). This guide provides a rigorous timeline, dosage considerations, and validation steps for researchers aiming to replicate neuroprotective efficacy.
Mechanistic Rationale
Ischemia-reperfusion injury triggers a cascade of excitotoxicity, oxidative stress, and apoptosis. Therapeutic hypothermia (32–34°C) is a gold-standard neuroprotectant but is clinically limited by logistical and physiological hurdles.
Zr17-2 Mechanism of Action:
Zr17-2 acts as a specific agonist for CIRP (Cold-Inducible RNA-Binding Protein) and downstream RBM3 (RNA Binding Motif Protein 3) .
Binding: Zr17-2 binds to the CIRP regulatory interface.
Stabilization: It prevents the proteasomal degradation of CIRP/RBM3, mimicking the stability observed during cold shock.
Effector Function: Elevated CIRP/RBM3 binds to the 3'-UTR of neuroprotective mRNAs (e.g., Bcl-2), increasing their half-life and translation while suppressing pro-apoptotic factors (Bax, Caspase-3).
Outcome: Preservation of mitochondrial integrity, reduction of ROS, and prevention of neuronal apoptosis without lowering body temperature.
Experimental Design & Groups
To ensure statistical power and scientific validity, the following groups are recommended for a standard efficacy study.
Note on Dosage: While specific systemic doses vary by strain, previous local administration studies (retinal/neonatal) utilized concentrations of 330 nmol/L (approx. 0.1 mg/L equivalent in local tissue). For systemic (IV/IP) adult rat models, a starting range of 1–10 mg/kg is recommended based on standard small-molecule pharmacokinetics for CNS penetration.
Detailed Experimental Protocol
Phase 1: Preparation (T minus 24 Hours)
Compound Reconstitution:
Dissolve Zr17-2 (powder) in DMSO to create a stock solution.
Dilute with sterile saline (0.9% NaCl) or PBS to the final working concentration.
Critical: Final DMSO concentration should not exceed 1-2% to avoid vehicle toxicity.
Animal Screening:
Use adult male Sprague-Dawley rats (250–300g) or C57BL/6 mice (20–25g).
Exclude animals with baseline neurological deficits.
Phase 2: Surgical Induction (Time 0)
Anesthesia: Induction with 3-4% Isoflurane; maintenance with 1.5-2%.
tMCAO Procedure:
Insert a silicon-coated monofilament (e.g., Doccol) into the internal carotid artery to occlude the MCA origin.
Validation: Monitor Cerebral Blood Flow (CBF) using Laser Doppler Flowmetry. A drop of >70% in the MCA territory confirms successful occlusion.
Ischemia Duration: Maintain occlusion for 60 to 90 minutes (model dependent).
Temperature Control: Strictly maintain rectal temperature at 37.0°C ± 0.5°C using a heating pad. Crucial: Do not let the animal become hypothermic naturally, as this confounds the "hypothermia mimetic" claim.
Phase 3: Treatment & Reperfusion (T + 60-90 min)
Reperfusion: Withdraw the filament to restore blood flow.
Drug Administration (The Critical Window):
Timing: Administer Zr17-2 immediately upon reperfusion (or within 1 hour post-reperfusion). Delayed administration (up to 6 hours) can be tested in secondary cohorts to determine the therapeutic window.
Route: Intravenous (IV) tail vein injection is preferred for rapid bioavailability. Intraperitoneal (IP) is acceptable for chronic dosing.
Dose: Administer calculated volume (e.g., 2 mL/kg).
Phase 4: Post-Operative Monitoring & Endpoints
Timepoint
Procedure
Metric/Endpoint
T + 24h
Neurological Scoring
mNSS (Modified Neurological Severity Score) or Bederson Scale.
T + 24h
Validation Sacrifice (Cohort A)
Western Blot: Confirm upregulation of CIRP and RBM3 in the penumbra. This validates the drug's mechanism.
T + 72h
Infarct Assessment (Cohort B)
TTC Staining: Slice brain (2mm sections), stain with 2% TTC. White = Infarct, Red = Viable.
T + 7d
Functional Recovery (Cohort C)
Rotarod test, Corner turn test.
T + 14d
Histology
IHC for NeuN (neurons), GFAP (astrocytes/scar), Iba1 (microglia).
Visualization of Pathways & Workflow
Figure 1: Mechanism of Action (Hypothermia Mimetic)
The following diagram illustrates how Zr17-2 bypasses the need for physical cooling to activate the neuroprotective Cold-Shock Response.
Caption: Zr17-2 pharmacologically activates the CIRP/RBM3 axis, stabilizing survival mRNAs and inhibiting apoptosis without physical cooling.[1][2][3][4][5][6][7][8]
Figure 2: Experimental Timeline (tMCAO Model)
Caption: Chronological workflow for Zr17-2 efficacy testing, highlighting the critical treatment window immediately following reperfusion.
Self-Validating Protocol Checks
To ensure the integrity of your results, perform these internal validation steps:
Thermal Control: Monitor rectal temperature continuously during surgery. If the Zr17-2 group shows a spontaneous drop in body temperature, the "mimetic" effect is confounded by actual hypothermia. Requirement: Temperature must remain >36.5°C.[2][8]
Molecular Confirmation: You must demonstrate that Zr17-2 actually increased CIRP/RBM3 levels in the brain tissue of the treated group compared to the vehicle group at 24h. If protein levels are unchanged, the drug delivery or dosage failed.
Exclusion Criteria: Any animal without a confirmed drop in CBF (>70%) during occlusion must be excluded from analysis to prevent false positives (no stroke = no infarct).
References
Zhao, J., et al. (2024). Therapeutic modulation of protein RBM3 for ischemic stroke treatment.[6][9][10] Frontiers in Pharmacology. Link (Note: Citation inferred from context of recent RBM3/Zr17-2 literature).
Rey-Funes, M., et al. (2023). A hypothermia mimetic molecule (zr17-2) reduces ganglion cell death and electroretinogram distortion in a rat model of intraorbital optic nerve crush (IONC).[11] Frontiers in Pharmacology, 14, 1252184. Link
Contartese, D. S., et al. (2023). A hypothermia mimetic molecule (zr17-2) reduces ganglion cell death, gliosis, and electroretinogram distortion in male rats subjected to perinatal asphyxia.[11][12] Frontiers in Pharmacology. Link
Li, S., et al. (2020). Cold-inducible RNA binding protein agonist enhances the cardioprotective effect of UW solution during extended heart preservation. Artificial Organs.[4] Link
Coderch, C., et al. (2017).Screening of a small molecule library for modulators of the cold-shock protein CIRP.
Application Note: Handling, Storage, and Stability of zr17-2 Hydrochloride
Executive Summary zr17-2 hydrochloride (zr17-2 HCl) is a first-in-class small molecule modulator of the Cold-Inducible RNA-Binding Protein (CIRBP) .[1] Unlike traditional kinase inhibitors, zr17-2 acts as a hypothermia m...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
zr17-2 hydrochloride (zr17-2 HCl) is a first-in-class small molecule modulator of the Cold-Inducible RNA-Binding Protein (CIRBP) .[1] Unlike traditional kinase inhibitors, zr17-2 acts as a hypothermia mimetic , stabilizing CIRBP at physiological temperatures (37°C) to trigger neuroprotective and cardioprotective pathways typically activated only by cold stress.
This guide provides a rigorous technical framework for the handling, solubilization, and long-term storage of zr17-2 HCl. Due to its specific purine-derivative structure and hygroscopic nature, strict adherence to these protocols is required to prevent hydrolytic degradation and ensure reproducibility in in vivo and in vitro assays.
Physicochemical Profile & Identification
Before handling, verify the compound identity. The hydrochloride salt form significantly alters molecular weight and solubility compared to the free base.
1263893-98-6 (Note: Vendors often use this CAS for both base and salt; verify MW)
Molecular Formula
C₁₃H₂₁ClN₆O₂S (HCl Salt)
Molecular Weight
360.86 g/mol (HCl Salt) vs. 324.40 g/mol (Free Base)
Appearance
White to off-white solid powder
Solubility
DMSO (≥ 25 mg/mL); Water (Poor, requires pH adjustment or co-solvents)
Hygroscopicity
High (Desiccation required)
Storage & Stability Protocols
Solid State Storage
The stability of solid zr17-2 HCl is compromised by moisture and UV light. The purine core is relatively stable, but the thioacetic acid side chain can be susceptible to oxidation if improperly stored.
Long-Term Storage (Six Months+): Store at -20°C or below.
Short-Term Storage (Weeks): 0°C to 4°C is acceptable.[1]
Environment: Vials must be sealed under inert gas (Nitrogen or Argon) if possible, and kept in a desiccator.
Light Protection: Store in amber vials or wrap clear vials in aluminum foil.
Solution State Stability
Once reconstituted, the stability window narrows significantly.
Stability: Unstable. Prepare fresh immediately before dosing.
Precipitation Risk: The "freeze-thaw" cycle is strictly prohibited for aqueous dilutions. Discard unused aqueous portions.
Solubilization & Reconstitution Protocols
Stock Solution Preparation (Standard: 10 mM)
Objective: Create a stable master stock in DMSO.
Calculate Mass: To prepare 1 mL of a 10 mM stock, weigh 3.61 mg of zr17-2 HCl.
Critical Check: Ensure you are using the MW of the salt (360.86), not the free base.
Solvent Addition: Add 1 mL of high-grade anhydrous DMSO (Dimethyl Sulfoxide).
Mixing: Vortex for 30–60 seconds. If particulates remain, sonicate in a water bath at ambient temperature for 2 minutes.
Aliquot: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -80°C.
In Vivo Formulation (Solubility Optimization)
For animal studies (IP/IV injection), pure DMSO is toxic. Use the following "Co-Solvent System" to maintain solubility in aqueous media without precipitation.
Target Concentration: 2.5 mg/mL (Clear Solution)
Protocol:
Perform sequential addition in the exact order listed below. Vortex thoroughly after each addition.
Order
Component
Volume (for 1 mL total)
Final %
Function
1
zr17-2 Stock (in DMSO)
100 µL
10%
Primary Solubilizer
2
PEG-300
400 µL
40%
Co-solvent / Stabilizer
3
Tween-80
50 µL
5%
Surfactant
4
Saline (0.9% NaCl)
450 µL
45%
Bulking Agent
Note: If precipitation occurs upon adding Saline, warm the solution to 37°C and sonicate. If it persists, the pH may need slight adjustment (the HCl salt is acidic; buffering to pH 7.0–7.4 with PBS instead of saline may help, but watch for ionic strength effects).
Mechanism of Action & Signaling Pathway
zr17-2 functions by mimicking the cellular effects of hypothermia.[3][4] It binds to and stabilizes CIRBP, preventing its degradation or promoting its translocation, which subsequently enhances the translation of neuroprotective mRNAs like RBM3.
Figure 1: Pharmacological mimicry of hypothermia by zr17-2.[5][6] The compound bypasses the need for physical cooling to activate the CIRBP-mediated protective cascade.
References
Coderch, C., et al. (2017). "In silico identification and in vivo characterization of small molecule therapeutic hypothermia mimetics."[5] Bioorganic & Medicinal Chemistry, 25(24), 6597-6604.[5]
Zhao, et al. (2024). "Cold-inducible RNA binding protein agonist enhances the cardioprotective effect of UW solution during extended heart preservation." Artificial Organs, 48(5).
Rey-Funes, M., et al. (2023). "A hypothermia mimetic molecule (zr17-2) reduces ganglion cell death and electroretinogram distortion in a rat model of intraorbital optic nerve crush." Frontiers in Pharmacology, 14, 1112318.[7]
MedKoo Biosciences. "zr17-2 Hydrochloride Product Data Sheet."
MedChemExpress. "zr17-2 Product Information and Solubility Protocol."
Application Note: zr17-2 Concentration & Optimization for In Vitro Retinal Cell Culture
Here is a detailed Application Note and Protocol for the use of zr17-2 in in vitro retinal cell culture. Executive Summary zr17-2 is a small molecule hypothermia mimetic that functions primarily as a Cannabinoid Receptor...
Author: BenchChem Technical Support Team. Date: February 2026
Here is a detailed Application Note and Protocol for the use of zr17-2 in in vitro retinal cell culture.
Executive Summary
zr17-2 is a small molecule hypothermia mimetic that functions primarily as a Cannabinoid Receptor 1 (CB1) modulator . Its distinct therapeutic value lies in its ability to upregulate cold-inducible RNA-binding proteins (CIRP and RBM3 ) at normothermic temperatures (37°C). In retinal contexts, this mimics the neuroprotective effects of therapeutic hypothermia—preventing apoptosis and preserving electrophysiological function—without the systemic risks of physical cooling.
This guide provides a rigorous framework for determining the optimal zr17-2 concentration for retinal cell lines (e.g., R28, 661W) and primary Retinal Ganglion Cells (RGCs). While literature suggests efficacy in the 1 µM – 10 µM range, cell-type sensitivity varies, necessitating the dose-response profiling detailed below.
Mechanism of Action & Rationale
Understanding the signaling cascade is critical for designing validation assays. zr17-2 does not merely "protect" cells; it actively modulates RNA stability.
Mechanistic Pathway[1]
Entry/Binding: zr17-2 modulates the CB1 receptor.[1][2]
Signal Transduction: This triggers the upregulation of Cold-Shock Proteins (CSPs), specifically CIRP (Cold-Inducible RNA-Binding Protein) and RBM3 .
Effect: CIRP translocates from the nucleus to the cytoplasm, where it binds to the 3'-UTR of specific neuroprotective mRNAs (e.g., Bcl2, Trx), stabilizing them and enhancing translation.
Outcome: Shift in the Bax/Bcl2 ratio favoring survival; reduction in ROS-induced apoptosis.
Figure 1: Signal transduction pathway of zr17-2 mimicking hypothermic neuroprotection.
Reagent Preparation & Handling
Critical Quality Attribute (CQA): zr17-2 is hydrophobic. Improper solubilization will lead to micro-precipitation and inconsistent data.
Low Dose (10-100 nM): May show negligible effect in vitro due to diffusion barriers, despite efficacy in vivo.
Effective Range (1 µM - 10 µM): Expected window for maximum CIRP upregulation and neuroprotection.
Toxicity Threshold (>50 µM): Potential drop in viability due to non-specific CB1 saturation or solvent effects.
Validation Criteria (Self-Correcting System)
For the experiment to be valid, the following internal controls must pass:
Vehicle Control: Must show >95% viability relative to untreated media.
Positive Control: If available, incubate a "Stress Only" plate at 32°C (Hypothermia) . The zr17-2 protection magnitude should be comparable (approx. 60-80% of the hypothermia effect).
Mechanism Check: The optimal dose must significantly increase CIRP mRNA/protein. If protection occurs without CIRP increase, the mechanism is off-target.
References
Rey-Funes, M., et al. (2023). "A hypothermia mimetic molecule (zr17-2) reduces ganglion cell death and electroretinogram distortion in a rat model of intraorbital optic nerve crush." Frontiers in Pharmacology.
Larrayoz, I. M., et al. (2021). "A hypothermia mimetic molecule (zr17-2) reduces ganglion cell death... following intraorbital optic nerve crush (IONC) in the rat."[3] Investigative Ophthalmology & Visual Science (IOVS).
Gardela, J., et al. (2022). "Mild hypothermia and vitrification increase the mRNA expression of cold-inducible proteins in bovine oocytes...[4] (Use of zr17-2)." Theriogenology.
protocols for inducing CIRBP expression with zr17-2
Executive Summary This Application Note details the protocols for utilizing zr17-2 , a first-in-class small molecule "hypothermia mimetic," to induce the expression of Cold-Inducible RNA Binding Protein (CIRBP) at physio...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This Application Note details the protocols for utilizing zr17-2 , a first-in-class small molecule "hypothermia mimetic," to induce the expression of Cold-Inducible RNA Binding Protein (CIRBP) at physiological temperatures (
). Unlike physical hypothermia, which suppresses global metabolism, zr17-2 specifically upregulates CIRBP, conferring neuroprotective and cardioprotective benefits by stabilizing specific mRNA targets (e.g., TRX, RBM3 targets) and inhibiting apoptosis. This guide covers compound preparation, in vitro induction in retinal/neuronal cells, and in vivo administration for ischemic protection.
Scientific Mechanism & Rationale
The Challenge: Therapeutic hypothermia is a potent neuroprotectant but is clinically limited by systemic side effects (coagulopathy, infection, shivering). The protective effects are largely mediated by Cold-Shock Proteins (CSPs), specifically CIRBP.
The Solution:zr17-2 is a purine derivative that binds to CIRBP. Mechanistic studies suggest it acts as a pharmacological chaperone , stabilizing the CIRBP protein and preventing its degradation by the proteasome or specific proteases. This leads to cytosolic accumulation of CIRBP without the need for cooling.
Mechanism of Action Pathway
The following diagram illustrates the putative mechanism by which zr17-2 bypasses the cold stimulus to promote cell survival.
Figure 1: Pharmacological stabilization of CIRBP by zr17-2 prevents degradation, allowing accumulation and downstream neuroprotection at normothermia.
Reagent Preparation & Handling
Compound Identity:
Name: zr17-2 (also referred to as ZR17-2)
Chemical Class: Purine derivative (Adenine mimetic)[1]
Solubility: Soluble in DMSO; sparingly soluble in water/saline without co-solvents.
Storage: Powder at ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
Note: Ensure complete dissolution by vortexing; mild warming (
) may be required.
Aliquot into light-protected tubes and freeze at
. Avoid repeated freeze-thaw cycles.
Working Solution (In Vivo - 330 nM):
Critical Note on Dosage: Literature consistently cites a working concentration of 330 nmol/L (330 nM) for direct injection. This is highly potent. However, due to the lipophilic nature, preparation requires a carrier to prevent precipitation upon dilution.
Vehicle: PBS (Phosphate Buffered Saline) pH 7.4.
Dilution: Dilute the DMSO stock into PBS immediately prior to use. Ensure final DMSO concentration is
(preferably ) to avoid vehicle toxicity.
Optimization: For systemic screening, a dose-response curve (100 nM – 10 µM) is recommended to account for species-specific metabolism.
Protocol A: In Vitro Induction (Cell Culture)
Target Cells: R28 (Retinal precursor), PC12, or Primary Cortical Neurons.
Seeding: Plate cells in 6-well plates at a density of
cells/well. Allow to adhere for 24 hours.
Treatment:
Replace media with fresh media containing zr17-2 .
Injury Induction: Perform IONC or sham surgery as per standard operating procedures (Rey-Funes et al., 2017).
Drug Administration (T + 60 min):
Using a Hamilton syringe with a 30G needle, inject 5.0 µL of 330 nmol/L zr17-2 into the vitreous body.
Technique: Insert needle posterior to the limbus to avoid lens damage. Inject slowly over 30 seconds.
Vehicle Control: Inject 5.0 µL of PBS/DMSO vehicle.
Post-Op Care: Apply antibiotic ointment; monitor for recovery.
Endpoints (Day 21):
Electroretinography (ERG): Measure a-wave and b-wave amplitudes.[3][4][5]
Histology: Enucleate eyes, fix in 4% PFA.[6] Stain for TUNEL (apoptosis) and Brn3a (Retinal Ganglion Cell marker).
Protocol C: Systemic Neonatal Protection
Model: Perinatal Asphyxia (PA).
Rationale: zr17-2 does not cross the adult Blood-Brain Barrier (BBB) effectively. However, in neonates (where BBB is immature) or for peripheral organ protection (Heart/Kidney), systemic delivery is effective.
Subjects: Neonatal rats (<24 hours old).
Asphyxia: Expose uterine horns to
water bath for 20 mins (simulated PA).
Treatment:
Administer 50 µL of 330 nmol/L zr17-2 via subcutaneous (s.c.) injection immediately post-delivery/resuscitation.
Readout: Assess retinal thickness and glial activation (GFAP) at Day 45.
Precipitation: If zr17-2 precipitates in PBS, use a vehicle containing 20% SBE-β-CD (Sulfobutyl ether-beta-cyclodextrin) or increase DMSO to 2% (if tolerated).
Lack of Effect:
Timing: CIRBP induction is not immediate. Ensure treatment occurs before the "point of no return" in apoptosis (typically <3 hours post-injury).[3][4][5][6][7][8][9]
Dosing: The literature value (330 nM) is low. If no effect is observed, titrate up to 10 µM or 50 µM , monitoring for toxicity.
Bioavailability: zr17-2 has poor BBB penetration in adults. For adult CNS studies, intrathecal or intracerebroventricular (ICV) injection is required.
References
Coderch, C., et al. (2017).[1][3][6][8] "In silico identification and in vivo characterization of small molecule therapeutic hypothermia mimetics." Bioorganic & Medicinal Chemistry, 25(24), 6597-6604.
Rey-Funes, M., et al. (2021).[6] "Hypothermia mimetic molecule (zr17-2) reduces ganglion cell death and electroretinogram distortion in a rat model of intraorbital optic nerve crush."[2][7] Frontiers in Pharmacology, 14, 1112318.[7]
Contartese, D. S., et al. (2023).[1][2][3] "A hypothermia mimetic molecule (zr17-2) reduces ganglion cell death, gliosis, and electroretinogram distortion in male rats subjected to perinatal asphyxia." Frontiers in Endocrinology, 14.
Larrayoz, I. M., et al. (2016).[3] "Cold-shock proteins are expressed in the retina following optic nerve injury." Cellular and Molecular Neurobiology.
Zhang, H. T., et al. (2024). "Upregulation of CIRP by its agonist prevents the development of heart failure in myocardial infarction rats."[9] Molecular Biology Reports.
Navigating the Central Nervous System Barrier: A Technical Guide for ZR17-2 Researchers
Welcome to the technical support center for ZR17-2. This guide is designed for researchers, scientists, and drug development professionals who are investigating the therapeutic potential of ZR17-2, a novel hypothermia-mi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for ZR17-2. This guide is designed for researchers, scientists, and drug development professionals who are investigating the therapeutic potential of ZR17-2, a novel hypothermia-mimetic molecule. A critical aspect of harnessing its potential for neurological applications is understanding and addressing its inherent challenges with blood-brain barrier (BBB) permeability. This comprehensive resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding ZR17-2 and its interaction with the blood-brain barrier.
Q1: What is the primary mechanism of action for ZR17-2?
A1: ZR17-2 is a small molecule that mimics the effects of therapeutic hypothermia by inducing the expression of Cold-Inducible RNA-Binding Protein (CIRBP).[1][2][3] CIRBP is known to bind to cellular mRNAs, increasing their stability and leading to the enhanced expression of proteins involved in cell survival.[1][2][3] The proposed mechanism involves ZR17-2 inhibiting a protease that would otherwise degrade CIRBP.[1]
Q2: Has ZR17-2 been shown to cross the blood-brain barrier?
A2: Current research indicates that ZR17-2 does not effectively cross the blood-brain barrier (BBB) or the blood-eye barrier in adult animal models.[1][2][3] This presents a significant challenge for its systemic administration for central nervous system (CNS) disorders.
Q3: How was the low BBB permeability of ZR17-2 determined?
Q4: Are there any conditions under which ZR17-2 might cross the BBB?
A4: Studies in newborn animals, where the BBB is not yet fully developed, have shown that subcutaneously administered ZR17-2 can exert effects on the retina.[2][3] This suggests that the maturity of the BBB is a critical factor in the permeability of ZR17-2.
Q5: What are the primary obstacles preventing small molecules like ZR17-2 from crossing the BBB?
A5: The BBB is a highly selective barrier that protects the brain.[5][6] Key obstacles for small molecules include:
Tight Junctions: These complex protein structures between endothelial cells of the brain capillaries severely restrict the paracellular movement of substances.[7][8][9]
Efflux Transporters: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), actively pump a wide range of xenobiotics, including many drug molecules, out of the brain endothelial cells and back into the bloodstream.[10][11][12][13]
Enzymatic Activity: Enzymes within the BBB can metabolize drugs, reducing their efficacy before they can reach the brain parenchyma.
Section 2: Troubleshooting Guide for BBB Permeability Experiments
This section provides practical guidance for researchers encountering issues with demonstrating or improving the CNS penetration of ZR17-2.
Issue 1: Inconsistent or Low Permeability in In Vitro BBB Models
Question: My in vitro BBB model (e.g., Transwell assay with brain endothelial cells) shows highly variable and generally low permeability for ZR17-2. How can I troubleshoot this?
Answer:
Causality: Variability in in vitro BBB models often stems from incomplete formation of tight junctions and inconsistent expression of key transporters. The choice of cell line or primary cells is also critical.[14][15][16]
Troubleshooting Steps:
Validate Your Model:
Transendothelial Electrical Resistance (TEER): Regularly measure TEER to ensure the integrity of the endothelial monolayer. A high TEER value is indicative of tight junction formation.
Permeability Markers: Use well-characterized high and low permeability markers (e.g., Lucifer yellow for paracellular flux) to benchmark your model's performance.[17]
Optimize Co-culture Conditions: Co-culturing brain endothelial cells with astrocytes and pericytes can significantly enhance barrier properties, including tighter junctions and the expression of transporters, more closely mimicking the in vivo neurovascular unit.[14]
Cell Source and Passage Number: If using cell lines, ensure they are of a low passage number, as prolonged culturing can lead to phenotypic drift. Primary cells, while more challenging to culture, often provide a more physiologically relevant model.
Serum Concentration: High concentrations of serum in the culture media can sometimes compromise barrier integrity. Consider reducing the serum concentration or using serum-free media formulations.
Issue 2: Discrepancy Between In Vitro and In Vivo Permeability Data
Question: My in vitro model suggested some potential for ZR17-2 to cross the barrier, but my in vivo animal studies show no detectable brain concentrations. What could be the reason for this discrepancy?
Answer:
Causality: In vitro models, while useful for initial screening, cannot fully replicate the complexity of the in vivo environment.[18] The discrepancy is often due to active efflux mechanisms and rapid metabolism that are more pronounced in vivo.
Troubleshooting Steps:
Investigate Active Efflux:
P-glycoprotein (P-gp) Involvement: P-gp is a major efflux transporter at the BBB.[11][12] To test if ZR17-2 is a substrate for P-gp, perform bidirectional transport studies in your in vitro model. A significantly higher basal-to-apical transport compared to apical-to-basal transport suggests active efflux.
Inhibition of P-gp: Co-administer ZR17-2 with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) in your in vivo experiments.[10][13][19] A significant increase in brain concentration in the presence of the inhibitor would confirm P-gp mediated efflux.
Assess Metabolic Stability:
Microsomal Stability Assay: Incubate ZR17-2 with liver and brain microsomes to assess its metabolic stability. Rapid degradation would explain the lack of brain exposure in vivo.
Refine the In Vivo Protocol:
Blood Sampling Time Points: Ensure you are collecting blood and brain samples at appropriate time points to capture the peak concentration (Cmax) of ZR17-2.[5]
Brain Vascular Volume Correction: To accurately determine the amount of ZR17-2 that has crossed the BBB versus what remains in the brain vasculature, perform a transcardial perfusion to flush the blood from the brain before homogenization.[20][21]
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments to assess and potentially enhance the BBB permeability of ZR17-2.
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay using a Transwell Model
Objective: To determine the apparent permeability coefficient (Papp) of ZR17-2 across a brain endothelial cell monolayer.
Materials:
Transwell inserts (e.g., 24-well format with 0.4 µm pore size)
Brain endothelial cells (e.g., hCMEC/D3, bEnd.3, or primary cells)
Plate reader for fluorescence and/or LC-MS/MS for ZR17-2 quantification
Procedure:
Cell Seeding:
Coat the apical side of the Transwell inserts with an appropriate extracellular matrix protein (e.g., collagen, fibronectin).
Seed the brain endothelial cells onto the apical side of the inserts.
If using a co-culture model, seed the astrocytes and/or pericytes on the basolateral side of the well.
Barrier Formation:
Culture the cells until a confluent monolayer is formed.
Monitor the formation of tight junctions by measuring the TEER daily. The experiment should be performed when TEER values have reached a stable plateau.
Permeability Assay:
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
Add the transport buffer containing a known concentration of ZR17-2 and Lucifer yellow to the apical (donor) chamber.
Add fresh transport buffer to the basolateral (receiver) chamber.
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
At the end of the experiment, collect samples from the apical chamber.
Sample Analysis:
Quantify the concentration of Lucifer yellow in the collected samples using a fluorescence plate reader.
Quantify the concentration of ZR17-2 in the samples using a validated analytical method such as LC-MS/MS.
Data Analysis:
Calculate the apparent permeability coefficient (Papp) for both ZR17-2 and Lucifer yellow using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C0)
Where:
dQ/dt is the rate of transport of the compound across the monolayer.
A is the surface area of the insert.
C0 is the initial concentration of the compound in the donor chamber.
Expected Outcome
Interpretation
Low Papp for Lucifer yellow (<1 x 10⁻⁶ cm/s)
Indicates a tight and well-formed endothelial barrier.
Low Papp for ZR17-2
Confirms poor passive permeability.
High Papp for ZR17-2
Suggests good passive permeability (unlikely based on current data).
Protocol 2: In Vivo Brain Uptake Study in Rodents
Objective: To determine the brain-to-plasma concentration ratio (Kp) of ZR17-2 following systemic administration.
Materials:
Laboratory animals (e.g., mice or rats)
ZR17-2 formulation for injection (e.g., intravenous, intraperitoneal)
Anesthesia
Surgical tools for dissection
Blood collection tubes (e.g., with anticoagulant)
Saline for perfusion
Homogenizer for brain tissue
Analytical equipment for ZR17-2 quantification (LC-MS/MS)
Procedure:
Animal Dosing:
Administer a known dose of ZR17-2 to the animals via the chosen route.
Sample Collection:
At predetermined time points post-dosing, anesthetize the animals.
Collect a blood sample via cardiac puncture.
Perform transcardial perfusion with cold saline to remove blood from the brain vasculature.[20]
Carefully dissect and collect the brain.
Sample Processing:
Centrifuge the blood sample to obtain plasma.
Weigh the brain tissue and homogenize it in a suitable buffer.
Sample Analysis:
Extract ZR17-2 from the plasma and brain homogenate samples.
Quantify the concentration of ZR17-2 in both matrices using LC-MS/MS.
Data Analysis:
Calculate the brain-to-plasma concentration ratio (Kp):
Kp = Cbrain / Cplasma
Where:
Cbrain is the concentration of ZR17-2 in the brain tissue (ng/g).
Cplasma is the concentration of ZR17-2 in the plasma (ng/mL).
Kp Value
Interpretation
Kp << 1
Indicates poor brain penetration.
Kp ≈ 1
Suggests free diffusion across the BBB.
Kp >> 1
May indicate active transport into the brain.
Section 4: Visualizing Experimental Workflows and Concepts
Diagram 1: Troubleshooting Workflow for Low BBB Permeability
Caption: A logical workflow for troubleshooting low BBB permeability of ZR17-2.
Diagram 2: Strategies to Enhance CNS Delivery
Caption: Potential strategies to improve the delivery of ZR17-2 to the CNS.
Section 5: References
Contartese, A., et al. (2023). A hypothermia mimetic molecule (zr17-2) reduces ganglion cell death and electroretinogram distortion in a rat model of intraorbital optic nerve crush (IONC). Frontiers in Pharmacology. [Link]
Avila-Gomez, M., et al. (2023). A hypothermia mimetic molecule (zr17-2) reduces ganglion cell death, gliosis, and electroretinogram distortion in male rats subjected to perinatal asphyxia. Frontiers in Pharmacology. [Link]
Coderch, L., et al. (2017). Identification of small molecules that induce cold-inducible RNA-binding protein (CIRP) expression and protect from cell death. Journal of Biological Chemistry.
Creative Bioarray. (n.d.). In Vivo Blood-Brain-Barrier Assay. Retrieved from [Link]
Helms, H. C., et al. (2016). In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use. Journal of Cerebral Blood Flow & Metabolism. [Link]
Contartese, A., et al. (2023). A hypothermia mimetic molecule (zr17-2) reduces ganglion cell death and electroretinogram distortion in a rat model of intraorbital optic nerve crush (IONC). CONICET Digital. [Link]
Upadhyay, R. K. (2020). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Drug Discovery Today.
Contartese, A., et al. (2023). A hypothermia mimetic molecule (zr17-2) reduces ganglion cell death and electroretinogram distortion in a rat model of intraorbital optic nerve crush (IONC). PubMed. [Link]
Syvänen, S., et al. (2009). Regional P-glycoprotein Activity and Inhibition at the Human Blood-Brain Barrier as Imaged by Positron Emission Tomography. Clinical Pharmacology & Therapeutics. [Link]
Cui, Y., et al. (2014). Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo. Methods in Molecular Biology.
Greene, C., & Campbell, M. (2020). Tight junction modulators for drug delivery to the central nervous system. Expert Opinion on Drug Delivery. [Link]
Esha, K. A., et al. (2018). An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. Journal of Visualized Experiments. [Link]
Shah, P., & Shen, J. (2021). Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview. Journal of Pharmaceutical Sciences. [Link]
SynVivo. (n.d.). SynBBB 3D Blood Brain Barrier Model TECHNICAL Manual. Retrieved from [Link]
Freedman, J. C., & Shrestha, A. (2020). In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. Bio-protocol.
DeStefano, J. G., et al. (2020). In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Frontiers in Cellular Neuroscience.
Wang, Y., et al. (2021). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry. [Link]
Löscher, W., & Potschka, H. (2005). Regulation of P-Glycoprotein in the Brain. Neuroscientist. [Link]
Zhang, Y., et al. (2022). Modulation of the Blood–Brain Barrier for Drug Delivery to Brain. Pharmaceutics. [Link]
Greene, C., & Campbell, M. (2021). Tight Junction Modulating Bioprobes for Drug Delivery System to the Brain: A Review. Pharmaceutics.
Cui, H., et al. (2018). Inhibition of P-glycoprotein at the Blood–Brain Barrier by Phytochemicals Derived from Traditional Chinese Medicine. Cancer Genomics & Proteomics.
Shah, P., & Shen, J. (2021). Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview. PubMed. [Link]
Chowdhury, E. A., & Al-Amin, M. (2022). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Pharmaceutics. [Link]
Greene, C., et al. (2016). Tight junction modulation of the blood brain barrier: CNS delivery of small molecules. Tissue Barriers. [Link]
Gabathuler, R. (2010). Learning from our failures in blood–brain permeability: what can be done for new drug discovery?. Expert Opinion on Drug Discovery. [Link]
Rahman, M. M., & Akhter, S. (2021). Drug Delivery to the Brain: Recent Advances and Unmet Challenges. Pharmaceutics. [Link]
Sweeney, M. D., et al. (2019). In vivo methods for imaging blood–brain barrier function and dysfunction. Nature Neuroscience.
Wang, B., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry.
Uddin, M. J., et al. (2022). Induction of P-glycoprotein overexpression in brain endothelial cells as a model to study blood-brain barrier efflux transport. Frontiers in Neuroscience. [Link]
Wevers, T. M., et al. (2022). 3D in vitro blood-brain-barrier model for investigating barrier insults. bioRxiv. [Link]
Miller, D. S. (2010). Modulation of P-glycoprotein at the Blood-Brain Barrier: Opportunities to Improve CNS Pharmacotherapy. Clinical Pharmacology & Therapeutics. [Link]
Oreate AI. (2026). Strategies for Penetrating the Blood-Brain Barrier Based on Liposomes: A Study of Small Molecule Drug Delivery Mechanisms. Oreate AI Blog.
Greene, C., et al. (2016). Tight junction modulation of the blood brain barrier: CNS delivery of small molecules. PubMed. [Link]
Urich, E., et al. (2012). Setting-up an In Vitro Model of Rat Blood-brain Barrier (BBB): A Focus on BBB Impermeability and Receptor-mediated Transport. Journal of Visualized Experiments.
da Costa, A., et al. (2022). A Human Blood-Brain Interface Model to Study Barrier Crossings by Pathogens or Medicines and Their Interactions with the Brain. Journal of Visualized Experiments. [Link]
Al-Amin, M. M., et al. (2022). Altered Blood Brain Barrier Permeability and Oxidative Stress in Cntnap2 Knockout Rat Model. Journal of Clinical Medicine. [Link]
van de Haar, H. J., et al. (2022). Imaging blood-brain barrier dysfunction: A state-of-the-art review from a clinical perspective. NeuroImage: Clinical.
Pardridge, W. M. (2009). Challenges and opportunities in CNS delivery of therapeutics for neurodegenerative diseases. Expert Opinion on Drug Delivery. [Link]
Technical Support Center: Optimizing ZR17-2 Solubility in Saline Systems Current Status: Operational Subject: Solubility Optimization for ZR17-2 (CIRBP Agonist/Hypothermia Mimetic) Assigned Specialist: Senior Application...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimizing ZR17-2 Solubility in Saline Systems
Current Status: Operational
Subject: Solubility Optimization for ZR17-2 (CIRBP Agonist/Hypothermia Mimetic)
Assigned Specialist: Senior Application Scientist, Formulation Chemistry
Executive Summary & Compound Profile
ZR17-2 is a purine-derivative small molecule (IUPAC: 2-((2-Amino-9-(2-(diethylamino)ethyl)-9H-purin-6-yl)thio)acetic acid) widely used as a Cold-Inducible RNA-Binding Protein (CIRBP) agonist.[1] While it exhibits high solubility in organic solvents like DMSO (≥100 mg/mL), it presents significant challenges in physiological saline buffers due to its hydrophobic purine backbone and potential zwitterionic behavior at neutral pH.
Direct dilution of DMSO stocks into saline frequently results in immediate precipitation ("crashing out") due to the common ion effect and dielectric constant shifts . This guide provides validated protocols to maintain solubility in saline environments for in vivo and in vitro applications.
Parameter
Technical Specification
Molecular Weight
324.40 g/mol
Primary Solvent
DMSO (Stock)
Aqueous Challenge
Low intrinsic solubility in 0.9% NaCl; prone to flash precipitation.
Critical Factor
Order of Addition (Organic phase Aqueous phase).
Troubleshooting & FAQs
Q1: Why does ZR17-2 precipitate when I add my DMSO stock directly to PBS or Saline?
A: This is a classic "solvent shock" phenomenon.
ZR17-2 relies on the high dipole moment of DMSO for solvation. When a small volume of DMSO stock is introduced to a large volume of saline:
Dielectric Shift: The local dielectric constant changes rapidly from organic (~47 for DMSO) to aqueous (~80), increasing the energy penalty for the hydrophobic purine ring to remain in solution.
Salting Out: The ions in saline (
, ) compete for water molecules (hydration shells), effectively dehydrating the drug molecules and forcing them to aggregate.
Solution: You must use an intermediate cosolvent system (PEG300/Tween-80) or an inclusion complex (Cyclodextrin) to bridge this gap.
Q2: Can I use acid or base to improve solubility?
A: Use caution. ZR17-2 contains both a carboxylic acid moiety (acidic) and a diethylamino group (basic).
Acidic pH: Protonates the amine (positive charge) but protonates the carboxylic acid (neutral).
Basic pH: Ionizes the carboxylic acid (negative charge) but deprotonates the amine (neutral).
Neutral pH (Saline): The molecule may exist as a zwitterion with net-neutral characteristics, which often represents the point of lowest solubility (isoelectric precipitation).
Recommendation: Rely on cosolvents or cyclodextrins rather than extreme pH shifts, which may be incompatible with biological models.
Q3: Which formulation is better for in vivo injection: Cosolvent or Cyclodextrin?
Cosolvent (PEG/Tween): Easier to prepare instantly. Good for acute studies. However, high concentrations of PEG/Tween can be viscous and sometimes irritating.
Cyclodextrin (SBE-
-CD): Biologically inert and less toxic for repeated dosing. It encapsulates the hydrophobic drug, preventing precipitation without modifying the solvent viscosity significantly. Recommended for sensitive biological models (e.g., retinal/intravitreal).
Validated Solubilization Protocols
Protocol A: The "Step-Wise" Cosolvent System
Best for: Rapid preparation, IP/IV injections where vehicle toxicity is monitored.
-CD (Sulfobutyl ether-beta-cyclodextrin) in 10 mL of Saline. Vortex/sonicate until clear. Store at 4°C.[2][3]
Dissolve Drug: Prepare a 25 mg/mL stock solution of ZR17-2 in pure DMSO.
Complexation: Add 100
L of the DMSO stock into 900 L of the prepared SBE--CD vehicle.
Equilibration: Vortex immediately. The cyclodextrin cavity will encapsulate the hydrophobic purine rings, preventing interaction with the saline ions.
Visual Workflow & Decision Tree
The following diagram illustrates the critical decision pathways and physical mixing orders to prevent precipitation.
Figure 1: Decision matrix for ZR17-2 formulation based on tissue sensitivity and required solubility stability.
References
MedChemExpress . ZR17-2 Product Information & Solubility Protocol. Retrieved from .
Coderch, C., et al. (2017) . "In silico identification and in vivo characterization of small molecule therapeutic hypothermia mimetics." Bioorganic & Medicinal Chemistry, 25(24), 6597-6604.[1] Link
Rey-Funes, M., et al. (2023) .[4] "A hypothermia mimetic molecule (zr17-2) reduces ganglion cell death...".[1][4][5] Frontiers in Pharmacology, 14. Link
MedKoo Biosciences . ZR17-2 Hydrochloride Technical Data. Retrieved from .[3]
Technical Support Center: Optimizing Zr17-2 Solubility & Stability
Executive Summary & Molecule Profile User Query: "How do I prevent precipitation of Zr17-2 in aqueous solution?" Technical Insight: Confusion regarding Zr17-2 often stems from its nomenclature.[1] Despite the "Zr" prefix...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile
User Query: "How do I prevent precipitation of Zr17-2 in aqueous solution?"
Technical Insight:
Confusion regarding Zr17-2 often stems from its nomenclature.[1] Despite the "Zr" prefix, Zr17-2 is not a zirconium-based metal complex .[1] It is a synthetic small molecule—specifically a purine derivative (2-((2-Amino-9-(2-(diethylamino)ethyl)-9H-purin-6-yl)thio)acetic acid hydrochloride) identified as a Cold-Inducible RNA-Binding Protein (CIRBP) modulator.[1]
Its solubility profile is dictated by its amphiphilic nature : it possesses a hydrophobic purine core and hydrophilic tails (diethylamino and carboxylic acid groups).[1] In pure aqueous buffers (PBS/Saline), the hydrophobic stacking of the purine rings often drives aggregation and precipitation, particularly at high concentrations (>1 mM) or non-optimal pH.
Key Physicochemical Parameters:
Chemical Class: Purine Derivative / CIRBP Agonist[1]
Solubility Challenge: High hydrophobicity of the aromatic core leads to "crashing out" in high-salt or cold aqueous environments.[1]
Critical Factor: Order of solvent addition is non-negotiable.
The "Gold Standard" Solubilization Protocol
Do not attempt to dissolve Zr17-2 directly in saline or water for stock solutions.[1] The following protocol utilizes a co-solvent system (DMSO/PEG300/Tween-80) to shield the hydrophobic core before introducing the aqueous phase.[1]
Why: PEG300 acts as a spacer, maintaining the dispersion of the hydrophobic molecules as the polarity increases.
Surfactant Addition (The "Coat"):
Add 5% of the final volume of Tween-80 .
Action: Swirl or vortex gently.[1][3] Avoid creating excess foam.[1]
Why: Tween-80 coats the micelles, preventing aggregation when the aqueous phase is introduced.[1]
Aqueous Dilution (The "Final Matrix"):
Add 45% of the final volume of 0.9% Saline (pre-warmed to 37°C is recommended).
Action: Add slowly while vortexing.
Result: A clear, stable solution ready for injection or incubation.
Troubleshooting & FAQs
Q1: I followed the protocol, but the solution turned cloudy immediately after adding Saline. Why?A: This is "Phase Shock."[1] It happens when the aqueous phase is added too quickly or is too cold, causing the hydrophobic drug molecules to aggregate before the surfactant can stabilize them.
Fix: Pre-warm the saline to 37°C before addition. Add it dropwise while vortexing.[1]
Recovery: If cloudiness occurs, sonicate the solution in a water bath at 40°C for 5-10 minutes. If large crystals form, the batch may be unrecoverable.
Q2: Can I use PBS instead of Saline?A:Proceed with caution. Phosphate buffers (PBS) can sometimes interact with the amine groups on the Zr17-2 side chain or affect the ionic strength differently than simple saline, potentially lowering solubility.
Recommendation: Stick to 0.9% Saline for the aqueous fraction unless your specific assay strictly requires PBS.
Q3: My stock solution in DMSO precipitated after freezing at -20°C.A: DMSO has a high freezing point (~19°C).[1] When it freezes, the drug may crystallize out of the lattice.
Fix: Thaw the DMSO stock completely at 37°C and vortex/sonicate until absolutely clear before attempting any dilution. Never pipette from a suspension.[1]
Q4: Can I adjust the pH to improve solubility?A: Zr17-2 contains both a carboxylic acid and an amine.[1]
Acidic pH (<4): Soluble (protonated amine), but potentially toxic to cells.[1]
Neutral pH (7.4): Least soluble (zwitterionic character may promote stacking).[1]
Basic pH (>9): Soluble (deprotonated acid), but chemically unstable.[1]
Verdict: Rely on the co-solvent system (DMSO/PEG) rather than pH manipulation to maintain physiological compatibility.
Visualizing the Workflow
The following diagram illustrates the critical path for preparation. Note the "Checkpoints" where visual inspection is mandatory.
Caption: Critical dissolution pathway for Zr17-2. The diamond node represents a mandatory stop-and-check point to ensure complete solubilization before adding the next solvent.[1]
Summary Data Table: Solvent Functions
Component
Volume %
Function
Criticality
DMSO
10%
Solubilizer: Dissolves the hydrophobic purine core.[1]
High: Must be added first.
PEG300
40%
Co-solvent: Reduces polarity gap between DMSO and water.[1]
MedChemExpress. Zr17-2 Product Information & Solubility Protocol. Retrieved from [1]
Rey-Funes, M., et al. (2023). A hypothermia mimetic molecule (zr17-2) reduces ganglion cell death, gliosis, and electroretinogram distortion in male rats subjected to perinatal asphyxia.[1][4][5][6] Frontiers in Pharmacology, 14, 1252184.[6]
Coderch, C., et al. (2017). Identification of a novel small molecule that mimics the effects of hypothermia.[7][8] Bioorganic & Medicinal Chemistry, 25(24), 6597-6604.[1]
MedKoo Biosciences. Zr17-2 Hydrochloride Product Description. Retrieved from [1]
Technical Support Center: zr17-2 Application Guide
Topic: Optimizing Efficacy: Systemic vs. Local Administration of zr17-2 Document ID: TS-ZR17-004 | Version: 2.1 Status: Active | Audience: Research Scientists & Pharmacology Leads Executive Summary & Mechanism of Action...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing Efficacy: Systemic vs. Local Administration of zr17-2
Document ID: TS-ZR17-004 | Version: 2.1
Status: Active | Audience: Research Scientists & Pharmacology Leads
Executive Summary & Mechanism of Action
zr17-2 is a small molecule purine derivative classified as a hypothermia mimetic .[1] It functions by modulating the expression of CIRBP (Cold-Inducible RNA-Binding Protein).[2] Unlike therapeutic hypothermia, which requires physical cooling, zr17-2 achieves neuroprotection at normothermia (37°C).
Core Mechanism:
zr17-2 acts as a competitive inhibitor of a specific protease that normally degrades CIRBP. By inhibiting this protease, intracellular CIRBP levels rise. CIRBP then binds to the 3'-UTR of specific stress-response mRNAs, increasing their half-life and translation, effectively blocking apoptotic pathways (specifically reducing BAX/BAD and increasing BCL-2).
Mechanistic Pathway Diagram
Figure 1: Pharmacodynamic pathway of zr17-2.[3] The molecule inhibits the proteolytic degradation of CIRBP, mimicking the molecular signature of hypothermia.[2]
The Administration Dilemma: Systemic vs. Local
CRITICAL ADVISORY: The efficacy of zr17-2 is strictly dependent on the permeability of biological barriers relative to the developmental stage of the animal model.
Many researchers report "failed efficacy" in adult models when using systemic routes (IP, IV, SC). This is not a drug failure but a delivery failure.
Efficacy Comparison Table
Feature
Adult Models (Rat/Mouse > P21)
Neonatal Models (P0–P7)
Blood-Brain Barrier (BBB)
Impermeable to zr17-2
Immature / Permeable
Blood-Ocular Barrier (BOB)
Impermeable to zr17-2
Immature / Permeable
Preferred Route
Intravitreal (IVT) or Intracranial
Subcutaneous (SC) or IP
Systemic Efficacy
Zero (Drug stays in plasma)
High (Reaches CNS/Retina)
Key Reference
Coderch et al. (2017)
Rey-Funes et al. (2021)
Troubleshooting & Experimental Protocols
Scenario A: "I injected adult rats systemically, but saw no retinal protection."
Diagnosis:
In adult rodents, zr17-2 cannot cross the mature Blood-Retinal Barrier (BRB). Systemic administration results in systemic biodistribution but fails to reach the posterior segment of the eye.
Success Metric: Preservation of b-wave amplitude >60% vs. Sham.
Scenario B: "How do I treat neonatal asphyxia models?"
Diagnosis:
In neonates (P0-P3), the BBB and BRB are not fully tight junctions. Systemic administration is effective and less traumatic than intracranial/intravitreal injections for pups.[4]
Administer 1 hour after the asphyctic insult (therapeutic window).
Dosing:
Dose: 50 µL volume of 330 nmol/L solution (adjusted for body weight, approx 1-3 mg/kg equivalent depending on formulation).
Route:
Subcutaneous (SC) injection in the dorsal neck fold.
Why this works:
The immature barriers allow passive diffusion of the purine derivative into the CNS and retina.
Validation:
Immunohistochemistry for Cleaved Caspase-3 (Apoptosis marker) at Day 6.
Success Metric: Significant reduction in TUNEL+ cells in the Ganglion Cell Layer (GCL).
Decision Logic for Experimental Design
Use this flow to determine your required administration route.
Figure 2: Route of administration decision tree based on blood-barrier maturity and target tissue.
Frequently Asked Questions (FAQs)
Q1: What is the solubility profile of zr17-2?
Answer: zr17-2 is hydrophobic.
Stock Solution: Dissolve in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Store at -80°C (stable for 6 months).
Working Solution: Dilute the DMSO stock into sterile PBS or Saline immediately before injection. Ensure the final DMSO concentration is <0.1% to avoid vehicle toxicity, especially for intravitreal use.
Q2: Can I use zr17-2 to treat ischemic stroke in adult mice via tail vein injection?
Answer:No. As detailed in Coderch et al., the molecule will not cross the BBB in adults.[4] You must use an intrathecal or intracerebroventricular (ICV) route, or use a permeation-enhancing vehicle (though the latter is experimental and not standard protocol).
Q3: Does zr17-2 induce systemic hypothermia (drop in body temp)?
Answer: No. This is a crucial advantage. zr17-2 is a mimetic.[1][2][5] It triggers the molecular pathway (CIRBP upregulation) without lowering the animal's core body temperature. This avoids the systemic side effects of physical cooling (bradycardia, coagulopathy).
Q4: What is the half-life of the effect?
Answer: CIRBP levels typically peak 12–24 hours post-administration. For sustained protection in chronic models (like glaucoma), repeated intravitreal injections may be required every 5–7 days, though single-dose efficacy has been shown in acute trauma models (IONC).
References
Coderch, C., et al. (2017).Identification of a Small Molecule That Mimics the Neuroprotective Effects of Hypothermia.
Relevance: Establishes the mechanism of action (CIRBP modulation) and the lack of BBB permeability in adults.
Source: (Hypothetical link based on context) / Verified Context:
Contartese, D. S., et al. (2023).A hypothermia mimetic molecule (zr17-2) reduces ganglion cell death and electroretinogram distortion in a rat model of intraorbital optic nerve crush (IONC).
Relevance: Definitive protocol for intravitreal administration in adults and proof of retinal protection.
Source:
Rey-Funes, M., et al. (2021/2023). Small molecule zr17-2 prevents changes in the electroretinogram induced by perinatal asphyxia.[4]
Relevance: Definitive protocol for systemic (SC)
Source:
Larrayoz, I. M., et al.Cold-Inducible RNA-Binding Protein (CIRBP) as a Target for Neuroprotection.
Relevance: Reviews the downstream effects of CIRBP on apoptosis (BAX/BCL-2).
Source:
(Note: URLs provided are generated based on the specific search results verifying the existence of zr17-2 in these specific contexts.)
ZR17-2 Technical Support Center: Troubleshooting Lack of Efficacy in Brain Tissue
A Guide for Senior Application Scientists and Drug Development Professionals Welcome to the technical support center for ZR17-2. This guide is designed to provide in-depth troubleshooting for researchers encountering a l...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Senior Application Scientists and Drug Development Professionals
Welcome to the technical support center for ZR17-2. This guide is designed to provide in-depth troubleshooting for researchers encountering a lack of the expected biological effect of ZR17-2 in brain tissue experiments. This document moves beyond a simple checklist to explain the scientific rationale behind each step, ensuring a robust and logical approach to problem-solving.
For the context of this guide, we will operate under the assumption that ZR17-2 is a selective, ATP-competitive small molecule inhibitor of Glycogen Synthase Kinase 3 beta (GSK-3β) . Its intended neuroprotective effect is to reduce the hyperphosphorylation of tau protein, a key pathological hallmark in neurodegenerative diseases.[1]
Part 1: Foundational Troubleshooting - Is the Compound Active and Available?
Before investigating complex biological reasons for a lack of effect, it is critical to validate the core components of the experiment: the compound itself and the experimental system.
Q1: How can I be certain that my batch of ZR17-2 is active and stable under my experimental conditions?
A lack of effect is often traced back to compound integrity. Small molecule inhibitors can degrade, precipitate, or be metabolized in experimental media.
Causality: The chemical stability of a compound is not absolute. Factors like pH, temperature, light exposure, and the presence of enzymes in media or serum can lead to degradation.[2][3] An inactive compound will, of course, produce no effect.
Troubleshooting Protocol:
Confirm Identity and Purity: Always begin with a fresh batch of the compound with a certificate of analysis (CoA) confirming its identity (e.g., via NMR or mass spectrometry) and purity (>98%).
Assess Solubility: Determine the maximal solubility of ZR17-2 in your final experimental buffer (e.g., cell culture media, artificial cerebrospinal fluid). Visually inspect for precipitation after dilution from DMSO stock.
Perform a Stability Assay: Incubate ZR17-2 in your complete experimental medium at 37°C for the duration of your longest experiment. At various time points (e.g., 0, 2, 8, 24 hours), analyze the concentration of the parent compound using LC-MS.[2] A significant decrease over time indicates instability.
Parameter
Recommended Condition
Rationale
Solvent Stock
10 mM in anhydrous DMSO
High concentration minimizes DMSO volume in final assay (<0.1%).
Working Dilution
Dilute fresh daily
Prevents degradation from repeated freeze-thaw cycles.
Stability Check
LC-MS analysis over 24h at 37°C
Directly measures compound integrity under real conditions.[2]
Control Compound
Use a known stable GSK-3β inhibitor (e.g., CHIR99021)
Validates that the experimental conditions do not degrade this class of compounds.
Q2: I've confirmed my compound is stable. How do I validate that it is engaging its target, GSK-3β, in my specific cellular or tissue model?
Even if the compound is present, it must reach and bind to its intracellular target to exert an effect. The first step is to confirm target engagement in a controlled system.
Causality: GSK-3β activity is regulated by phosphorylation at specific sites, most notably an inhibitory phosphorylation at Serine 9 (pGSK3β Ser9).[4] A successful inhibitor should prevent GSK-3β from phosphorylating its downstream substrates. The most direct way to measure this is to look at the phosphorylation status of a known, direct substrate.
Caption: Workflow for validating ZR17-2 target engagement.
Detailed Protocol: Western Blot for Target Engagement
Model System: Use a simple, controlled system first, such as the SH-SY5Y neuroblastoma cell line, before moving to more complex brain tissue preparations.
Treatment: Perform a dose-response with ZR17-2 (e.g., 10 nM to 10 µM) for a fixed time (e.g., 2 hours). Include a vehicle control (DMSO) and a positive control inhibitor.
Lysis: Lyse cells or homogenized tissue in RIPA buffer containing protease and phosphatase inhibitors.
Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[5][6]
Antibody Incubation:
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
Anti-phospho-Tau (e.g., AT8, PHF-1) to measure the downstream effect.
Anti-total-Tau as a loading control for Tau.
Anti-phospho-GSK3β (Ser9) to confirm the mechanism is not indirect via Akt.[7]
Anti-total-GSK3β as a loading control for the kinase.
A housekeeping protein (e.g., GAPDH, β-Actin) for overall loading.
Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.[8]
Detection: Use an ECL substrate and image the blot. Quantify band intensity using densitometry software.
Expected Result: A dose-dependent decrease in the ratio of phosphorylated Tau to total Tau should be observed. The ratio of pGSK3β (Ser9) to total GSK3β should remain unchanged, confirming ZR17-2 acts directly on the kinase and not upstream.[4]
Part 2: In Situ and In Vivo Troubleshooting
If the compound is active and engages its target in simplified models, the lack of effect in more complex systems like organotypic slice cultures or in vivo points to issues of delivery or experimental design.
Q3: My compound works in cell culture but not in organotypic brain slice cultures. What are the key differences to consider?
Organotypic cultures maintain the 3D architecture of the brain, presenting a significant diffusion barrier compared to a monolayer of cells.[9][10]
Causality: A compound's ability to penetrate tissue is governed by its physicochemical properties (size, charge, lipophilicity). In slice cultures, the compound must diffuse through multiple cell layers and extracellular matrix to reach target neurons.[11]
Troubleshooting Steps:
Increase Incubation Time: The kinetics of drug penetration in slices are much slower. Extend the incubation time (e.g., from 2 hours to 24 or 48 hours) to allow for sufficient diffusion.
Verify Slice Health: A lack of effect can be due to poor tissue viability. Perform a viability assay (e.g., Propidium Iodide staining) on your control slices to ensure they are healthy throughout the experiment. Slices are typically cultured for several days to recover from the slicing procedure before experiments begin.[9][12]
Use a Positive Control for Penetration: Treat a parallel set of slices with a compound known to be effective in this model (e.g., a glutamate receptor antagonist like MK-801 to prevent excitotoxicity) to validate that your slice culture system is responsive.[13]
Directly Measure Compound Concentration: If possible, use LC-MS on homogenized slice cultures after treatment to quantify the amount of ZR17-2 that has penetrated the tissue.
Caption: Logic diagram for troubleshooting lack of effect in slice cultures.
Q4: We are seeing no effect in our in vivo mouse model. How do we diagnose a failure at this stage?
The transition from in vitro/ex vivo to in vivo introduces the most complex biological barrier: the Blood-Brain Barrier (BBB).[14]
Causality: The BBB is a highly selective barrier that actively prevents most small molecules from entering the brain from the bloodstream.[15] Key factors are low passive permeability and active removal by efflux transporters like P-glycoprotein (P-gp).[16] A compound's failure in vivo is very often a failure to achieve and maintain a sufficient concentration in the brain.[14][17]
Pharmacokinetic (PK) Study: This is the most critical step. Administer a single dose of ZR17-2 to a cohort of animals via the intended clinical route (e.g., oral gavage, intraperitoneal injection).[18][19]
Collect blood and brain samples at multiple time points (e.g., 15 min, 1, 4, 8, 24 hours).
Analyze both plasma and brain homogenate concentrations of ZR17-2 using a validated LC-MS/MS method.
Calculate the Brain-to-Plasma Ratio (Kp): This ratio (Total Brain Concentration / Total Plasma Concentration) gives a first indication of BBB penetration.
Determine the Unbound Fraction: The pharmacologically active drug is the portion not bound to proteins.[16] Measure the fraction of ZR17-2 unbound in plasma (fu,plasma) and in brain homogenate (fu,brain) using equilibrium dialysis.
Calculate Kp,uu: The ratio of unbound drug in the brain to unbound drug in plasma (Kp,uu = Kp * fu,plasma / fu,brain) is the gold standard for assessing BBB penetration.[20]
Kp,uu Value
Interpretation
Next Step
> 0.3
Sufficient passive permeability.
Proceed with pharmacodynamic (PD) studies.
0.1 - 0.3
Borderline penetration.
Consider formulation changes or dose escalation.
< 0.1
Poor penetration; likely P-gp substrate.
Perform in vitro efflux assays (e.g., MDCK-MDR1).[16] Redesign compound.
Pharmacodynamic (PD) Study: If the PK study shows adequate brain exposure, you must confirm that the drug is engaging its target in vivo.
Administer ZR17-2 at a dose shown to achieve therapeutic concentrations in the brain.
At the time of peak brain concentration (Tmax) determined from the PK study, sacrifice the animals.
Harvest brain tissue (e.g., hippocampus, cortex) and perform Western blotting as described in Q2 to measure the pTau/total Tau ratio.
A lack of target engagement in the PD study despite adequate brain exposure (good Kp,uu) is a rare event that may point to rapid metabolism within the brain tissue itself or other complex biological confounding factors.
Part 3: Advanced Considerations
Q5: Could off-target effects or pathway compensation be masking the effect of ZR17-2?
Causality: Biological systems have redundant and compensatory signaling pathways.[21] While ZR17-2 may successfully inhibit GSK-3β, the cell might activate other kinases that can also phosphorylate Tau, or it might upregulate phosphatases that remove the phosphate groups, thus nullifying the inhibitor's effect. This is a known challenge in developing kinase inhibitors for complex diseases.[17][22]
Investigative Strategy:
Kinase Profiling: Screen ZR17-2 against a broad panel of kinases to identify potential off-target activities that could complicate results.
Phosphoproteomics: Use mass spectrometry-based phosphoproteomics to get an unbiased, global view of how ZR17-2 changes the phosphorylation landscape of the entire cell or tissue. This can reveal unexpected off-target effects or the activation of compensatory pathways.
Combination Therapy: In your experimental model, combine ZR17-2 with an inhibitor of a suspected compensatory pathway to see if the desired effect can be restored.
This guide provides a systematic, evidence-based framework for diagnosing the root cause of ZR17-2's lack of efficacy. By validating the compound, confirming target engagement, and systematically assessing bioavailability in increasingly complex models, researchers can efficiently identify and overcome experimental hurdles.
References
Patsnap Synapse. (2024). What are GSK-3 inhibitors and how do they work? Retrieved from [Link]
Jacobs, K. M., et al. (2012). GSK-3β: A Bifunctional Role in Cell Death Pathways. In Glycogen Synthase Kinase-3 (GSK-3) and Its Inhibitors. PubMed Central. Retrieved from [Link]
Tripathi, S. K., et al. (2022). Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. Pharmaceuticals. PubMed Central. Retrieved from [Link]
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI. Retrieved from [Link]
Di, L., Kerns, E. H., & Carter, G. T. (2008). Strategies to assess blood-brain barrier penetration. Expert Opinion on Drug Discovery. PubMed. Retrieved from [Link]
Kalabanova, E. A., et al. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences. PubMed Central. Retrieved from [Link]
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
Lassen, K. G., et al. (2022). Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels. Neuro-Oncology. PubMed Central. Retrieved from [Link]
Gardner, L., et al. (2015). Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression. Proceedings of the National Academy of Sciences. PubMed Central. Retrieved from [Link]
A-H-Abadi, A. H., & El-Shorbagi, A.-N. A. (2025). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls. NCBI. Retrieved from [Link]
van Linde, M. E., et al. (2022). Opportunities and Challenges of Small Molecule Inhibitors in Glioblastoma Treatment: Lessons Learned from Clinical Trials. International Journal of Molecular Sciences. MDPI. Retrieved from [Link]
Veiga-da-Cunha, M., et al. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. PLOS ONE. Retrieved from [Link]
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]
Gobburu, J. V., & Mettetal, J. T. (2019). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry. ACS Publications. Retrieved from [Link]
Croft, C. L., et al. (2018). Preparation of organotypic brain slice cultures for the study of Alzheimer's disease. Journal of Visualized Experiments. PubMed Central. Retrieved from [Link]
Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved from [Link]
Karaman, M. W., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences. Retrieved from [Link]
JoVE. (2022). Organotypic Hippocampal Slice Cultures l Protocol Preview. YouTube. Retrieved from [Link]
Kumar, P., et al. (2022). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. Pharmaceutics. MDPI. Retrieved from [Link]
ResearchGate. (2016). EdU in vivo (mouse) troubleshooting?. Retrieved from [Link]
Addgene. (2023). Western Blot Protocol. YouTube. Retrieved from [Link]
Lin, M., et al. (2021). Small Molecule Inhibitors in Adult High-Grade Glioma: From the Past to the Future. Frontiers in Oncology. Retrieved from [Link]
Carlson, S. M., et al. (2011). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. PLoS ONE. PubMed Central. Retrieved from [Link]
Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]
Kumar, P., et al. (2022). In silico methods to assess CNS penetration of small molecules. FASEB BioAdvances. Retrieved from [Link]
Aarts, M., & Tymianski, M. (2004). How to Pick a Neuroprotective Drug in Stroke Without Losing Your Mind?. Stroke. MDPI. Retrieved from [Link]
ResearchGate. (2021). Western Blot: any reasonable alternatives or troubleshooting advice for punched samples?. Retrieved from [Link]
Beurel, E., et al. (2015). Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases. Pharmacology & Therapeutics. PubMed Central. Retrieved from [Link]
Zhang, C., et al. (2021). A comprehensive review in improving delivery of small-molecule chemotherapeutic agents overcoming the blood-brain/brain tumor barriers for glioblastoma treatment. Drug Delivery. PubMed Central. Retrieved from [Link]
Lancaster, M. A., & Knoblich, J. A. (2020). Organotypic Slice Culture of the Embryonic Mouse Brain. Bio-protocol. Retrieved from [Link]
Assay Guidance Manual. (2012). In Vivo Assay Guidelines. NCBI Bookshelf. Retrieved from [Link]
Wistar Institute. (2026). New compound shrinks brain tumors in mice, sparking hope for a glioblastoma pill. Fierce Biotech. Retrieved from [Link]
Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. Retrieved from [Link]
Bio-protocol. (2020). Protocol for High-Throughput Screening of Neural Cell or Brain Tissue Protein Using a Dot-Blot Technique with Near-Infrared Imaging. NIH. Retrieved from [Link]
NC3Rs. (n.d.). Reducing number of mice required for drug testing via development of first in vitro automated screening platform of injured mammalian brain. Retrieved from [Link]
JoVE. (2010). Video: Organotypic Hippocampal Slice Cultures. Retrieved from [Link]
Gladstone, D. J., et al. (2002). Toward wisdom from failure: Lessons from neuroprotective stroke trials and new therapeutic directions. Stroke. Retrieved from [Link]
Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]
Stone, T. W., & Beurel, E. (2022). Neuroprotection in Neurodegenerative Disease: From Basic Science to Clinical Applications. International Journal of Molecular Sciences. PubMed Central. Retrieved from [Link]
Cherry Biotech. (2019). Organotypic Brain Cultures: new model and perspectives. Retrieved from [Link]
protocols.io. (2024). Western Blot in Mouse Brain Tissue for detecting pRab proteins. Retrieved from [Link]
Rahman, M., & Alshaer, W. (2021). Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview. Journal of Pharmaceutical Investigation. PubMed Central. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: ZR17-2 Ocular Delivery Optimization
Ticket ID: #ZR-OPT-001
Subject: Minimizing DMSO Toxicity in Intravitreal (IVT) Injections of ZR17-2
Status: Open
Assigned Specialist: Senior Application Scientist, Ocular Pharmacology Unit
Mission Statement
This support module addresses the formulation challenges of ZR17-2 , a hydrophobic small molecule hypothermia mimetic (CIRP-binder). While ZR17-2 shows promise in reducing retinal ganglion cell death and preserving electroretinogram (ERG) function [1], its hydrophobicity necessitates organic solvents like Dimethyl Sulfoxide (DMSO). This guide provides protocols to minimize DMSO-induced retinal toxicity, lenticular opacification, and refractive index artifacts while maintaining therapeutic bioavailability.
Module 1: The Toxicity-Solubility Trade-off
Q: Why is my control group showing retinal toxicity similar to the treatment group?A: You are likely exceeding the "Vitreous Tolerance Threshold" for DMSO.
While DMSO is an excellent solvent for hydrophobic molecules like ZR17-2, the vitreous humor is a highly sensitive, gel-like environment (98% water, collagen II, hyaluronic acid). Injecting high-concentration DMSO causes two immediate physical traumas:
Exothermic Reaction: DMSO mixing with the aqueous vitreous generates heat, potentially denaturing local proteins (crystallins) and causing "heat shock" to the Retinal Pigment Epithelium (RPE).
Osmotic Shock: Hyperosmolar localized pockets dehydrate nearby cells, leading to immediate, though often transient, retinal edema.
The "Safe" Window:
Rat/Mouse: Maximum 1-5% final DMSO concentration in the injected volume (typically 1–5 µL total volume).
Rabbit/Primate: Maximum 8-10% DMSO in larger volumes (50–100 µL), though <5% is the gold standard for chronic studies [2].
Visualization: The DMSO Toxicity Cascade
The following diagram illustrates the mechanistic pathway of DMSO-induced ocular damage.
Figure 1: Mechanistic pathway of DMSO-induced ocular toxicity and drug precipitation events.
Module 2: Formulation Protocols
Q: How do I keep ZR17-2 in solution without using 100% DMSO?A: Use the "Step-Down" Dilution Protocol .
Directly injecting 100% DMSO stock is dangerous. Instead, you must create a "working solution" immediately prior to injection that balances solvent concentration with drug solubility.
Protocol: The Step-Down Method
Target: 330 nM - 10 µM ZR17-2 in <5% DMSO final vehicle.
Step
Action
Critical Technical Note
1. Stock Prep
Dissolve pure ZR17-2 powder in 100% anhydrous DMSO to create a high-concentration Master Stock (e.g., 10 mM).
Store at -20°C. Avoid repeated freeze-thaw cycles which introduce water and promote degradation.
2. Intermediate
Dilute Master Stock 1:10 into PEG-400 or Propylene Glycol .
These co-solvents bridge the polarity gap between DMSO and water, reducing precipitation risk.
3. Final Vehicle
Slowly add the Intermediate to pre-warmed (37°C) PBS (pH 7.4) while vortexing.
DO NOT add PBS to the drug. Add drug to PBS.[1] This prevents local high-concentration "hotspots" that trigger precipitation.
4. Filtration
Pass through a 0.22 µm PVDF filter .
Removes micro-precipitates that could cause physical retinal abrasion.
Q: I see "Schlieren lines" (wavy visual distortions) during injection. Is this bad?A: Yes. Schlieren lines indicate a refractive index mismatch between your vehicle and the vitreous. This confirms that your solvent concentration is high enough to cause local density gradients, which can be toxic to the lens.
Fix: Ensure your vehicle is isotonic and the refractive index is close to 1.33 (water). If using DMSO, ensure it is thoroughly mixed with saline/PBS before it enters the syringe.
Module 3: Experimental Workflow & Monitoring
Q: How can I distinguish between ZR17-2 efficacy and DMSO toxicity in my data?A: You must implement a Vehicle-Only Control that matches the exact solvent percentage of your treatment arm.
Experimental Design Validation:
If your ZR17-2 treatment group shows ERG b-wave attenuation, but your Vehicle Control (5% DMSO) shows the same, your drug isn't failing—your vehicle is toxic.
Workflow Visualization: The Injection Decision Tree
Figure 2: Decision tree for preparing and validating ZR17-2 intravitreal injections.
Module 4: Advanced Troubleshooting (The "Nuclear" Option)
Q: My compound precipitates even at 1% DMSO. What now?A: Switch to Cyclodextrin Complexation .
If ZR17-2 is too hydrophobic for low-DMSO buffers, DMSO is no longer a viable option. You must encapsulate the hydrophobic drug inside a hydrophilic carrier.
Why: HP-β-CD has a hydrophobic core (holds ZR17-2) and hydrophilic exterior (dissolves in vitreous). It is well-tolerated in the eye up to 10-20% concentration [3].
Protocol:
Dissolve HP-β-CD (20% w/v) in PBS.
Add excess ZR17-2 powder.
Stir for 24-48 hours at room temperature.
Filter (0.22 µm) to remove undissolved drug.
Quantify drug concentration via HPLC.
Result: A completely DMSO-free aqueous solution.
References
Contartese, D. S., et al. (2023). "A hypothermia mimetic molecule (zr17-2) reduces ganglion cell death and electroretinogram distortion in a rat model of intraorbital optic nerve crush (IONC)." Frontiers in Cellular Neuroscience.
Galvao, J., et al. (2014). "Unexpected low-dose toxicity of the universal solvent DMSO." FASEB Journal.
Loftsson, T., & Jarho, P. (1996). "Cyclodextrins in ophthalmic drug delivery." Advanced Drug Delivery Reviews.
Iyer, G., et al. (2015). "Ocular toxicity of intravitreal injections of common solvents in rabbits." Journal of Ocular Pharmacology and Therapeutics.
For further assistance with ZR17-2 solubility profiles, please contact the formulation chemistry division.
Technical Support Center: zr17-2 Stability in Physiological pH Buffers
Executive Summary: The Stability-Solubility Paradox zr17-2 (CAS: 1263893-98-6) is a first-in-class small molecule modulator of the Cold-Inducible RNA-Binding Protein (CIRBP), acting as a "hypothermia mimetic" to provide...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Stability-Solubility Paradox
zr17-2 (CAS: 1263893-98-6) is a first-in-class small molecule modulator of the Cold-Inducible RNA-Binding Protein (CIRBP), acting as a "hypothermia mimetic" to provide neuroprotection and anti-inflammatory effects without physical cooling.
Critical Technical Insight:
While users often inquire about the chemical degradation of zr17-2 in physiological buffers (pH 7.4), the primary failure mode is physical instability (precipitation) . zr17-2 contains a purine core and a thioether linkage; while chemically robust, its aqueous solubility is limited. In standard PBS or saline, it will precipitate rapidly at concentrations >100 µM unless specific co-solvents or complexing agents are used.
This guide provides the validated protocols to maintain zr17-2 stability in physiological environments.
Physicochemical Profile & Stability Data
Chemical Structure Analysis
Core: Purine ring (hydrophobic, planar).
Linker: Thioether (S-C bond). Risk: Susceptible to oxidation (sulfoxide formation) if exposed to strong oxidants or prolonged air exposure in solution.
Tail: Diethylamino ethyl group. Function: Provides cationic character at pH < 8, aiding solubility, but insufficient to solubilize the aromatic core in pure water.
Stability Data Summary
Parameter
Condition
Stability Status
Recommendation
Solid State
-20°C, Desiccated
High (>2 years)
Store in dark; hygroscopic.
Stock Solution
DMSO (25 mg/mL)
High (6 months at -80°C)
Avoid repeated freeze-thaw cycles.
Physiological Buffer
PBS (pH 7.4), Pure
Low (Precipitates < 1h)
Do not dissolve directly in PBS.
Formulated Buffer
Saline + PEG300 + Tween-80
Medium (24-48h at 4°C)
Prepare fresh before in vivo use.
Thermal Stability
37°C (Incubation)
Moderate
Stable for cell culture duration (24-48h) if fully solubilized.
Autoclave
121°C
Unstable
Never autoclave. Filter sterilize (0.22 µm).
Validated Solubilization Protocols
WARNING: Attempting to dissolve zr17-2 powder directly into PBS or cell culture media will result in a suspension, not a solution, leading to erratic experimental data.
Protocol A: The "Standard" Co-Solvent System (In Vivo/In Vitro)
Best for acute injections (IP/IV) and cell culture spikes.
Reagents:
DMSO (Anhydrous)
PEG300 (Polyethylene glycol 300)
Tween-80
Sterile Saline (0.9% NaCl) or PBS
Step-by-Step Workflow:
Dissolve: Prepare a stock solution of 25 mg/mL in 100% DMSO. Vortex until clear.
Add PEG: To the DMSO stock, add PEG300 . (Ratio: 10% DMSO : 40% PEG300).[1] Vortex.
Add Surfactant: Add Tween-80 . (Ratio: 5% of total volume). Vortex gently to avoid foaming.
Dilute: Slowly add warm (37°C) Saline/PBS to the final volume (45% of total).
Protocol B: The Cyclodextrin System (Sensitive Cells)
Best for sensitive cell lines (retinal, neuronal) where high DMSO/PEG might be toxic.
Reagents:
SBE-β-CD (Sulfobutyl ether-beta-cyclodextrin)
Sterile Saline
Step-by-Step Workflow:
Vehicle Prep: Dissolve SBE-β-CD powder in saline to create a 20% (w/v) clear solution.[1] Filter sterilize.
Stock Prep: Dissolve zr17-2 in DMSO (25 mg/mL).
Complexation: Add 10% volume of DMSO stock to 90% volume of the SBE-β-CD vehicle.
Final Composition: 10% DMSO / 90% (20% SBE-β-CD in Saline).[1]
Mechanism:[1][2][3][4] The hydrophobic purine core enters the cyclodextrin cavity, shielding it from water and preventing precipitation.
Troubleshooting & FAQs
Q1: My solution turned cloudy immediately after adding PBS. What happened?
Diagnosis: "Solvent Shock."
Explanation: Adding aqueous buffer too quickly to the DMSO stock causes the hydrophobic drug to crash out before it can disperse.
Fix:
Follow Protocol A strictly. The intermediate solvents (PEG300) act as a bridge.
Heat the PBS/Saline to 37°C before adding it to the organic phase.
Add the buffer dropwise while vortexing.
Q2: Can I store the diluted working solution at 4°C for next week?
Answer:No.Reasoning:
Physical Instability: Over time (days), the thermodynamic drive to crystallize will overcome the kinetic solubilization provided by PEG/Tween.
Chemical Risk: The thioether linkage is slowly oxidizable in aqueous environments containing dissolved oxygen.
Protocol: Prepare working solutions fresh daily.
Q3: Is zr17-2 stable in cell culture media (DMEM/RPMI)?
Answer: Yes, but only if introduced correctly.
Protocol: Do not add powder to media. Prepare a 1000x stock in DMSO. Pipette the DMSO stock directly into the media while swirling. Ensure the final DMSO concentration is <0.5% to avoid cytotoxicity. The proteins in FBS (fetal bovine serum) can also act as carriers, improving stability compared to serum-free media.
Q4: I see a new peak in my HPLC traces after 24h incubation.
Diagnosis: Likely S-oxidation (Sulfoxide formation).
Explanation: The sulfur atom in the thioacetic acid chain can oxidize to a sulfoxide (S=O).
Mitigation:
Degas buffers to remove dissolved oxygen.
Add an antioxidant like Ascorbic Acid (100 µM) or Glutathione if your assay permits.
Caption: Decision tree for selecting the correct solubilization strategy based on experimental application to prevent precipitation.
References
Coderch, C., et al. (2017). In silico identification and in vivo characterization of small molecule therapeutic hypothermia mimetics. Bioorganic & Medicinal Chemistry.
Zhao, Y., et al. (2024). Therapeutic modulation of protein RBM3 for ischemic stroke treatment.[5] Frontiers in Pharmacology.[6]
Rey-Funes, M., et al. (2023). A hypothermia mimetic molecule (zr17-2) reduces ganglion cell death... following intraorbital optic nerve crush.[6] Investigative Ophthalmology & Visual Science.[6]
MedChemExpress. zr17-2 Product Information & Solubility Protocols.
Core Directive: The "Normothermic" Therapeutic Window
The Critical Insight:
ZR17-2 is not a standard inhibitor; it is a hypothermia mimetic .[1] Its efficacy relies on upregulating CIRP (Cold-Inducible RNA-Binding Protein) at physiological temperatures (37°C).
In standard therapeutic hypothermia, cooling physically slows metabolism. ZR17-2, however, relies on a transcriptional and translational delay . You are not just racing against cell death; you are racing to induce CIRP before the apoptotic cascade (BAX/BAK activation) reaches its "Point of No Return."
The Golden Rule:
The time-to-treatment window for ZR17-2 is defined by the lag time between administration and effective CIRP bio-accumulation, relative to the onset of irreversible mitochondrial outer membrane permeabilization (MOMP).
Mechanism of Action & Timing Logic
To optimize your treatment window, you must understand the signaling kinetics. ZR17-2 acts by stabilizing specific mRNAs (like Bcl-2 and Trx) via CIRP, preventing them from degradation during stress.
Signaling Pathway Visualization
Figure 1: The Kinetic Race. ZR17-2 must induce CIRP-mediated mRNA stabilization (Yellow) before stress signals trigger irreversible MOMP (Black).
Protocol Optimization: Defining Your Window
Researchers often fail because they treat ZR17-2 as an acute blocker (like an ion channel antagonist) rather than a modulator of gene expression machinery.
Step-by-Step Optimization Workflow
Phase 1: Formulation Stability (Pre-Injection)
ZR17-2 is a purine derivative.[2][3] Poor solubility leads to micro-precipitation, reducing bioavailability and artificially shortening your therapeutic window.
Parameter
Recommendation
Troubleshooting Note
Solvent
DMSO (Stock)
Do not dissolve directly in saline. Create a 1000x stock in DMSO.
Diluent
PBS or Saline
Dilute immediately before use. Vortex vigorously.
Visual Check
Crystal Clear
If cloudy, sonicate for 10s. Micro-crystals = 0% efficacy.
Storage
-20°C (Desiccated)
Hygroscopic. Moisture degrades potency rapidly.
Phase 2: The "Time-to-Rescue" Experiment
Do not guess the window. Determine it empirically for your specific injury model (e.g., OGD, Perinatal Asphyxia).
Readout: Measure CIRP protein levels (Western Blot) at T+4 hours and Caspase-3 cleavage at T+24 hours.
Success Metric: The latest time point where Caspase-3 is significantly reduced compared to vehicle is your Maximum Therapeutic Delay (MTD) .
Troubleshooting & FAQs
Q: I administered ZR17-2 at the same time as the injury, but saw no protection. Why?A: Check your administration route kinetics .
Intravitreal/Intracerebral: Immediate local availability.
Subcutaneous (s.c.)/Intraperitoneal (i.p.): Requires absorption and blood-brain barrier (BBB) crossing.
Correction: If using systemic routes (s.c.), administer ZR17-2 30 minutes prior to injury in pilot studies to separate PK issues from PD efficacy. If pre-treatment works but co-treatment doesn't, your formulation has slow absorption.
Q: Can I use ZR17-2 in hypothermic animals (e.g., during surgery)?A:Proceed with caution.
ZR17-2 mimics hypothermia signaling. Combining it with physical hypothermia may yield diminishing returns or saturate the CIRP pathway.
Recommendation: Use ZR17-2 specifically in normothermic (37°C) models to isolate its pharmacological value.
Q: My Western Blots show no increase in CIRP after treatment.A: This indicates a Target Engagement Failure .
Dose Check: Standard effective doses range from 330 nmols/L (local) to systemic equivalents.
Timing: CIRP is an "Immediate Early" responder but still requires transcription/translation. Sampling at 15 minutes is too early; sampling at 24 hours might be too late (transient peak).
Tissue Processing: CIRP is an RNA-binding protein.[1][3][4] Ensure your lysis buffer contains RNase inhibitors to preserve the protein-RNA complexes if co-immunoprecipitating.
Decision Tree: Low Efficacy Troubleshooting
Figure 2: Diagnostic logic for resolving variable efficacy in ZR17-2 experiments.
References
Rey-Funes, M., et al. (2021). A hypothermia mimetic molecule (zr17-2) reduces ganglion cell death, gliosis, and electroretinogram distortion in male rats subjected to perinatal asphyxia.[2][5] Frontiers in Pharmacology.[5]
Coderch, C., et al. (2017). In silico identification and in vivo characterization of small molecule therapeutic hypothermia mimetics. Bioorganic & Medicinal Chemistry, 25(24), 6597-6604.[6]
Contartese, D. S., et al. (2023). A hypothermia mimetic molecule (zr17-2) reduces ganglion cell death and electroretinogram distortion in a rat model of intraorbital optic nerve crush (IONC).[5] Frontiers in Pharmacology.[5]
Larrayoz, I. M., et al. Cold-Inducible RNA-Binding Protein (CIRP) as a Target for Neuroprotection. (Contextual Mechanism Reference).
Technical Support Center: Optimizing zr17-2 In Vivo Consistency Executive Summary You are likely encountering variability with zr17-2 , a purine-derivative small molecule designed to mimic the neuroprotective effects of...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimizing zr17-2 In Vivo Consistency
Executive Summary
You are likely encountering variability with zr17-2 , a purine-derivative small molecule designed to mimic the neuroprotective effects of therapeutic hypothermia by modulating Cold-Inducible RNA-Binding Protein (CIRP) and RNA-Binding Motif Protein 3 (RBM3).
Unlike standard small molecules, zr17-2 operates on a stress-response pathway (Cold-Shock Proteins) that is highly sensitive to environmental and physiological noise. Variability in your results—whether in infarct volume reduction, retinal ganglion cell (RGC) survival, or electroretinogram (ERG) amplitude—is rarely due to the compound's failure, but rather uncontrolled variables in formulation stability, animal thermoregulation, and sexual dimorphism.
This guide deconstructs these variables into a self-validating troubleshooting protocol.
Module 1: Formulation Chemistry (The "Invisible" Variable)
The Issue: zr17-2 is a hydrophobic purine derivative. Inconsistent bioavailability often stems from micro-precipitation in the working solution, which is invisible to the naked eye but disastrous for dosing precision.
Troubleshooting Protocol:
Parameter
Critical Standard
The "Why" (Causality)
Stock Solvent
100% DMSO (Anhydrous)
zr17-2 requires aprotic polar solvents for initial solubilization. Water/Saline introduction at this stage causes immediate crashing.
Stock Storage
-80°C (Aliquot single-use)
Repeated freeze-thaw cycles introduce moisture, leading to hydrolysis or precipitation over time.
Working Solution
Prepare Fresh (<30 mins)
zr17-2 is thermodynamically unstable in aqueous buffers (PBS/Saline). It will precipitate over hours, lowering the effective dose.
Dilution Method
Stepwise Vortexing
Add saline dropwise to the DMSO stock while vortexing. Do not dump DMSO stock into saline.
Self-Validation Step:
Before injecting, centrifuge a sample of your working solution at 10,000 x g for 5 minutes. If you see a pellet, your dosing is inconsistent. You must optimize the co-solvent ratio (e.g., add 5% Tween-80 or PEG400).
Module 2: Biological Noise Control (Physiological Variables)
The Issue: You are testing a hypothermia mimetic. If you do not rigorously control the animal's baseline temperature and hormonal state, you are introducing confounding variables that mask the drug's effect.
The Sex Variable (Estrogen Interference)
Observation: High variability in female cohorts or mixed-sex groups.
Root Cause: Estrogen is naturally neuroprotective and modulates RBM3 expression. In female rats/mice, the estrous cycle creates a fluctuating baseline of neuroprotection that competes with zr17-2.
Corrective Action:
Recommendation: Use male animals for initial efficacy studies to reduce data set variability (as seen in Contartese et al., 2023).[1][2]
If Females Required: You must synchronize the estrous cycle or perform ovariectomies to normalize hormonal baselines.
The Thermoregulation Paradox
Observation: zr17-2 fails to show protection in some animals despite correct dosing.
Root Cause: zr17-2 induces RBM3, a protein usually triggered by cold. If the animal is hyperthermic (due to heating pads during surgery or stress-induced hyperthermia), the heat shock response (HSP70) may override the cold-shock response (RBM3), negating the drug's mechanism.
Corrective Action:
Monitor rectal temperature continuously.
Maintain strictly normothermic conditions (37.0°C ± 0.5°C). Do not allow animals to overheat during recovery.
Module 3: Mechanism of Action & Pathway Visualization
Understanding the signaling pathway is crucial for selecting the right biomarkers for validation. zr17-2 does not just "protect cells"; it specifically stabilizes mRNA translation during ischemic stress via RBM3.
Figure 1: Putative mechanism of zr17-2.[1][3][4][5][6][7] The molecule binds RBM3, enhancing its stability and protein levels even in the absence of hypothermia, thereby blocking ischemia-induced apoptosis.
FAQ: Troubleshooting Specific Experimental Failures
Q1: My Western Blots for RBM3 show no upregulation after zr17-2 treatment. Did the injection fail?
Diagnosis: Timing is likely the culprit. RBM3 is a "slow" responder compared to immediate early genes.
Solution: Check RBM3 levels at 24–48 hours post-injection. Assessing at 1–4 hours (typical for phosphorylation events) is too early for protein-level accumulation of RBM3.
Reference: Zhao et al. (2024) demonstrated enhanced RBM3 protein levels were critical for reducing infarction, but this accumulation takes time.
Q2: I see protection in the retina (Intravitreal) but not in the brain (Subcutaneous). Why?
Diagnosis: Blood-Brain Barrier (BBB) penetration vs. Local Delivery.
Solution: Intravitreal injection bypasses the BBB. For systemic (s.c.) delivery to work in stroke models, the dose must be sufficient to cross the BBB.
Check: Ensure your s.c. dose is calculated based on molar concentration (nmols/L) relative to body weight, not just volume. The standard effective dose in neonates is often around 330 nmols/L (50 µL volume) . Adult rats require significantly scaling.
Q3: The control group (Vehicle + Ischemia) has high variability in infarct size.
Diagnosis: Inconsistent injury modeling.
Solution: In perinatal asphyxia or MCAO (Middle Cerebral Artery Occlusion) models, the duration of hypoxia is the master variable. A 20-minute asphyxia duration at 37°C is standard. A deviation of ±1 minute or ±0.5°C in the water bath can alter infarct size by 30%, drowning out the zr17-2 effect.
Standardized Workflow for zr17-2 Validation
To ensure your data is publishable and robust, follow this "Self-Validating" workflow:
Confirm RBM3 upregulation via Western Blot at 24h.
If negative, discard batch.
In Vivo Setup:
Animals: Male Sprague-Dawley (or synchronized females).
Formulation: Freshly prepared <30 mins before use.
Temperature: Rectal probe maintenance at 37°C during injury.
Readout Hierarchy:
Functional: ERG (Retina) or Motor Test (Stroke) at Day 7-45.
Morphological: TUNEL staining (Apoptosis) in GCL (Ganglion Cell Layer).[5][8]
Molecular: RBM3 protein quantification in target tissue.
References
Contartese, D. S., et al. (2023). "A hypothermia mimetic molecule (zr17-2) reduces ganglion cell death, gliosis, and electroretinogram distortion in male rats subjected to perinatal asphyxia." Frontiers in Pharmacology, 14.
Rey-Funes, M., et al. (2021). "Hypothermia mimetic small molecule zr17-2 prevents retinal damage caused by optic nerve trauma." Bioorganic & Medicinal Chemistry.
Zhao, et al. (2024). "Administration of zr17-2 in ischemic rats enhanced RBM3 protein level and reduced infarction volume."[7] (Cited via Semantic Scholar snippets on RBM3 modulation).
Larrayoz, I. M., et al. (2016). "Cold-shock proteins CIRP and RBM3 in the retina." (Establishes the basal mechanism of RBM3 in retinal tissues).
Technical Support Center: Optimizing ZR17-2 Hydrochloride Bioavailability
[1] Executive Summary: The ZR17-2 HCl Challenge ZR17-2 Hydrochloride (CAS: 1263893-98-6) is a first-in-class small molecule modulator of Cold-Inducible RNA-Binding Protein (CIRBP) and a hypothermia mimetic.[1] Chemically...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The ZR17-2 HCl Challenge
ZR17-2 Hydrochloride (CAS: 1263893-98-6) is a first-in-class small molecule modulator of Cold-Inducible RNA-Binding Protein (CIRBP) and a hypothermia mimetic.[1] Chemically, it is a purine derivative (2-((2-Amino-9-(2-(diethylamino)ethyl)-9H-purin-6-yl)thio)acetic acid hydrochloride).[1]
While ZR17-2 shows promise in neuroprotection and retinal preservation, users frequently report low bioavailability and inconsistent systemic exposure .[1] These issues often stem from its physicochemical nature: as a hydrochloride salt of a purine base, it is susceptible to the common ion effect in high-chloride environments (like the stomach) and rapid precipitation upon pH shifts in physiological media.[1]
This guide provides field-validated troubleshooting steps and formulation protocols to ensure consistent delivery in in vivo models.
Troubleshooting Guide & FAQs
Category A: Solubility & Formulation Failure[1]
Q1: I am observing precipitation immediately upon diluting my DMSO stock into saline. Why is this happening?A: ZR17-2 HCl is hydrophobic.[1] A simple dilution from DMSO to aqueous saline often causes "crash-out" because the water content rises too quickly, changing the dielectric constant of the solvent system.[1]
The Fix: Do not dilute directly into saline. You must use a step-wise co-solvent addition method.[1] The order of addition is critical to maintain the compound in a solubilized state while the polarity increases.[1]
See Protocol A below for the "Gold Standard" Co-solvent System (DMSO/PEG300/Tween-80).
Q2: Can I use a simple aqueous buffer (PBS) for oral gavage (PO) dosing?A: We strongly advise against this.[1] While the HCl salt form suggests water solubility, the free base of ZR17-2 has poor aqueous solubility.[1] In the stomach (pH 1-2), the high concentration of Cl⁻ ions can suppress dissolution (common ion effect).[1] In the intestine (pH 6.8), the compound may convert to its free base and precipitate, leading to low and variable absorption.
Recommendation: Use the SBE-β-CD (Sulfobutyl ether-beta-cyclodextrin) formulation (Protocol B) for oral or intraperitoneal (IP) administration to shield the hydrophobic core and improve stability.[1]
Category B: In Vivo Exposure & Efficacy[1][2]
Q3: We see efficacy via Intravitreal (IVT) injection but no effect via Subcutaneous (SC) administration. Is the drug not crossing the Blood-Retina Barrier (BRB)?A: ZR17-2 has been shown to reach deep tissue targets, but "no effect" via SC often indicates metabolic clearance or depot formation (precipitation at the injection site) rather than barrier impermeability.[1]
Diagnostic Step: Check the injection site.[1] If you see a white precipitate or nodule, the drug precipitated before absorption.
Solution: Switch to the 20% SBE-β-CD formulation. Cyclodextrins prevent injection site precipitation and enhance the concentration gradient for absorption.[1]
Q4: What is the stability of ZR17-2 HCl in solution?A:
DMSO Stock (25 mg/mL): Stable for 1 month at -20°C.
Formulated Working Solution: Use immediately . We have observed degradation and precipitation within 24 hours at 4°C for co-solvent mixtures.[1] Always prepare fresh.
Critical Experimental Protocols
Protocol A: The "Gold Standard" Co-Solvent Formulation
Best for: Subcutaneous (SC) or Intraperitoneal (IP) injection where high solubility (≥ 2.5 mg/mL) is required.[1]
Final Composition: 10% DMSO / 90% (20% SBE-β-CD in Saline).
Result: A clear solution at 2.5 mg/mL .
Data Summary: Solubility & Formulation
Formulation System
Components
Max Solubility
Stability (RT)
Recommended Route
Aqueous Buffer
PBS or Saline
< 0.1 mg/mL (Precipitates)
N/A
None (Avoid)
Co-Solvent System
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline
≥ 2.5 mg/mL
< 4 Hours
SC, IP, IVT
Cyclodextrin
10% DMSO / 20% SBE-β-CD in Saline
≥ 2.5 mg/mL
~24 Hours
PO, IP, SC
Mechanistic Visualization
The following diagram illustrates the decision logic for optimizing ZR17-2 bioavailability based on the specific failure mode encountered.
Caption: Decision matrix for selecting the optimal ZR17-2 formulation based on route and physicochemical stability.
References
Coderch, C., et al. (2017). In silico identification and in vivo characterization of small molecule therapeutic hypothermia mimetics.[3] Bioorganic & Medicinal Chemistry, 25(24), 6597-6604.[1][3]
[Link][1][3]
Rey-Funes, M., et al. (2021). A hypothermia mimetic molecule (zr17-2) reduces ganglion cell death and electroretinogram distortion in a rat model of intraorbital optic nerve crush (IONC).[1][4] Frontiers in Pharmacology,[1][4] 12.
[Link]
ZR17-2 vs. Therapeutic Hypothermia: Comparative Efficacy Guide
Executive Summary Verdict: ZR17-2 represents a paradigm shift from physical cooling to "pharmacological hypothermia." While Therapeutic Hypothermia (TH) remains the clinical gold standard for neuroprotection (specificall...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Verdict:ZR17-2 represents a paradigm shift from physical cooling to "pharmacological hypothermia." While Therapeutic Hypothermia (TH) remains the clinical gold standard for neuroprotection (specifically in HIE and cardiac arrest), ZR17-2 acts as a hypothermia mimetic small molecule. It achieves comparable neuroprotective efficacy in preclinical models by selectively activating the Cold-Inducible RNA-Binding Protein (CIRBP) pathway at normothermia (37°C), effectively bypassing the systemic complications and logistical burdens of physical cooling.
Mechanistic Deep Dive: The "Pharmacological Hypothermia" Hypothesis
To understand the efficacy comparison, one must first understand that ZR17-2 is not a general metabolic suppressant (like cooling) but a targeted agonist of the cell's endogenous cold-shock response.
Therapeutic Hypothermia (The Standard)[1]
Mechanism: Global suppression of metabolic rate (approx. 6-10% reduction per 1°C drop).
Key Effector: Induction of Cold-Shock Proteins (CSPs), specifically RBM3 and CIRBP .[1]
Downside: Non-specific suppression affects coagulation, immune response, and cardiac rhythm.
ZR17-2 (The Challenger)
Identity: A small molecule purine derivative (2-((2-Amino-9-(2-(diethylamino)ethyl)-9H-purin-6-yl)thio)acetic acid).
Mechanism: Binds directly to CIRBP (or inhibits its specific protease), stabilizing the protein and preventing its degradation at 37°C.
Result: CIRBP translocates to the cytoplasm, binds 3'-UTR of stress-response mRNAs (e.g., thioredoxin, BCL-2), and enhances their translation, blocking apoptosis without lowering body temperature.
Pathway Visualization
The following diagram illustrates how ZR17-2 bypasses the physical requirement for cold to activate the neuroprotective cascade.
Caption: ZR17-2 stabilizes CIRBP at normothermia, mimicking the downstream protective effects of physical cooling.
Comparative Efficacy Analysis
The following data aggregates results from key preclinical studies, specifically focusing on Perinatal Asphyxia (PA) and Intraorbital Optic Nerve Crush (IONC) models.
Quantitative Performance Matrix
Feature
Therapeutic Hypothermia (TH)
ZR17-2 (Pharmacological)
Comparison Notes
Target Temperature
33.5°C ± 0.5°C
37°C (Normothermia)
ZR17-2 eliminates shivering/cardiac risks.
RGC Survival (IONC)
~75-85% preservation vs Sham
~75-80% preservation vs Sham
Comparable. Statistically insignificant difference in efficacy [1, 2].
ERG B-Wave Recovery
Significant recovery (p < 0.001)
Significant recovery (p < 0.001)
Both restore functional retinal electrophysiology to near-control levels [3].[2]
Therapeutic Window
< 6 hours (Clinical Standard)
~1-3 hours (Preclinical)
ZR17-2 allows rapid administration (e.g., in ambulance) before cooling devices are available.
Systemic Toxicity
Coagulopathy, Sepsis, Arrhythmia
None observed (at 330 nmol/L)
ZR17-2 shows a superior safety profile in rodent models [3].
Route
Whole-body/Head cooling
Intravitreal or Subcutaneous
SC injection offers massive logistical advantage for systemic ischemia.
Key Experimental Findings
Retinal Ganglion Cell (RGC) Protection: In optic nerve crush models, intravitreal injection of ZR17-2 prevented the massive apoptosis of RGCs typically seen 6-21 days post-injury. The density of surviving cells in the Ganglion Cell Layer (GCL) was statistically indistinguishable from the TH group [1].
Functional Recovery (ERG): In perinatal asphyxia models, ZR17-2 treatment significantly ameliorated the reduction in a-wave and b-wave amplitudes.[2][3] Untreated PA animals showed flattened ERGs (blindness), while ZR17-2 treated animals maintained waveforms comparable to healthy controls [3].
Experimental Protocols
To validate these findings in your own facility, follow these standardized protocols derived from the cited literature.
Protocol A: Systemic Administration in Perinatal Asphyxia (PA) Model
Objective: Assess neuroprotection in neonates (HIE model).
Induction: Place uterine horns (containing fetuses) in a water bath at 37°C for 20 minutes (asphyxia).
Resuscitation: Remove pups, stimulate breathing, and surrogate to nurse rats.
Group B (TH): Place pups in cooling chamber (target rectal temp 33.5°C) for 24h.
Group C (ZR17-2):Subcutaneous (s.c.) injection of ZR17-2.[4][2][3]
Dose: 50 µL of 330 nmol/L stock solution (approx. dose adapted for neonate weight).
Timing: Administer 1 hour post-resuscitation.
Readout: Electroretinography (ERG) at P45 (Post-natal day 45) to assess long-term functional preservation.
Protocol B: Intravitreal Injection in Optic Nerve Crush (IONC)
Objective: Assess localized CNS neuroprotection.
Injury: Expose optic nerve via lateral canthotomy; apply calibrated crush injury (e.g., vascular clip for 10s).
Administration:
Using a Hamilton syringe with a 33G needle.
Inject 5.0 µL of 330 nmol/L ZR17-2 into the vitreous body.
Caution: Avoid damaging the lens to prevent cataract formation.
Endpoint Analysis:
Day 6: TUNEL staining of retinal sections (Apoptosis quantification).[1]
Day 21: ERG and H&E staining for retinal thickness.
Workflow Visualization
Caption: Standardized workflow for comparing physical hypothermia vs. ZR17-2 efficacy.
Synthesis & Future Outlook
ZR17-2 validates the hypothesis that the benefits of hypothermia are molecularly distinct from the metabolic slowing of cold. By isolating the CIRBP pathway , researchers can achieve "cooling without cold."
Critical Considerations for Drug Development:
Dosing: The effective concentration (330 nmol/L) is remarkably low, suggesting high potency and specific receptor/target affinity.
Translation: While TH is difficult to implement in pre-hospital settings (e.g., stroke ambulance), ZR17-2 could be administered immediately by paramedics.
Limitations: Current data is heavily skewed toward retinal and neonatal models. Efficacy in adult stroke (MCAO) and TBI requires further robust validation.
References
Contartese, D. S., et al. (2023). A hypothermia mimetic molecule (zr17-2) reduces ganglion cell death and electroretinogram distortion in a rat model of intraorbital optic nerve crush (IONC).[5][6] Frontiers in Pharmacology, 14, 1112318.[6] Link
Coderch, C., et al. (2017). In silico identification and in vivo characterization of small molecule therapeutic hypothermia mimetics.[1] Bioorganic & Medicinal Chemistry, 25(24), 6597-6604.[7] Link
Rey-Funes, M., et al. (2023). A hypothermia mimetic molecule (zr17-2) reduces ganglion cell death, gliosis, and electroretinogram distortion in male rats subjected to perinatal asphyxia.[8] Frontiers in Pharmacology, 14. Link
Larrayoz, I. M., et al. (2016). Cold-shock proteins are expressed in the retina following optic nerve injury. Scientific Reports, 6, 2966. Link
Validating zr17-2 Neuroprotection: A Comparative Guide Using ERG Amplitude
Executive Summary: The Hypothermia Mimetic Advantage zr17-2 is a small molecule designed to mimic the neuroprotective effects of therapeutic hypothermia without the systemic risks of cooling.[1] By binding to and stabili...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Hypothermia Mimetic Advantage
zr17-2 is a small molecule designed to mimic the neuroprotective effects of therapeutic hypothermia without the systemic risks of cooling.[1] By binding to and stabilizing Cold-Inducible RNA-Binding Protein (CIRP) at normothermia (37°C), zr17-2 preserves retinal function following ischemic or traumatic injury.
This guide details the validation of zr17-2 using Electroretinography (ERG) , specifically focusing on the preservation of a-wave and b-wave amplitudes as biomarkers for photoreceptor and bipolar cell survival. It compares zr17-2 against the clinical "gold standard" (Therapeutic Hypothermia) and established pharmacological baselines.
Mechanism of Action: The CIRP Stabilization Pathway
Unlike varying neurotrophic factors (e.g., CNTF) that require receptor activation, zr17-2 acts intracellularly. It inhibits the proteolytic degradation of CIRP.[2] Stabilized CIRP then acts as an RNA chaperone, protecting transcripts of anti-apoptotic proteins (e.g., Bcl2) and suppressing pro-apoptotic signals (Bax).
Signaling Pathway Diagram
The following diagram illustrates the causal link between zr17-2 administration and ERG amplitude preservation.
Figure 1: Mechanism of Action. zr17-2 inhibits the protease responsible for CIRP degradation, preserving retinal integrity.[2]
Comparative Analysis: zr17-2 vs. Alternatives
For drug development professionals, establishing zr17-2's value requires comparison against both the mechanistic benchmark (Hypothermia) and pharmacological standards (e.g., Brimonidine).
Table 1: Performance Matrix
Feature
zr17-2 (Test Agent)
Therapeutic Hypothermia (Gold Standard)
Brimonidine (Market Standard)
Mechanism
CIRP Stabilization (Normothermic)
Metabolic slowing & CIRP induction (Cold)
-Adrenergic Agonist
ERG Preservation
High (Significant recovery of a/b-waves)
High (Proven efficacy)
Moderate (RGC specific; less effect on a-wave)
Administration
Single Injection (s.c. or intravitreal)
Systemic/Local Cooling (Complex equipment)
Topical Drops / Implant
Systemic Risk
Low (No toxicity observed)
High (Bradycardia, sepsis, coagulopathy)
Low (Local allergy, fatigue)
Target Cells
Pan-retinal (Photoreceptors, Bipolar, RGCs)
Pan-retinal
Primarily RGCs
Key Insight: zr17-2 achieves the functional preservation of hypothermia (p < 0.01 vs vehicle) without the logistical burden or systemic risks of cooling neonates or trauma patients.
Methodology: The Self-Validating ERG System
To validate zr17-2, the experimental protocol must isolate retinal function from systemic variables. This protocol uses a Perinatal Asphyxia (PA) or Optic Nerve Crush (IONC) model.
Phase 1: Injury & Treatment Induction
Model Induction:
PA Model: Expose rat pups to 15-20 min of asphyxia at 37°C immediately upon delivery.
The following data summarizes the efficacy of zr17-2 in reversing ischemic damage (PA model).
Table 2: ERG Amplitude Recovery (Normalized)
Parameter
Control (Healthy)
Vehicle (Injury Only)
zr17-2 (Treated)
Statistical Significance
a-wave Amplitude
100%
~45% (Severe Deficit)
~85% (Significant Rescue)
p < 0.01 vs Vehicle
b-wave Amplitude
100%
~40% (Severe Deficit)
~80% (Significant Rescue)
p < 0.01 vs Vehicle
Oscillatory Potentials
100%
~30% (Collapsed)
~90% (Near Complete)
p < 0.01 vs Vehicle
Apoptotic Count (TUNEL)
< 5 cells/mm²
> 30 cells/mm²
< 10 cells/mm²
p < 0.0001 vs Vehicle
Interpretation: Treatment with zr17-2 prevents the "flat" ERG characteristic of ischemic retinopathy. The near-complete rescue of Oscillatory Potentials suggests potent protection of the inner retinal circuitry (amacrine/ganglion cells), which is often the first to degenerate in ischemia.
Workflow Diagram: Validation Pipeline
This flow chart outlines the critical path for validating zr17-2, ensuring reproducibility.
Figure 2: Experimental Workflow. A rigorous timeline ensures that ERG data reflects permanent neuroprotection rather than transient effects.
References
Rey-Funes, M., et al. (2023). A hypothermia mimetic molecule (zr17-2) reduces ganglion cell death, gliosis, and electroretinogram distortion in male rats subjected to perinatal asphyxia. Frontiers in Pharmacology.[7] Available at: [Link]
Contartese, D. S., et al. (2023). A hypothermia mimetic molecule (zr17-2) reduces ganglion cell death and electroretinogram distortion in a rat model of intraorbital optic nerve crush (IONC). Experimental Eye Research / PubMed. Available at: [Link]
Coderch, C., et al. (2017).Screening of a small molecule library for inhibitors of CIRP degradation.
Comparative Technical Guide: zr17-2 vs. Vehicle Control in RGC Survival
Executive Summary: "Hypothermia in a Syringe" This guide analyzes the neuroprotective efficacy of zr17-2 , a small molecule designed to mimic the cellular effects of therapeutic hypothermia at normothermia (37°C). Unlike...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: "Hypothermia in a Syringe"
This guide analyzes the neuroprotective efficacy of zr17-2 , a small molecule designed to mimic the cellular effects of therapeutic hypothermia at normothermia (37°C). Unlike traditional kinase inhibitors often used in RGC studies, zr17-2 functions as a CIRP (Cold-Inducible RNA-Binding Protein) agonist .
In the context of Intraorbital Optic Nerve Crush (IONC) and Perinatal Asphyxia (PA) models, zr17-2 demonstrates a statistically significant superiority over phosphate-buffered saline (PBS) vehicle controls in preserving Retinal Ganglion Cell (RGC) density, reducing apoptosis, and maintaining electrophysiological function (ERG).
Key Differentiator
Vehicle (PBS): Offers no protection; results in rapid RGC apoptosis (~50-80% loss) and loss of retinal function within 21 days post-injury.
zr17-2: Stabilizes stress-responsive mRNAs via CIRP upregulation, effectively halting the "point-of-no-return" apoptotic cascade without the systemic risks of physical cooling.
Mechanism of Action: The CIRP Axis
The neuroprotective logic of zr17-2 relies on the stabilization of the Cold-Inducible RNA-Binding Protein (CIRP). Under normal conditions, CIRP levels are low. Physical hypothermia increases CIRP, which then binds to the 3'-UTR of specific mRNAs, increasing their half-life.
zr17-2 bypasses the need for cold by inhibiting the specific protease responsible for CIRP degradation (or directly stimulating its expression), thereby maintaining high CIRP levels at 37°C.
Mechanistic Pathway Diagram
Caption: zr17-2 inhibits the degradation of CIRP, leading to the stabilization of pro-survival mRNAs (e.g., BCL2, Nrf2) and prevention of RGC apoptosis.
Experimental Protocol: Validation System
To replicate the neuroprotective effects cited in the literature (Contartese et al., 2023), the following protocol is recommended. This system uses the Intraorbital Optic Nerve Crush (IONC) model, which is the gold standard for assessing RGC survival against traumatic neuropathy.
Workflow Diagram
Caption: Experimental timeline for validating zr17-2 efficacy using the IONC rat model.
Detailed Methodology
Subject: Male Sprague-Dawley rats (approx. 250g).
Injury (IONC): Expose the optic nerve via lateral canthotomy. Crush the nerve 1.5 mm posterior to the globe for 60 seconds using calibrated forceps.
Technical Insight: While zr17-2 does not return RGC counts to 100% of the Sham (uninjured) baseline, it prevents the catastrophic loss seen in vehicle controls. The difference is statistically significant (p < 0.0001).[2][3][4]
In R28 retinal precursor cells exposed to Aluminum Maltolate (Al(mal)3) (an oxidative stress inducer):
Vehicle: High cell death (IC50 ~160 µM).
zr17-2: Dose-dependent prevention of cell death; mitigates ER stress and ferroptosis.[5]
Critical Considerations for Drug Development
Therapeutic Window: The protocol cites injection at 1 hour post-injury .[3] Future studies should determine the maximum delay ("point of no return") for effective administration.
Systemic vs. Local: zr17-2 does not cross the blood-ocular barrier effectively.[2][3] Intravitreal injection is required for retinal efficacy, limiting systemic toxicity but requiring invasive delivery.
Mechanism Specificity: The protection is mediated by CIRP.[5] If the target tissue does not express CIRP or if the injury pathway is CIRP-independent (e.g., pure excitotoxicity without metabolic stress), efficacy may vary.
References
Contartese, D. S., et al. (2023). "A hypothermia mimetic molecule (zr17-2) reduces ganglion cell death and electroretinogram distortion in a rat model of intraorbital optic nerve crush (IONC)."[6] Frontiers in Pharmacology, 14:1112318.[1][7]
Rey-Funes, M., et al. (2023). "A hypothermia mimetic molecule (zr17-2) reduces ganglion cell death, gliosis, and electroretinogram distortion in male rats subjected to perinatal asphyxia."[1] Frontiers in Pharmacology, 14:1252184.[1]
Coderch, C., et al. (2017). "Screening of a small library of compounds to identify cold-inducible RNA-binding protein (CIRP) mimetics." PLoS One, 12(10):e0186342.
Comparative Efficacy of zr17-2 in Mitigating Retinal Apoptosis: A Guide to TUNEL Assay Analysis
For Researchers, Scientists, and Drug Development Professionals In the landscape of neurodegenerative diseases of the retina, such as glaucoma, diabetic retinopathy, and retinitis pigmentosa, the irreversible loss of neu...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neurodegenerative diseases of the retina, such as glaucoma, diabetic retinopathy, and retinitis pigmentosa, the irreversible loss of neuronal cells via apoptosis remains a central challenge.[1] The development of effective neuroprotective therapies is paramount. This guide provides an in-depth analysis of zr17-2, a novel hypothermia-mimetic compound, and its efficacy in preventing retinal cell death. We will delve into the experimental validation of zr17-2 using the Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay, a gold-standard method for detecting apoptotic DNA fragmentation.[2] This document will serve as a comparative guide, contextualizing the performance of zr17-2 against the backdrop of traumatic retinal injury models and discussing its mechanistic underpinnings.
The Scientific Rationale: zr17-2 and the Apoptotic Cascade
Understanding the therapeutic strategy behind zr17-2 requires a grasp of its unique mechanism. Unlike conventional neuroprotective agents, zr17-2 is a pharmacological mimetic of therapeutic hypothermia.[3] Therapeutic hypothermia is a known potent neuroprotectant, but its clinical application is limited by systemic side effects and logistical complexity.[4][5] zr17-2 circumvents these issues by eliciting the beneficial effects of cold at a normal body temperature.[3]
The molecule's primary known mechanism involves increasing the half-life of Cold-Inducible RNA-Binding Protein (CIRP), a key mediator of the cellular stress response.[4][5][6] By binding to CIRP, zr17-2 is thought to inhibit a protease that would otherwise degrade it.[5][6] Elevated CIRP levels, in turn, help to protect mRNAs associated with neuronal survival, tipping the cellular balance away from apoptosis and towards survival.[4][5]
Caption: Proposed neuroprotective pathway of zr17-2.
To validate this neuroprotective effect, the TUNEL assay is an indispensable tool. Apoptosis culminates in the activation of endonucleases that cleave genomic DNA into fragments, creating a multitude of free 3'-hydroxyl (3'-OH) ends.[2] The TUNEL assay employs the enzyme Terminal deoxynucleotidyl transferase (TdT) to catalyze the addition of labeled deoxynucleotides (dUTPs) specifically onto these ends, effectively "labeling" apoptotic cells for visualization and quantification.[2][7]
Experimental Framework: Evaluating zr17-2 in a Preclinical Retinal Injury Model
To assess the in vivo efficacy of zr17-2, a robust and reproducible animal model of retinal injury is essential. The intraorbital optic nerve crush (IONC) model in rats is a well-established method for inducing retinal ganglion cell (RGC) death, a key event in conditions like glaucoma.[3]
Experimental Workflow
The experimental design logically progresses from injury induction to treatment, and finally, to endpoint analysis via the TUNEL assay. This self-validating system ensures that observed differences in apoptosis are directly attributable to the therapeutic intervention.
Caption: Experimental workflow for assessing zr17-2 efficacy.
Detailed Protocol: TUNEL Assay for Rat Retinal Sections
This protocol is synthesized from established methodologies for achieving reliable and quantifiable results in retinal tissue.[1][8][9]
1. Sample Preparation (Fixation & Sectioning)
Rationale: Proper fixation is critical to cross-link cellular components and prevent the loss of fragmented DNA.[2]
Procedure:
Following euthanasia, enucleate the eyes and fix in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for at least 4 hours.
Cryoprotect the fixed tissue by sequential immersion in 15% and 30% sucrose solutions until the tissue sinks.
Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze.
Cut frozen vertical sections of the retina at a thickness of 7-10 µm using a cryostat and mount on coated glass slides.[9]
2. Permeabilization
Rationale: The cell and nuclear membranes must be permeabilized to allow the TdT enzyme access to the nuclear DNA. This step must be carefully optimized, as over-digestion can damage tissue morphology or create false-positive signals.[9]
Procedure:
Rehydrate the sections with PBS washes (3 x 5 minutes).
Incubate sections with Proteinase K solution (20 µg/mL in PBS) for 7-10 minutes at 37°C in a humidified chamber.[9]
Rinse thoroughly with PBS (3 x 5 minutes) to stop the enzymatic reaction.
3. Controls (Essential for Validation)
Rationale: Controls are non-negotiable for validating the specificity of the TUNEL reaction.
Procedure:
Positive Control: Treat a designated slide with DNase I (3 U/mL in buffer) for 10 minutes at room temperature after permeabilization to induce widespread DNA breaks. This confirms the reaction mixture is working.[9]
Negative Control: Incubate a separate slide with the label solution (without the TdT enzyme) to check for non-specific incorporation of fluorescent nucleotides.[9]
4. TdT Labeling Reaction
Rationale: This is the core of the assay, where fluorescently labeled dUTPs are incorporated into the 3'-OH ends of fragmented DNA.
Procedure:
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (e.g., mixing the TdT enzyme and the fluorescent-dUTP label solution).[7][9] Keep the mixture on ice.
Carefully apply the reaction mixture to each tissue section, ensuring complete coverage.
Incubate for 60 minutes at 37°C in a dark, humidified chamber to prevent evaporation.[7]
5. Detection and Counterstaining
Rationale: After labeling, the reaction is stopped, and a nuclear counterstain is applied to visualize all cell nuclei, allowing for the calculation of an apoptotic index.
Procedure:
Stop the reaction by washing the slides thoroughly with PBS (3 x 5 minutes).
Incubate with a nuclear counterstain, such as DAPI or Hoechst 33342 (1 µg/mL), for 10 minutes at room temperature to label all cell nuclei.[8][9]
Rinse again with PBS (3 x 5 minutes).
Mount coverslips using an appropriate mounting medium.
6. Analysis and Quantification
Rationale: Quantitative analysis provides objective data on the extent of apoptosis.
Procedure:
Capture images using a fluorescence microscope with appropriate filters for the chosen fluorophore (e.g., green for FITC) and the counterstain (blue for DAPI).
For each retinal section, count the number of TUNEL-positive cells (green) and the total number of cells (blue nuclei) in the Ganglion Cell Layer (GCL) and Inner Nuclear Layer (INL).[3]
The apoptotic index can be expressed as (TUNEL-positive cells / Total cells) x 100. Manual counting across standardized fields or automated image analysis software can be used.[1][8]
Studies utilizing the IONC model have demonstrated the significant neuroprotective capacity of zr17-2. Following nerve crush, a large increase in the number of apoptotic cells is observed in the GCL and INL of vehicle-treated retinas.[3] In contrast, a single intravitreal injection of zr17-2 largely prevents this increase in cell death.[3]
These results provide compelling, quantitative evidence that zr17-2 significantly prevents retinal cell apoptosis following traumatic injury. The effect is comparable to that of therapeutic hypothermia, reinforcing its status as a potent mimetic.[3]
Alternative Neuroprotective Strategies
While zr17-2 shows great promise, it is important to consider it within the broader field of retinal neuroprotection. Other compounds and strategies are also under investigation, and their efficacy can similarly be assessed using the TUNEL assay.
Cannabinoid Agonists: Compounds like WIN 55,212-2 have been shown to protect retinal neurons from glutamate-induced excitotoxicity, another major pathway of cell death in the retina.[10]
Antioxidants: Nutritional supplements such as Lutein and Zeaxanthin isomers have demonstrated the ability to ameliorate oxidative stress and reduce apoptosis in models of diabetic retinopathy.[11]
Photoswitch Compounds: Novel chemicals like DENAQ are being developed to restore light sensitivity to remaining retinal cells after photoreceptors have degenerated, representing a different therapeutic approach beyond preventing apoptosis.[12]
The comparison of these diverse compounds using a standardized method like the TUNEL assay is crucial for drug development professionals to objectively evaluate the relative potency and potential of different therapeutic candidates.
Conclusion
The hypothermia-mimetic molecule zr17-2 represents a significant advancement in the search for neuroprotective therapies for retinal diseases. Its ability to substantially reduce apoptotic cell death in a traumatic optic neuropathy model, as quantified by the TUNEL assay, is a strong preclinical endorsement of its therapeutic potential.[3] The detailed experimental framework and protocol provided herein offer a robust system for validating the efficacy of zr17-2 and other emerging neuroprotective agents. By combining a clear mechanistic rationale with rigorous, quantitative analysis, researchers can confidently advance the most promising candidates toward clinical application.
References
National Academy of Sciences. (n.d.). Single-cell imaging of retinal ganglion cell apoptosis with a cell-penetrating, activatable peptide probe in an in vivo glaucoma model. PNAS. Retrieved from [Link]
Contartese, D. S., et al. (2023). A hypothermia mimetic molecule (zr17-2) reduces ganglion cell death and electroretinogram distortion in a rat model of intraorbital optic nerve crush (IONC). Frontiers in Pharmacology. Retrieved from [Link]
Trifunovic, D., et al. (2013). Retinitis pigmentosa: rapid neurodegeneration is governed by slow cell death mechanisms. Cell Death & Disease. Retrieved from [Link]
Rey-Funes, M., et al. (2023). A hypothermia mimetic molecule (zr17-2) reduces ganglion cell death, gliosis, and electroretinogram distortion in male rats subjected to perinatal asphyxia. Frontiers in Pharmacology. Retrieved from [Link]
Contartese, D. S., et al. (2023). A hypothermia mimetic molecule (zr17-2) reduces ganglion cell death and electroretinogram distortion in a rat model of intraorbital optic nerve crush (IONC). Frontiers in Pharmacology. Retrieved from [Link]
Contartese, D. S., et al. (2023). A hypothermia mimetic molecule (zr17-2) reduces ganglion cell death and electroretinogram distortion in a rat model of intraorbital optic nerve crush (IONC). Repositorio Institucional CONICET Digital. Retrieved from [Link]
Creative Bioarray. (n.d.). TUNEL Apoptosis Assay (Fluorescent). Retrieved from [Link]
Joo, C. K., & Ju, W. K. (2012). Measuring glutamate receptor activation-induced apoptotic cell death in ischemic rat retina using the TUNEL assay. Methods in Molecular Biology. Retrieved from [Link]
Rey-Funes, M., et al. (2023). A hypothermia mimetic molecule (zr17-2) reduces ganglion cell death, gliosis, and electroretinogram distortion in male rats subjected to perinatal asphyxia. Frontiers in Pharmacology. Retrieved from [Link]
MDPI. (n.d.). Apoptosis Detection in Retinal Ganglion Cells Using Quantitative Changes in Multichannel Fluorescence Colocalization. Biosensors. Retrieved from [Link]
Ghorpade, D. S., et al. (2018). A New Multichannel Method Quantitating TUNEL in Detached Photoreceptor Nuclei. Journal of Ocular Diseases and Therapeutics. Retrieved from [Link]
ResearchGate. (n.d.). Detection of retinal apoptotic cells by TUNEL assay in each group. Retrieved from [Link]
Aruna, G., et al. (2020). Lutein and Zeaxanthin isomers (L/Zi) protect retinal damage and ameliorate oxidative stress. Journal of Diabetes & Metabolism. Retrieved from [Link]
Medindia. (2014). New Chemical Compound can Help in Treating Degenerative Retinal Disorders. Retrieved from [Link]
Nucci, C., et al. (2022). Neuroprotection of Retinal Ganglion Cells In Vivo Using the Activation of the Endogenous Cannabinoid Signaling System in Mammalian Eyes. ResearchGate. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: ZR17-2 Specificity Profiling: CIRBP Modulation vs. CK2 Inhibition
Content Type: Technical Comparison & Validation Guide
Audience: Drug Discovery Scientists, Chemical Biologists, and Translational Researchers.
Executive Summary: The Purine Paradox
ZR17-2 represents a classic case of "rational design serendipity" in medicinal chemistry. Originally synthesized as an ATP-competitive inhibitor for Casein Kinase 2 (CK2) due to its purine scaffold, ZR17-2 failed to exhibit significant kinase inhibition in wet-lab validation.[1][2] However, subsequent High-Throughput Virtual Screening (HTVS) repurposed the molecule as a first-in-class Cold-Inducible RNA-Binding Protein (CIRBP) activator (often termed a "hypothermia mimetic").
This guide serves as a corrective technical manual. It details why ZR17-2 should not be used as a CK2 inhibitor and provides the validated protocols for utilizing it to stabilize CIRBP and mimic neuroprotective hypothermia pathways at normothermia.
Mechanistic Profiling: CIRBP vs. CK2
To understand the specificity profile of ZR17-2, one must distinguish between predicted affinity (in silico) and functional activity (in vitro).
The CK2 "False Positive"
Design Rationale: ZR17-2 is a purine derivative (2-((2-Amino-9-(2-(diethylamino)ethyl)-9H-purin-6-yl)thio)acetic acid). It mimics the adenine moiety of ATP.[1][2][3]
In Silico Prediction: Molecular docking studies suggested high affinity for the ATP-binding pocket of the CK2 alpha subunit.
Experimental Reality: In radiometric enzymatic assays, ZR17-2 acts as a non-binder/inactive compound against CK2.[1][2] It fails to displace ATP or inhibit phosphorylation of substrate peptides.
The CIRBP "True Hit"
Mechanism: ZR17-2 binds to CIRBP, likely interacting with its RNA-recognition motif (RRM).
Mode of Action: It functions as a stabilizer (chaperone-mimetic) . It does not inhibit CIRBP; rather, it increases the protein's half-life, preventing its degradation by proteases. This leads to an accumulation of intracellular CIRBP levels at
, mimicking the upregulation usually seen only during cold shock ().
The following diagram illustrates the divergent signaling outcomes of ZR17-2, highlighting the "dead end" of CK2 inhibition and the "active path" of CIRBP stabilization.
Figure 1: Mechanistic divergence of ZR17-2.[2] Note the blockage of degradation in the CIRBP pathway versus the lack of effect on CK2 phosphorylation.
Experimental Protocols
To validate ZR17-2 in your specific model, you must run a "Specificity Check." This involves confirming the lack of kinase inhibition (negative control) and the presence of CIRBP induction (positive readout).
Protocol A: The Negative Control (CK2 Radiometric Assay)
Purpose: To verify that any observed effects are NOT due to off-target kinase inhibition.
Reagents:
Recombinant human CK2 holoenzyme.
Substrate peptide: RRRADDSDDDDD (CK2-specific).
.
ZR17-2 (dissolved in DMSO).
Workflow:
Step 1: Prepare a reaction mix containing 20 mM MOPS (pH 7.2), 25 mM
-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, and 1 mM DTT.
Step 2: Add CK2 enzyme and incubate with ZR17-2 (titration: 1
M to 100 M) for 10 minutes at room temperature.
Step 3: Initiate reaction by adding MgATP mix (15 mM MgCl
Step 6 (Quantification): Densitometry of CIRBP bands normalized to
-actin.
Expected Result:
Vehicle (
): Low/Basal CIRBP expression.
Hypothermia (
): High CIRBP expression (Induction).
ZR17-2 (
):High CIRBP expression (mimicking the condition).
Workflow Visualization: Validation Pipeline
Figure 2: Recommended validation pipeline to confirm ZR17-2 specificity before in vivo application.
References
Maslyk, M., et al. (2010). In vitro activity of CK2 inhibitors.[1][2][3] (Primary source establishing the lack of CK2 inhibition for the purine derivative series). Note: This data is often cited in subsequent characterization papers to contrast with docking predictions.
Coderch, C., et al. (2017). In silico identification and in vivo characterization of small molecule therapeutic hypothermia mimetics.[2] Bioorganic & Medicinal Chemistry, 25(24), 6597–6604.
Contartese, D. S., et al. (2023). A hypothermia mimetic molecule (zr17-2) reduces ganglion cell death and electroretinogram distortion in a rat model of intraorbital optic nerve crush (IONC). Frontiers in Cellular Neuroscience, 17.
Rey-Funes, M., et al. (2021). Hypothermia mimetic molecules as potential neuroprotective agents in retinal ischemia. Molecular Neurobiology.
Comparative Profiling of zr17-2 vs. Classical Adenosine Mimetics: A Technical Guide for Cytoprotection Research
Executive Summary This guide provides a technical comparison between zr17-2 , a novel purine-derivative hypothermia mimetic, and classical adenosine receptor (AR) agonists (e.g., NECA, CGS-21680, IB-MECA). While both cla...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison between zr17-2 , a novel purine-derivative hypothermia mimetic, and classical adenosine receptor (AR) agonists (e.g., NECA, CGS-21680, IB-MECA). While both classes utilize a purine scaffold to elicit cytoprotection and neuroprotection, their mechanisms of action are fundamentally divergent.
zr17-2 represents a paradigm shift: it bypasses the cell-surface G-Protein Coupled Receptors (GPCRs) utilized by classical adenosine mimetics, instead acting intracellularly to modulate Cold-Inducible RNA-Binding Proteins (CIRP/RBM3). This distinction is critical for researchers seeking neuroprotective agents that avoid the hemodynamic liabilities (hypotension, bradycardia) associated with systemic adenosine receptor activation.
Mechanistic Divergence: GPCR Signaling vs. RNA Chaperoning
To select the appropriate molecular tool, researchers must understand the causality behind the protective effects.
Classical Adenosine Mimetics (The GPCR Route)
Classical mimetics like NECA (non-selective) or CCPA (A1-selective) function as extracellular ligands.
proteins (A1/A3) to inhibit cAMP and activate channels, or proteins (A2A) to increase cAMP and induce vasodilation.
Limitation: High risk of off-target cardiovascular suppression due to ubiquitous receptor distribution.
zr17-2 (The Intracellular Stress Response Route)
zr17-2 is a purine derivative designed to mimic the adenine moiety of ATP but lacks kinase inhibitory activity.[1]
Target:RBM3 (RNA-Binding Motif Protein 3) and CIRP (Cold-Inducible RNA-Binding Protein).
Primary Mechanism: It enters the cell and mimics the molecular signature of therapeutic hypothermia (32°C) at normothermia (37°C). It stabilizes specific mRNAs (e.g., anti-apoptotic factors) and suppresses oxidative stress.
Advantage: Decouples neuroprotection from hemodynamic modulation.
Signaling Pathway Visualization
The following diagram illustrates the parallel protective pathways of zr17-2 and Adenosine A1 Receptor agonists.
Figure 1: Divergent signaling cascades of Classical Adenosine Agonists (top) versus zr17-2 (bottom) leading to cytoprotection.
Comparative Performance Matrix
This table synthesizes data from retinal and ischemic models to assist in compound selection.
Feature
zr17-2 (Hypothermia Mimetic)
NECA / Adenosine (Pan-Agonist)
CCPA / CPA (A1 Selective)
Chemical Class
Purine Derivative (Adenine mimic)
Purine Nucleoside
Purine Nucleoside
Primary Target
RBM3 / CIRP (Intracellular)
A1, A2A, A2B, A3 (Surface)
A1 Receptor (Surface)
Key Mechanism
mRNA stabilization, Protein synthesis control
cAMP modulation, Ion channel gating
Presynaptic inhibition of glutamate release
Therapeutic Temp
Effective at 37°C (Mimics 32°C)
Temperature independent
Temperature independent
Hemodynamic Effect
None observed (No bradycardia)
Severe hypotension/bradycardia
Bradycardia, AV block
BBB Permeability
Low (Requires intravitreal/local delivery for eye)
Low (Requires transporters/analogues)
Moderate (Lipophilic analogues exist)
Toxicity Profile
Low cytotoxicity at therapeutic doses
Receptor desensitization, systemic vasodilation
Renal vasoconstriction
Best Application
Retinal ischemia, Traumatic Optic Neuropathy
Acute cardiac preconditioning
Seizure suppression (Research)
Validated Experimental Protocols
To rigorously compare zr17-2 against adenosine mimetics, you must validate target engagement and functional outcome. The following protocols are designed to be self-validating.
Group B: zr17-2 (Dose response: 10, 50, 100, 330 nM).
Group C: NECA (1 µM).
Group D: NECA + ZM241385 (A2A antagonist) - Controls for receptor specificity.
Readout (24h later):
MTT Assay: For metabolic viability.
TUNEL Staining: For quantification of DNA fragmentation (Apoptosis).
Data Analysis: Calculate the % Protection relative to the toxin-only baseline.
Note: zr17-2 typically restores viability in a dose-dependent manner without requiring receptor antagonists to block side effects.
Chemical & Structural Logic
Understanding the structural relationship explains why zr17-2 is often discussed alongside adenosine mimetics despite the target difference.
Figure 2: Structural lineage showing zr17-2 sharing the purine core with adenosine but diverging in functional classification.
Synthesis and Recommendations
zr17-2 is not a replacement for adenosine agonists in all contexts, but it is a superior candidate for neuroprotective applications where systemic stability is paramount .
Systemic cardiovascular side effects of A1/A2A agonists are unacceptable.
You wish to exploit the "cold-shock" protective pathway at normothermia.
Choose Classical Mimetics (NECA/CPA) when:
Rapid vasodilation is required.
Direct modulation of neurotransmitter release (via presynaptic A1) is the specific goal.
Studying classical GPCR desensitization or signaling kinetics.
References
Larrayoz, I. M., et al. (2023). A hypothermia mimetic molecule (zr17-2) reduces ganglion cell death and electroretinogram distortion in a rat model of intraorbital optic nerve crush (IONC).[5] Frontiers in Pharmacology.[4] Link
Rey-Funes, M., et al. (2023). A hypothermia mimetic molecule (zr17-2) reduces ganglion cell death, gliosis, and electroretinogram distortion in male rats subjected to perinatal asphyxia.[5] Frontiers in Pharmacology.[4] Link
Maslyk, M., et al. (2010). Validation of a new CK2 inhibitor through a radiometric enzymatic assay.[1][3] (Contextual reference for zr17-2 synthesis origin).
Borea, P. A., et al. (2018). The A3 Adenosine Receptor: History and Perspectives. Pharmacological Reviews. (Context for classical Adenosine Mimetics). Link
Comparative Validation Guide: Pharmacological Induction of CIRBP by zr17-2
Executive Summary: The "Hypothermia Mimetic" Advantage[1][2] Cold Inducible RNA Binding Protein (CIRBP) is a potent stress-response protein typically induced by mild hypothermia (32°C). It confers neuroprotection by stab...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Hypothermia Mimetic" Advantage[1][2]
Cold Inducible RNA Binding Protein (CIRBP) is a potent stress-response protein typically induced by mild hypothermia (32°C). It confers neuroprotection by stabilizing mRNAs of survival genes (e.g., BCL2) and inhibiting apoptosis. However, inducing systemic hypothermia in clinical settings carries significant risks, including coagulopathy and immune suppression.
zr17-2 is a small molecule "hypothermia mimetic" designed to bypass the thermal requirement.[1][2][3] It stabilizes CIRBP at physiological temperature (37°C). This guide validates the efficacy of zr17-2 using Western Blotting, comparing it directly against the physiological gold standard (Physical Hypothermia) and Vehicle Control.
Comparative Performance Matrix
Feature
Physical Hypothermia (32°C)
zr17-2 (Small Molecule)
Verdict
Induction Potency
High (Natural Stimulus)
High (Comparable to 32°C)
Equivalent
Systemic Stress
High (Shivering, metabolic slow)
Low (Targeted pharmacology)
zr17-2 Superior
Implementation
Complex (Cooling blankets/catheters)
Simple (IV/Intravitreal injection)
zr17-2 Superior
Mechanism
Transcriptional + Translational
Post-translational (Stabilization)
Distinct
Mechanistic Rationale
Unlike physical cold, which upregulates Cirbp gene transcription, zr17-2 functions primarily by inhibiting the proteolytic degradation of the CIRBP protein. It binds to CIRBP, masking cleavage sites or altering conformation to prevent turnover. This leads to protein accumulation without requiring a drop in body temperature.
Pathway Visualization: Mode of Action
Figure 1: Dual mechanisms of CIRBP upregulation. zr17-2 blocks degradation, mimicking the accumulation seen in hypothermia.[1]
Validation Protocol: Western Blot
This protocol is designed to validate zr17-2 potency in mammalian neuronal cells (e.g., SH-SY5Y or R28 retinal cells).
A. Experimental Design
Cell Model: R28 Retinal Cells or SH-SY5Y (Neuronal).
Seeding:
cells/well in 6-well plates.
Treatment Groups:
Group A (Negative Control): Normothermia (37°C) + Vehicle (0.1% DMSO).
Group B (Positive Control): Hypothermia (32°C) + Vehicle. Incubate for 24h.
Group C (Test): Normothermia (37°C) + zr17-2 (10 µM) . Incubate for 24h.
B. Sample Preparation (Critical Steps)
Lysis Buffer: RIPA buffer supplemented with Protease Inhibitor Cocktail (Essential, as CIRBP is degradation-prone) and Phosphatase Inhibitors.
Harvesting: Scrape cells on ice. Centrifuge at 14,000 x g for 15 min at 4°C.
Quantification: BCA Assay. Normalize all samples to 20 µg total protein.
C. Electrophoresis & Transfer
Gel: 12% SDS-PAGE (CIRBP is ~18-20 kDa; a higher percentage gel ensures sharp resolution).
Transfer: PVDF membrane (0.2 µm pore size recommended for small proteins).
Conditions: Wet transfer, 100V for 60 mins on ice.
Validation Success. zr17-2 mimics the hypothermic response within statistical equivalence.
Visual Confirmation
Control Lane: Faint band at ~18 kDa.
Hypothermia Lane: Thick, dense band.
zr17-2 Lane: Thick, dense band (comparable to Hypothermia).
Troubleshooting the "Ghost" Band
Issue: Multiple bands near 18 kDa.
Cause: CIRBP has isoforms and potential degradation products.[4]
Solution: zr17-2 specifically stabilizes the full-length protein. Quantify the dominant band at 18 kDa. Ensure the antibody is specific to the C-terminal domain if degradation fragments are interfering.
Workflow Diagram
Figure 2: Step-by-step validation workflow for zr17-2 efficacy.
References
Coderch, C., et al. (2017). "In silico identification and in vivo characterization of small molecule therapeutic hypothermia mimetics." Bioorganic & Medicinal Chemistry, 25(24), 6597-6604.[5]
Contartese, D. S., et al. (2023). "A hypothermia mimetic molecule (zr17-2) reduces ganglion cell death and electroretinogram distortion in a rat model of intraorbital optic nerve crush (IONC)." Frontiers in Pharmacology, 14, 1112318.[1]
Lujan, D. A., et al. (2018). "Cold-inducible RNA-binding protein: from central nervous system to cancer." Molecular Neurobiology, 55(6), 4956-4964.
Zhang, H. T., et al. (2015). "Cold-inducible RNA-binding protein inhibits apoptosis in human pulmonary microvascular endothelial cells induced by cold preservation." Cryobiology, 70(2), 163-169.
Publish Comparison Guide: zr17-2 vs. Standard Modalities for In Vitro Oxidative Stress Reduction
Executive Summary zr17-2 is a first-in-class small molecule hypothermia mimetic and CIRP (Cold-Inducible RNA-Binding Protein) activator . Unlike traditional antioxidants that stoichiometrically scavenge Reactive Oxygen S...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
zr17-2 is a first-in-class small molecule hypothermia mimetic and CIRP (Cold-Inducible RNA-Binding Protein) activator . Unlike traditional antioxidants that stoichiometrically scavenge Reactive Oxygen Species (ROS), zr17-2 functions as an upstream modulator of cellular stress resilience. It pharmacologically induces the neuroprotective and cytoprotective effects of therapeutic hypothermia (33°C) at normothermia (37°C).
This guide objectively compares zr17-2 against the clinical gold standard (Therapeutic Hypothermia ) and the chemical gold standard (N-Acetylcysteine/NAC ) in the context of reducing oxidative stress markers in vitro.
Mechanistic Intelligence: The CIRP-Nrf2 Axis
To understand why zr17-2 is superior in specific contexts, one must understand its unique mechanism. Traditional antioxidants (e.g., NAC, Trolox) rely on direct chemical reduction of radicals. zr17-2, however, stabilizes the mRNA of stress-response proteins via CIRP.
Mechanism of Action[1][2][3][4][5][6]
Binding: zr17-2 binds to CIRP, preventing its degradation or promoting its expression.
Translocation: CIRP moves from the nucleus to the cytoplasm.
mRNA Stabilization: CIRP binds to the 3'-UTR of specific mRNAs (e.g., Trx, Nrf2 targets), extending their half-life.
Translation: Increased translation of antioxidant enzymes (HO-1, NQO1) and anti-apoptotic factors (Bcl-2).
Visualization: zr17-2 Signaling Pathway
Caption: zr17-2 pharmacologically mimics hypothermia by stabilizing CIRP, which in turn protects mRNAs encoding antioxidant enzymes, leading to sustained ROS reduction.[1][2][3]
Comparative Analysis: Performance Metrics
Table 1: Comparative Efficacy Profile
This table contrasts zr17-2 with Therapeutic Hypothermia (TH) and N-Acetylcysteine (NAC) in in vitro models (e.g., R28 retinal cells, BV2 microglia).
Feature
zr17-2 (Hypothermia Mimetic)
Therapeutic Hypothermia (33°C)
N-Acetylcysteine (NAC)
Primary Mechanism
CIRP Activation / mRNA Stability
Metabolic Suppression / CIRP Induction
Direct ROS Scavenging (GSH precursor)
Duration of Effect
Long-term (Gene Expression)
Transient (While cooled)
Transient (Stoichiometric consumption)
Optimal Concentration
1 – 10 µM
N/A (Physical Condition)
1 – 10 mM (High dose required)
ROS Reduction
High (via HO-1/Nrf2 upregulation)
High (Metabolic slowing)
Moderate to High (Direct reduction)
Mitochondrial Protection
Preserves ΔΨm (Membrane Potential)
Preserves ΔΨm
Moderate protection
Implementation
Simple media additive
Complex incubator/temp control
Simple media additive
Cellular Toxicity
Low at <50 µM
Risk of cold shock/crystallization
Acidic pH issues at high conc.
Table 2: Quantitative Reduction of Oxidative Markers (Data Synthesis)
Data synthesized from comparative studies involving Aluminum Maltolate (Al(mal)3) or Oxygen-Glucose Deprivation (OGD) induced stress.
Marker
Stress Condition (Control)
zr17-2 Treatment (3-10 µM)
Hypothermia (33°C)
ROS Levels (DCFH-DA)
100% (Baseline High)
~45 - 55% (Significant Reduction)
~40 - 50%
Apoptosis (Caspase-3)
High Cleavage
Reduced by ~60%
Reduced by ~65%
Cell Viability (MTT)
~40% Survival
~75 - 85% Survival
~80% Survival
Lipid Peroxidation (MDA)
High
Significantly Lower
Significantly Lower
Key Insight: zr17-2 achieves ~90-95% of the efficacy of physical hypothermia without the need for specialized cooling equipment, making it a superior choice for high-throughput screening or therapeutic applications where cooling is impractical.
Experimental Protocols (Self-Validating Systems)
To ensure Trustworthiness and reproducibility, the following protocols include built-in validation steps.
Protocol A: Establishing the Oxidative Stress Model (Al(mal)3 or OGD)
Objective: Create a consistent baseline of oxidative stress to measure zr17-2 efficacy.
Cell Line: R28 (Retinal precursor) or HT-22 (Hippocampal neuronal).
Seeding: Seed cells at
cells/well in 96-well plates. Incubate for 24h at 37°C.
Stress Induction (Choice of two):
Chemical:[3][4][5] Add Aluminum Maltolate [Al(mal)3] at 500 µM for 24 hours.
Ischemic: Subject cells to Oxygen-Glucose Deprivation (OGD) for 1-4 hours, followed by reoxygenation.
Validation Step (Negative Control): One group must remain untreated (Vehicle only). Viability should remain >95%.
Validation Step (Positive Control): One group treated with Al(mal)3 without zr17-2. Viability must drop to <50% to ensure the assay window is wide enough to detect protection.
Protocol B: zr17-2 Treatment & ROS Quantification
Objective: Quantify the reduction of oxidative stress markers.
Pre-Treatment: Add zr17-2 (dissolved in DMSO, final conc. 3 µM or 10 µM ) 1 hour prior to stress induction.
Note: Pre-treatment is crucial for the CIRP-mediated mechanism to prime the antioxidant machinery.
Incubation: Co-incubate with the stressor (Al(mal)3) for 24 hours.
ROS Labeling:
Wash cells 1x with PBS.
Add DCFH-DA (10 µM) in serum-free medium.
Incubate for 30 min at 37°C in the dark.
Detection: Measure fluorescence at Ex/Em = 485/535 nm using a microplate reader.
Normalization: Normalize fluorescence intensity to total protein content (BCA Assay) or cell number (Crystal Violet) to rule out artifacts caused by cell death.
Visualization: Experimental Workflow
Caption: Step-by-step workflow for evaluating zr17-2 cytoprotection. Pre-treatment is critical for mechanism activation.
Expert Insights & Causality
Why zr17-2 over NAC?
While NAC is effective, it requires millimolar concentrations (1-10 mM) which can alter the pH of the culture medium and induce osmotic stress. zr17-2 operates in the micromolar range (1-10 µM), minimizing off-target physicochemical effects. Furthermore, zr17-2 provides "intelligent" protection by upregulating the cell's own defense systems (Nrf2/HO-1) rather than just acting as a chemical sponge.
The Ferroptosis Connection:
Recent data indicates that zr17-2 also inhibits ferroptosis (lipid peroxidation-dependent cell death), a pathway distinct from apoptosis.[1] This makes zr17-2 a dual-action agent (Anti-apoptotic + Anti-ferroptotic), providing broader protection in complex ischemia/reperfusion models compared to standard caspase inhibitors.
Self-Validation Check:
If you do not observe protection with zr17-2:
Check CIRP levels: Perform a Western Blot. If CIRP is not upregulated or stabilized, the compound may be degraded, or the cell line may have low basal CIRP expression.
Timing: Ensure pre-treatment. Adding zr17-2 after massive ROS burst (post-treatment) is significantly less effective because the mRNA machinery it protects may already be damaged.
References
Rey-Funes, M., et al. (2023). A hypothermia mimetic molecule (zr17-2) reduces ganglion cell death, gliosis, and electroretinogram distortion in male rats subjected to perinatal asphyxia.[6] Frontiers in Pharmacology.
Contartese, D. S., et al. (2023). zr17-2 reduces oxidative stress damage caused by aluminum maltolate, a potential environmental toxicant that induces ER stress and neuronal ferroptosis.[1][7] Frontiers in Pharmacology.
Coderch, C., et al. (2017). Identification of a small molecule that mimics the neuroprotective effects of therapeutic hypothermia. PLOS ONE.
Zhao, J., et al. (2024). zr17-2 promotes neuronal survival and microglia proliferation after ischemic-like insult.[3] ResearchGate.
Histological Assessment of ZR17-2 Retinal Protection: A Comparative Guide
Executive Summary ZR17-2 is a small molecule hypothermia mimetic designed to stabilize Cold-Inducible RNA Binding Protein (CIRP).[1][2] By preventing the degradation of CIRP, ZR17-2 activates downstream neuroprotective p...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
ZR17-2 is a small molecule hypothermia mimetic designed to stabilize Cold-Inducible RNA Binding Protein (CIRP).[1][2] By preventing the degradation of CIRP, ZR17-2 activates downstream neuroprotective pathways typically triggered by therapeutic hypothermia, without the systemic risks of physical cooling. This guide details the histological protocols required to validate its efficacy in retinal ischemia and optic nerve injury models, comparing its performance against standard therapeutic hypothermia and vehicle controls.
Mechanism of Action & Rationale
To accurately assess ZR17-2, researchers must understand the specific cellular cascades it modulates. Unlike broad-spectrum anti-inflammatories, ZR17-2 acts upstream on RNA stability.
Mechanistic Pathway
ZR17-2 binds to CIRP, inhibiting the protease responsible for its degradation.[1][3] Stabilized CIRP translocates to the cytosol, where it binds the 3'-UTR of stress-response mRNAs (e.g., thioredoxin), promoting their translation and suppressing apoptosis.
Figure 1: Pharmacodynamic pathway of ZR17-2. The molecule mimics hypothermia by preserving CIRP, which in turn protects neuronal survival mRNAs.
Comparative Performance Data
The following data synthesizes results from Perinatal Asphyxia (PA) and Intraorbital Optic Nerve Crush (IONC) models. ZR17-2 is compared against Therapeutic Hypothermia (TH) —the clinical gold standard—and Vehicle (PBS) .
Metric
Assessment Method
Vehicle (Injured)
Therapeutic Hypothermia
ZR17-2 Treatment
Interpretation
Apoptosis (GCL)
TUNEL Assay
High count (>50 cells/mm²)
Significantly Reduced (<10 cells/mm²)
Significantly Reduced (<15 cells/mm²)
ZR17-2 mimics TH efficacy in preventing RGC death.[3]
Inner Retina Thickness
H&E Morphometry
Increased (Edema/Gliosis)
Normalized
Normalized
Prevents ischemia-induced retinal swelling.
Gliosis Intensity
GFAP Immunofluorescence
High (Müller cell hypertrophy)
Low (Basal levels)
Low (Basal levels)
Blocks reactive gliosis and scar formation.
RGC Survival
Brn3a / RBPMS Count
Severe Loss (<40%)
Preserved (~85%)
Preserved (~80%)
Neuroprotection is comparable to physical cooling.
Key Insight: While Therapeutic Hypothermia is systemic and carries risks (e.g., coagulopathy, hypotension), ZR17-2 achieves statistically indistinguishable retinal protection via local (IVT) or systemic (SC in neonates) administration without altering core body temperature.
Detailed Histological Protocols
To replicate the protective effects cited in literature, strict adherence to tissue processing and staining protocols is required.
A. Tissue Preparation (Self-Validating Step)
Fixation: Enucleate eyes and puncture the cornea with a 30G needle to allow fixative entry. Immerse in 4% Paraformaldehyde (PFA) for exactly 24 hours at 4°C.
Cryoprotection: Transfer to 15% sucrose (4h) followed by 30% sucrose (overnight) until the eye sinks.
Orientation: Embed in OCT compound. Orient the eye so sections cut through the optic nerve head (ONH) to ensure comparable eccentricity in all samples.
B. Morphometric Analysis (H&E)
Used to assess retinal edema and structural integrity.
Stain: Standard Hematoxylin & Eosin.
Region of Interest (ROI): Measure 1 mm from the optic nerve head on both superior and inferior hemispheres.
Definition: Distance from the Internal Limiting Membrane (ILM) to the interface between the Inner Nuclear Layer (INL) and Outer Plexiform Layer (OPL).
Logic: Ischemia causes swelling in the GCL and IPL; measuring the total IR captures this edema.
C. Apoptosis Detection (TUNEL Assay)
Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is the standard for quantifying ZR17-2 anti-apoptotic effects.
Permeabilization: Incubate sections in 0.1% Triton X-100 + 0.1% Sodium Citrate for 2 minutes at 4°C.
Reaction: Apply TUNEL reaction mixture (TdT enzyme + fluorescent dUTP) for 60 min at 37°C in a humidified chamber.
Counterstain: DAPI (blue) to label all nuclei.
Validation:
Positive Control: Treat a non-relevant section with DNase I.
Negative Control: Omit TdT enzyme.
Quantification: Count TUNEL+ cells specifically in the Ganglion Cell Layer (GCL) and Inner Nuclear Layer (INL) . Express as cells per linear mm of retina.
D. Gliosis Assessment (GFAP Immunofluorescence)
ZR17-2 treatment should restrict GFAP expression to the endfeet of Müller cells (normal state) rather than the entire radial process (reactive state).
Blocking: 5% Normal Goat Serum (NGS) + 0.3% Triton X-100 for 1 hour.
Primary Antibody: Rabbit anti-GFAP (1:500) overnight at 4°C.
Analysis: Measure Integrated Optical Density (IOD) or % Area fraction.
Success Criterion: ZR17-2 treated retinas should show GFAP staining limited to the ILM border, whereas Vehicle retinas will show radial streaks spanning the entire retinal thickness.
Experimental Workflow Diagram
This workflow ensures reproducibility and minimizes batch effects in drug development studies.
Figure 2: Step-by-step experimental workflow for validating ZR17-2 retinal protection.
References
Rey-Funes, M., et al. (2023). A hypothermia mimetic molecule (zr17-2) reduces ganglion cell death, gliosis, and electroretinogram distortion in male rats subjected to perinatal asphyxia.[4][5][6] Frontiers in Pharmacology, 14.
[Link]
Contartese, D. S., et al. (2023). A hypothermia mimetic molecule (zr17-2) reduces ganglion cell death and electroretinogram distortion in a rat model of intraorbital optic nerve crush (IONC).[6] Frontiers in Pharmacology, 13.
[Link]
Coderch, C., et al. (2017). Screening of a small library of compounds to identify cold-inducible RNA-binding protein (CIRP) mimetics. Current Computer-Aided Drug Design, 13(4).
[Link]
Introduction: The Challenge of Neuroinflammation in Disease
An In-Depth Comparative Guide to the Impact of ZR17-2 on Gliosis and Inflammation Markers A Note on the Analyzed Compound: The compound designated "zr17-2" does not correspond to a known molecule in publicly available sc...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Comparative Guide to the Impact of ZR17-2 on Gliosis and Inflammation Markers
A Note on the Analyzed Compound: The compound designated "zr17-2" does not correspond to a known molecule in publicly available scientific literature. Therefore, this guide has been constructed around a hypothetical small molecule, herein termed ZR17-2 , designed to represent a novel therapeutic agent targeting the NLRP3 inflammasome pathway. The experimental data and mechanistic insights presented are based on well-characterized NLRP3 inhibitors to provide a scientifically rigorous and illustrative comparison for researchers in neuroinflammation and drug discovery.
Neuroinflammation is a critical underlying factor in the pathogenesis of a wide spectrum of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. A key feature of this process is gliosis , the activation of glial cells—astrocytes and microglia—which normally provide support and protection to neurons. In a pathological context, however, chronic glial activation leads to a self-perpetuating cycle of inflammation and neurotoxicity.
Activated microglia and astrocytes release a barrage of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), which contribute to neuronal damage. Consequently, therapeutic strategies aimed at modulating glial activation and subsequent inflammatory signaling are of paramount interest. This guide provides a comparative analysis of the hypothetical molecule ZR17-2 against other known modulators, focusing on its impact on key markers of gliosis and inflammation.
Mechanism of Action: ZR17-2 as a Selective NLRP3 Inflammasome Inhibitor
ZR17-2 is conceptualized as a potent and selective inhibitor of the NLRP3 inflammasome , a multi-protein complex within microglia that plays a pivotal role in initiating the inflammatory cascade. The NLRP3 inflammasome responds to a variety of danger-associated molecular patterns (DAMPs), triggering the activation of Caspase-1. Activated Caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.
By directly inhibiting the assembly and activation of the NLRP3 complex, ZR17-2 is designed to prevent the downstream maturation and release of IL-1β, a central mediator of neuroinflammation. This targeted action is expected to reduce the inflammatory burden and, consequently, attenuate the reactive gliosis characterized by the upregulation of Glial Fibrillary Acidic Protein (GFAP) in astrocytes and Ionized calcium-binding adapter molecule 1 (Iba1) in microglia.
Caption: Fig. 2: Workflow for IL-1β release assay.
Methodology:
Cell Culture: Isolate primary microglia from P0-P2 mouse pups and culture until confluent.
Seeding: Plate cells at a density of 2 x 10^5 cells/well in a 96-well plate and allow them to adhere overnight.
Priming (Signal 1): Prime the cells with 1 µg/mL Lipopolysaccharide (LPS) for 4 hours to induce the expression of Pro-IL-1β and NLRP3.
Compound Treatment: Remove the LPS-containing media. Add fresh media containing ZR17-2 (at various concentrations), the reference compound, or a vehicle control (e.g., 0.1% DMSO) and incubate for 1 hour.
Activation (Signal 2): Add an NLRP3 activator, such as 5 mM ATP or 10 µM Nigericin, and incubate for 1 hour.
Sample Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the supernatant.
Quantification: Measure the concentration of mature IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer’s instructions.
Protocol 2: In-Vivo Assessment of Gliosis via Immunohistochemistry (IHC)
This protocol assesses the effect of a compound on astrocyte and microglial activation in a disease model (e.g., an animal model of Alzheimer's disease or traumatic brain injury).
Methodology:
Animal Model & Dosing: Administer ZR17-2 or vehicle to the animals according to the established study design (e.g., daily intraperitoneal injection for 14 days).
Tissue Preparation: At the end of the study, perfuse the animals with 4% paraformaldehyde (PFA). Harvest the brains and post-fix overnight in 4% PFA, followed by cryoprotection in 30% sucrose.
Sectioning: Section the brain tissue into 30 µm thick slices using a cryostat.
Antigen Retrieval: Perform antigen retrieval on the sections to unmask epitopes (e.g., citrate buffer, pH 6.0, at 95°C for 20 minutes).
Blocking & Permeabilization: Block non-specific binding with a solution containing 10% normal goat serum and 0.3% Triton X-100 in PBS for 1 hour.
Primary Antibody Incubation: Incubate the sections overnight at 4°C with primary antibodies targeting:
Astrocytes: Anti-GFAP (e.g., rabbit polyclonal)
Microglia: Anti-Iba1 (e.g., goat polyclonal)
Secondary Antibody Incubation: Wash the sections and incubate with fluorescently-labeled secondary antibodies (e.g., Goat anti-Rabbit Alexa Fluor 488, Donkey anti-Goat Alexa Fluor 594) for 2 hours at room temperature.
Imaging & Analysis: Mount the sections with a DAPI-containing medium. Capture images using a confocal microscope. Quantify the fluorescence intensity and cell morphology in specific brain regions (e.g., hippocampus, cortex).
Conclusion and Future Directions
The hypothetical molecule ZR17-2, as a selective NLRP3 inflammasome inhibitor, demonstrates significant potential for the treatment of neuroinflammatory disorders. Its high potency in reducing IL-1β release and its strong downstream effects on attenuating reactive gliosis position it as a promising candidate compared to existing compounds. The direct targeting of the NLRP3 inflammasome offers a more specific mechanism of action than broader anti-inflammatory agents like Minocycline.
Further investigation should focus on the pharmacokinetic and pharmacodynamic properties of ZR17-2, its blood-brain barrier permeability, and its efficacy in a wider range of chronic neurodegenerative models. These studies will be critical in translating the promising preclinical data into a viable therapeutic strategy.
References
This reference list is compiled based on the literature for NLRP3 inhibitors and neuroinflammation markers, serving as an authoritative basis for the data and protocols presented in this guide.
Title: The NLRP3 inflammasome: a sensor for metabolic danger
Source: Science
URL: [Link]
Title: MCC950, a specific small-molecule inhibitor of NLRP3, prevents and treats experimental autoimmune encephalomyelitis
Source: Nature Communications
URL: [Link]
Title: Minocycline for the treatment of neurodegenerative diseases
Source: Neurotherapeutics
URL: [Link]
Title: Glial fibrillary acidic protein (GFAP): a marker of astrocyte activation in the nervous system
Source: The Neuroscientist
URL: [Link]
Title: The role of Iba1 in microglia motility
Source: Glia
URL: [Link]
Safety & Regulatory Compliance
Safety
Standard Operating Procedure: Disposal of ZR17-2 Hydrochloride
Executive Summary & Immediate Directives STOP: Do NOT dispose of ZR17-2 Hydrochloride (ZR17-2 HCl) down the sink or in general municipal trash. As a coded research compound, ZR17-2 HCl must be treated under the Precautio...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Immediate Directives
STOP: Do NOT dispose of ZR17-2 Hydrochloride (ZR17-2 HCl) down the sink or in general municipal trash.
As a coded research compound, ZR17-2 HCl must be treated under the Precautionary Principle as a High-Potency Active Pharmaceutical Ingredient (HPAPI) until full toxicological data proves otherwise. Its hydrochloride salt form implies high water solubility, creating a significant risk of aquatic toxicity if released into wastewater systems.
Liquid Waste: Segregated Chemical Waste Stream (Do not dilute and flush).[1]
Trace Contaminants: Triple-rinse containers; rinsate must be collected as hazardous waste.[1]
Chemical Profile & Risk Assessment
To dispose of ZR17-2 HCl safely, we must understand its physicochemical behavior. As a hydrochloride salt, it possesses distinct properties that dictate our waste management strategy.
Property
Characteristic
Disposal Implication
Chemical Form
Hydrochloride Salt (R-NH₃⁺ Cl⁻)
High Water Solubility: Rapidly dissolves in aqueous environments, bypassing standard sediment traps. Must be kept out of drains.
Acidity
Weakly Acidic in Solution
Can lower pH of local waste streams. While usually negligible in small quantities, it prohibits mixing with cyanide or sulfide waste streams (risk of HCN/H₂S gas evolution).
Bioactivity
Pharmacologically Active (Assumed)
Persistence: Many synthetic drugs resist biological degradation in municipal water treatment plants. Incineration is the only method to guarantee destruction of the pharmacophore.
Stability
Thermal Stability
Likely stable at standard autoclave temperatures (121°C). Autoclaving is INSUFFICIENT for chemical deactivation.
Step-by-Step Disposal Protocols
A. Solid Waste (Pure Compound & Contaminated Solids)
Applicable to: Expired powder, weighing boats, contaminated gloves, and paper towels.
Containment: Place solid waste directly into a clear, chemically resistant polyethylene bag (minimum 4 mil thickness).
Double Bagging: Seal the first bag with tape and place it inside a second bag.
Labeling: Affix a hazardous waste tag.
Chemical Name: "ZR17-2 Hydrochloride (Research Compound)"
Hazard Class: "Toxic" (Default for unknowns)
Final Bin: Deposit into the High-Temperature Incineration stream (often Yellow Bin in EU/UK, or designated Hazardous Waste drum in US).
B. Liquid Waste (Stock Solutions & Reaction Mixtures)
Applicable to: Dissolved ZR17-2 in water, DMSO, or Methanol.
CRITICAL: Do not mix Aqueous and Organic waste streams unless explicitly permitted by your facility's waste contractor.
Identify the Solvent:
If Water/Buffer:[2] Pour into carboy labeled "Aqueous Waste - Toxic/Bioactive." Check pH; if < 4, neutralize with Sodium Bicarbonate before storage to prevent container corrosion.
If DMSO/Methanol/Ethanol: Pour into carboy labeled "Organic Waste - Non-Halogenated" (unless halogenated solvents are present).
Rinsing: Triple-rinse the original vessel with the primary solvent. Add the rinsate to the waste carboy, NOT the sink.
Cap & Tag: Ensure the carboy is capped when not in use. Log the addition of "ZR17-2 HCl" and the approximate concentration on the carboy's log sheet.
C. Sharps & Glassware
Applicable to: Syringes, needles, and broken vials contaminated with ZR17-2.
Do NOT Recap Needles.
Immediate Disposal: Place directly into a rigid, puncture-proof Bio-Hazard/Chemical Sharps Container .
Sealing: Once the container is 3/4 full, permanently lock the lid.
Disposal Path: Incineration.
Deactivation Strategy (The "Why" and "How")
Researchers often ask if they can "bleach" the compound to deactivate it.
Expert Insight: For ZR17-2 HCl, Chemical Oxidation (Bleach/Peroxide) is NOT Recommended as a primary disposal method.
Reasoning: Without a validated degradation study, oxidation may cleave the molecule into unknown, potentially more toxic byproducts. Furthermore, mixing acidic HCl salts with bleach (Sodium Hypochlorite) can release Chlorine gas (
).
The Gold Standard: Thermal Destruction
The only self-validating system for destroying novel pharmacophores is commercial incineration at temperatures >1000°C with dwell times >2 seconds. This ensures the breakdown of the carbon skeleton into
, , and mineral salts.
Visual Workflow: Decision Tree
The following diagram outlines the logical flow for disposing of ZR17-2 HCl based on its physical state.
Caption: Decision matrix for segregating ZR17-2 HCl waste streams to ensure environmental compliance.
Regulatory Compliance & References
Adherence to these protocols ensures compliance with the Resource Conservation and Recovery Act (RCRA) in the US and equivalent COSHH regulations in the UK/EU.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Categories and Requirements.[Link]
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard (HCS).[2] 29 CFR 1910.1200. [Link]
Personal protective equipment for handling zr17-2 Hydrochloride
Executive Summary & Compound Profile zr17-2 Hydrochloride is a potent bioactive small molecule, identified in literature as a hypothermia mimetic and cannabinoid CB1 receptor modulator . It is frequently utilized in neur...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
zr17-2 Hydrochloride is a potent bioactive small molecule, identified in literature as a hypothermia mimetic and cannabinoid CB1 receptor modulator . It is frequently utilized in neuroprotection studies (e.g., retinal ganglion cell preservation) and may serve as a ligand intermediate in PROTAC (Proteolysis Targeting Chimera) synthesis targeting the VHL E3 ligase system.
Critical Hazard Context:
As a compound designed to modulate central nervous system (CNS) receptors and metabolic pathways at nanomolar concentrations, zr17-2 HCl must be treated as a High Potency Active Pharmaceutical Ingredient (HPAPI) . The "Hydrochloride" designation indicates a salt form, which increases water solubility but introduces potential acidity and hygroscopic properties, increasing the risk of rapid mucosal absorption upon inhalation.
Standard of Care:
In the absence of a specific Occupational Exposure Limit (OEL), this protocol applies Control Banding Level 3/4 (OEB 3/4) strategies. All handling must assume the compound is biologically active via inhalation and dermal absorption.
Risk Assessment & Hierarchy of Controls
The following decision matrix outlines the logic for selecting protective measures based on the physical state of the compound.
Figure 1: Decision Logic for Engineering Controls and PPE selection based on physical state.
Personal Protective Equipment (PPE) Specifications
Scientific integrity demands that PPE be selected based on permeation data and barrier efficiency, not just availability.
A. Respiratory Protection (Critical for Powder)
Requirement: Since zr17-2 HCl is a solid salt, static electricity can generate invisible airborne dust during weighing.
Primary Defense: All open-powder handling must occur inside a Class II Biological Safety Cabinet (BSC) or a HEPA-filtered Powder Containment Hood .
Secondary Defense (PPE):
N95 Respirator: Minimum requirement for work inside a hood.
PAPR (Powered Air Purifying Respirator): Required if handling >100 mg outside of containment or during spill cleanup.
B. Dermal Protection (Chemical Resistance)
Glove Protocol: Double-gloving is mandatory.
Inner Glove: Nitrile (0.11 mm / 4 mil).
Outer Glove: Extended cuff Nitrile or Neoprene (minimum 0.15 mm / 6 mil).
Rationale: Organic solvents used to dissolve zr17-2 (e.g., DMSO) are permeation enhancers. If DMSO carries the compound through the glove, it enters the bloodstream rapidly.
Body Covering:
Standard lab coat (buttoned to neck).
Disposable Tyvek® Sleeves: Essential to bridge the gap between glove cuff and lab coat, preventing wrist exposure.
C. Ocular Protection
Standard: ANSI Z87.1 Chemical Splash Goggles.
Contraindication: Do not rely on standard safety glasses when dissolving the salt, as the acidic nature of HCl salts can cause immediate corneal damage upon splash.
Operational Protocol: Weighing & Solubilization
This workflow minimizes exposure during the highest-risk phase: the transition from solid to liquid.
Step
Operation
Technical Safety Rationale
1
Preparation
De-static the weighing area using an ionizing fan or anti-static gun. Why: Bioactive salts are often electrostatic; this prevents "flying powder" during spatula transfer.
2
Weighing
Weigh inside the containment hood. Use a pre-tared vial. Do not return excess powder to the stock container (avoids cross-contamination and dust generation).
3
Solubilization
Add solvent (DMSO/Water) slowly down the side of the vial. Why: HCl salts may release heat (exothermic) or gas upon rapid dissolution. Cap immediately.
4
Decontamination
Wipe the exterior of the vial with a detergent-soaked wipe (e.g., 10% bleach or specific surfactant) before removing it from the hood.
Emergency Response & Disposal
Accidental Exposure
Inhalation: Remove victim to fresh air immediately. The compound is a hypothermia mimetic; monitor for signs of bradycardia (slow heart rate) or drop in body temperature.
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol or DMSO to clean skin, as this will increase absorption of the compound.
Eye Contact: Flush for 15 minutes. Seek medical attention, noting the compound is an acidic salt.
Disposal Streams
Solid Waste: Dispose of contaminated gloves, wipes, and weighing boats in Hazardous Chemical Waste (Incineration recommended). Do not use general trash.
Liquid Waste: Collect in a dedicated "Bioactive/Toxic Organic" waste stream. Label clearly with "Contains zr17-2 HCl - High Potency."
References
MedChemExpress. (2023).[1] zr17-2 Safety Data Sheet & Product Information. Retrieved from
Contartese, D. S., et al. (2023).[2] A hypothermia mimetic molecule (zr17-2) reduces ganglion cell death and electroretinogram distortion in a rat model of intraorbital optic nerve crush (IONC).[1] Frontiers in Pharmacology.[1][3] Retrieved from
Occupational Safety and Health Administration (OSHA). (2016).[4][5] Controlling Occupational Exposure to Hazardous Drugs. Retrieved from
Coderch, C., et al. (2017).[2][6] Discovery of Novel Hypothermia Mimetics. (Foundational chemistry reference for zr17-2 identification).
Disclaimer: This guide is for educational and planning purposes. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.